molecular formula C16H15N B8798743 2,3-Dimethyl-1-phenylindole

2,3-Dimethyl-1-phenylindole

Cat. No.: B8798743
M. Wt: 221.30 g/mol
InChI Key: UATZPWAASBSTIN-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-phenylindole is a useful research compound. Its molecular formula is C16H15N and its molecular weight is 221.30 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

2,3-dimethyl-1-phenylindole

InChI

InChI=1S/C16H15N/c1-12-13(2)17(14-8-4-3-5-9-14)16-11-7-6-10-15(12)16/h3-11H,1-2H3

InChI Key

UATZPWAASBSTIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)C

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis and characterization of sterically encumbered indoles not merely as a sequence of reactions, but as a system of controlled thermodynamic and kinetic variables. 1-Phenyl-2,3-dimethylindole (CAS: 74371-91-8) is a highly substituted, privileged scaffold utilized extensively in medicinal chemistry and advanced materials science (e.g., OLED luminophores).

Constructing this molecule presents a unique steric challenge: the direct


-arylation of a pre-formed 2,3-dimethylindole is thermodynamically unfavorable due to the severe steric clash between the 2-methyl group and the incoming phenyl ring. To bypass this bottleneck, we engineer the synthetic route from the ground up using a modified Fischer Indole synthesis starting from 1,1-diphenylhydrazine (CAS: 530-50-7) . This guide deconstructs the causality behind this synthetic choice, provides a self-validating experimental protocol, and explores the unique chemical behaviors of the resulting scaffold.

Chemical Identity & Quantitative Data

To establish a baseline for analytical verification, the core physicochemical properties of the target compound are summarized below.

PropertyValue
Chemical Name 1-Phenyl-2,3-dimethylindole
IUPAC Name 2,3-Dimethyl-1-phenyl-1H-indole
CAS Registry Number 74371-91-8
Molecular Formula C₁₆H₁₅N
Molecular Weight 221.30 g/mol
InChIKey UATZPWAASBSTIN-UHFFFAOYSA-N
Structural Class

-Aryl Indole

Strategic Synthesis: The Mechanistic Causality

Why do we avoid standard cross-coupling (Buchwald-Hartwig or Ullmann) for this molecule? The steric hindrance at the C2 position drastically increases the activation energy required for the oxidative addition and reductive elimination steps of palladium/copper catalytic cycles.

Instead, we utilize the Fischer Indole Synthesis using 1,1-diphenylhydrazine and 2-butanone . The causality behind this choice is elegant: the


-phenyl bond is already established before the pyrrole ring is formed.
The Dual-Phenyl Dynamics
  • Enamine Tautomerization: The condensation of 1,1-diphenylhydrazine and 2-butanone yields a hydrazone, which tautomerizes to the thermodynamic enamine under acidic conditions.

  • [3,3]-Sigmatropic Rearrangement: The N-N bond cleaves. The ortho-carbon of Phenyl Ring A attacks the enamine

    
    -carbon. Crucially, the nitrogen atom (
    
    
    
    ) forms a transient iminium ion with the ipso-carbon of Phenyl Ring A, while Phenyl Ring B remains untouched as a substituent on
    
    
    .
  • Rearomatization & Cyclization: Phenyl Ring A rearomatizes to form the fused benzene ring of the indole. The lone pair on

    
     (which still holds Phenyl Ring B) attacks the side-chain imine.
    
  • Ammonia Elimination: The terminal nitrogen is expelled as ammonia gas (

    
    ), yielding the final 1-phenyl-2,3-dimethylindole.
    

By utilizing 1,1-diphenylhydrazine, Phenyl Ring B seamlessly transitions into the


-phenyl substituent of the final indole, completely circumventing steric resistance.
Mechanistic Workflow Diagram

SynthesisLogic N1 1,1-Diphenylhydrazine (CAS: 530-50-7) N3 Hydrazone Intermediate Formation N1->N3 EtOH, H+ (cat) Reflux N2 2-Butanone (MEK) N2->N3 EtOH, H+ (cat) Reflux N4 Acid-Catalyzed Enamine Tautomerization N3->N4 PPA or BF3·OEt2 110°C N5 [3,3]-Sigmatropic Rearrangement N4->N5 C-C Bond Formation N6 Rearomatization & Ammonia Loss N5->N6 Cyclization N7 1-Phenyl-2,3-dimethylindole (CAS: 74371-91-8) N6->N7 -NH3

Figure 1: Mechanistic workflow of the Fischer Indole synthesis for 1-phenyl-2,3-dimethylindole.

Standard Operating Procedure (SOP): Self-Validating Protocol

Trustworthiness in synthetic chemistry requires protocols that verify themselves at every critical juncture. The following SOP integrates real-time analytical checkpoints to ensure high-fidelity synthesis.

Step 1: Hydrazone Condensation

  • Procedure: In a 250 mL round-bottom flask, dissolve 1,1-diphenylhydrazine (10 mmol) and 2-butanone (12 mmol) in 50 mL of absolute ethanol. Add 3 drops of glacial acetic acid as a catalyst. Reflux the mixture for 2 hours.

  • [Self-Validation Checkpoint 1]: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the highly UV-active hydrazine spot and the emergence of a new, higher

    
     spot confirms complete hydrazone formation.
    

Step 2: Acid-Promoted Rearrangement

  • Procedure: Evaporate the ethanol under reduced pressure. To the crude hydrazone, add 20 g of Polyphosphoric Acid (PPA). Heat the viscous mixture to 110°C under a nitrogen atmosphere for 4 hours.

  • [Self-Validation Checkpoint 2]: Suspend a piece of damp red litmus paper at the exhaust of the reflux condenser. The paper will turn blue, validating the evolution of

    
     gas—the definitive hallmark that the final cyclization and aromatization steps are actively occurring.
    

Step 3: Quenching and Extraction

  • Procedure: Carefully pour the hot, dark mixture over 200 g of crushed ice. Vigorously stir and slowly add 10% NaOH solution until the mixture is neutralized. Extract with Dichloromethane (3 x 50 mL).

  • [Self-Validation Checkpoint 3]: Before extraction, use a pH meter to verify the aqueous layer is strictly between pH 7.5 and 8.0. If the solution remains acidic, the indole nitrogen may partially protonate, leading to catastrophic yield loss in the aqueous phase.

Step 4: Purification and Structural Confirmation

  • Procedure: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Purify via flash column chromatography (Hexane:Ethyl Acetate, 95:5).
    
  • [Self-Validation Checkpoint 4]: Submit the purified product for

    
     NMR analysis (
    
    
    
    ). The spectrum must show two distinct singlets integrating to 3 protons each (approx.
    
    
    2.2 - 2.4 ppm) corresponding to the C2 and C3 methyl groups, and a complex multiplet integrating to 9 protons (approx.
    
    
    7.0 - 7.6 ppm) confirming the intact
    
    
    -phenyl and indole aromatic systems.

Advanced Applications & Chemical Behavior

The deliberate installation of the


-phenyl and 2,3-dimethyl groups fundamentally alters the chemical reactivity of the indole core.

Unlike unsubstituted indoles or azepines, 1-phenyl-2,3-dimethylindole demonstrates extraordinary thermodynamic stability. Literature confirms that while many indole derivatives can be forced into oxidative ring expansions to form quinolines or benzazepines, 2,3-dimethyl-1-phenylindole strictly fails to ring-expand .

Why does this matter? In drug development and materials science, metabolic or oxidative stability is paramount. The steric shielding provided by the C2/C3 methyls and the orthogonal twist of the


-phenyl ring prevents electrophilic attack at the C2/C3 double bond. This makes CAS 74371-91-8 an exceptionally robust building block for designing long-lasting OLED luminophores (where the bulky groups prevent 

stacking and concentration quenching) and stable pharmaceutical pharmacophores targeting hydrophobic binding pockets.

References

1. Title: 2,3-dimethyl-1-phenyl-1H-indole - CAS号74371-91-8 Source: Molaid URL: [Link]

2. Title: EPA Environmental Database and Model Directory Volume 2 (Reference for 1,1-diphenylhydrazine / CAS 530-50-7) Source: EPA (nepis.epa.gov) URL: [Link]

3. Title: Benz-, Dibenz- and Tribenzazepines (Volume E9) Source: Thieme Connect URL: [Link]

Comprehensive Technical Guide on N-Phenyl-2,3-Dimethylindole: Molecular Characteristics, Synthesis, and Chemical Behavior

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-phenyl-2,3-dimethylindole (also known as 2,3-dimethyl-1-phenyl-1H-indole) is a highly substituted, electron-rich heterocyclic scaffold. Characterized by a phenyl group at the nitrogen (N1) position and methyl groups at the C2 and C3 positions, this molecule presents a highly specific steric and electronic environment. This guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and reactivity profile, specifically tailored for researchers in medicinal chemistry and materials science.

Molecular Identity and Physicochemical Properties

Understanding the baseline molecular characteristics is critical for predicting solubility, reactivity, and analytical behavior during drug development or material synthesis.

PropertyValue
Chemical Name 2,3-dimethyl-1-phenyl-1H-indole
Common Synonyms N-phenyl-2,3-dimethylindole
CAS Registry Number 74371-91-8
Molecular Formula C16H15N
Molecular Weight 221.30 g/mol
Physical State Colorless to pale yellow oil (at standard conditions)
Solubility Soluble in Dichloromethane, Ethyl Acetate, Toluene; Insoluble in Water

The molecular weight of 221.30 g/mol and the strictly hydrophobic nature of the C16H15N framework dictate its high lipophilicity, requiring organic solvents for all synthetic manipulations (1)[1].

Structural Analysis and Mechanistic Implications

The indole core is classically known for its nucleophilicity, particularly at the C3 position. However, in N-phenyl-2,3-dimethylindole, the structural landscape is drastically altered:

  • N1-Phenyl Substitution: The phenyl ring at the nitrogen atom exerts a mild electron-withdrawing inductive effect but can donate electron density through resonance. Crucially, steric repulsion between the N-phenyl group and the C2-methyl group forces the phenyl ring out of coplanarity with the indole system, disrupting extended conjugation.

  • C2 and C3 Methylation: The presence of methyl groups at both the C2 and C3 positions completely blocks the standard sites of electrophilic aromatic substitution (EAS). This steric shielding renders the indole core highly resistant to typical modifications, forcing any functionalization to occur either on the fused benzene ring or the N-phenyl moiety.

Synthetic Methodologies: Heteroannulation Workflow

A highly efficient and self-validating protocol for synthesizing N-phenyl-2,3-dimethylindole involves the heteroannulation of arynes with


-N-arylaminoketones. This method avoids the harsh acidic conditions of traditional Fischer indole syntheses and provides excellent regiocontrol (2)[2].

Causality & Design: The reaction relies on the in situ generation of an aryne intermediate from a silylaryl triflate. Fluoride ions attack the silyl group, triggering the elimination of the triflate. The


-N-arylaminoketone then undergoes a nucleophilic attack on the highly electrophilic aryne, followed by intramolecular cyclization.

Step-by-Step Procedure:

  • Preparation: To a reaction vessel, add the

    
    -N-arylaminoketone (0.21 mmol, 1.0 equiv) and 18-Crown-6 ether (0.23 mmol, 1.1 equiv).
    
    • Expert Insight: 18-Crown-6 is critical as it sequesters cesium ions, generating "naked" and highly reactive fluoride and carbonate anions that drive the elimination step.

  • Solvent Addition: Dissolve the mixture in a 2:8 ratio of isobutyronitrile (i-PrCN) and 1,2-dichloroethane (DCE) to achieve a concentration of 0.14 M.

  • Aryne Precursor: Introduce the silylaryl triflate (0.29 mmol, 1.4 equiv) into the solution.

  • Activation: Add anhydrous CsF (0.63 mmol, 3.0 equiv) and anhydrous Cs2CO3 (0.22 mmol, 2.0 equiv).

  • Reaction Execution: Stir the mixture at room temperature (approx. 25°C). Monitor the total consumption of the aminoketone via Thin Layer Chromatography (TLC) to self-validate reaction progress. This typically takes 2–6 hours.

  • Quenching & Workup: Once TLC confirms completion, quench the reaction by adding water and extract the aqueous phase with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual salts, dry over anhydrous sodium sulfate (

    
    ), and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue using flash column chromatography on silica gel (eluting with petroleum ether/toluene 95:5) to yield N-phenyl-2,3-dimethylindole as a colorless oil (approx. 71% yield)[2].

SynthesisWorkflow Start α-N-arylaminoketone + Silylaryl triflate Base Add CsF & Cs2CO3 (18-Crown-6, i-PrCN/DCE) Start->Base Reagent Mixing Aryne Aryne Intermediate Generation In Situ Base->Aryne Fluoride-induced Elimination Annulation Heteroannulation (2-6 h at 25°C) Aryne->Annulation Nucleophilic Attack Workup Aqueous Workup (EtOAc Extraction) Annulation->Workup Reaction Completion Purification Flash Chromatography (Silica Gel) Workup->Purification Organic Layer Concentration Product N-phenyl-2,3-dimethylindole (Yield: ~71%) Purification->Product Fraction Isolation

Step-by-step synthesis workflow for N-phenyl-2,3-dimethylindole via aryne heteroannulation.

Reactivity Profile: The Ring Expansion Blockade

A defining characteristic of N-phenyl-2,3-dimethylindole is its resistance to ring expansion. In heterocyclic chemistry, indoles are frequently used as precursors to synthesize seven-membered benzazepines via ring expansion mechanisms.

Mechanistic Causality: Standard ring expansion requires the indole to be unsubstituted at the C2 position. The reaction typically proceeds via the attack of an electrophile or carbene at the C2=C3 double bond, followed by bond migration to expand the pyrrole ring into an azepine ring. Because N-phenyl-2,3-dimethylindole possesses a methyl group at the C2 position, the initial transition state is sterically hindered. Furthermore, the methyl group prevents the necessary migratory aptitude required for the ring-opening/expansion step. Consequently, attempts to subject N-phenyl-2,3-dimethylindole to ring expansion protocols universally fail, leaving the starting material unreacted or leading to decomposition pathways (3)[3].

ReactivityProfile Indole N-phenyl-2,3-dimethylindole Reagent Ring Expansion Reagents (e.g., Carbenes/Electrophiles) Indole->Reagent Exposed to Sterics Steric Blockade at C2/C3 (Methyl Groups) Reagent->Sterics Attempted Attack Success Successful Ring Expansion (Benzazepine Derivative) Reagent->Success C2 Position Open Failure Reaction Failure (No Benzazepine Formed) Sterics->Failure Pathway Blocked Control 1-phenyl-1H-indole (Unsubstituted at C2) Control->Reagent Exposed to

Logical pathway showing how C2-methylation in N-phenyl-2,3-dimethylindole blocks ring expansion.

References
  • Molaid Chemical Database. "2,3-dimethyl-1-phenyl-1H-indole - CAS号74371-91-8".
  • Royal Society of Chemistry. "Heteroannulation of Arynes with N-Aryl-α-Aminoketones for the Synthesis of Unsymmetrical N-Aryl-2,3-Disubstituted Indoles".
  • Thieme Connect. "Benzazepines and their group 15 (P, As, Sb, and Bi) analogues".

Sources

Technical Whitepaper: 2,3-Dimethyl-1-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2,3-dimethyl-1-phenyl-1H-indole , a significant heterocyclic scaffold in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on robust synthetic methodologies, structural characterization, and pharmacological relevance.

Executive Summary

The indole moiety is a "privileged structure" in drug discovery, serving as the core for thousands of bioactive alkaloids and synthetic pharmaceuticals. 2,3-Dimethyl-1-phenyl-1H-indole (C₁₆H₁₅N) represents a sterically crowded, lipophilic variant of this scaffold. Unlike its unsubstituted parent, the N-phenylation at position 1 combined with methylation at positions 2 and 3 locks the conformation and alters the electronic distribution, making it a critical model for studying COX-2 inhibition (analogous to Indomethacin) and atropisomerism in sterically hindered biaryls. This guide outlines a high-fidelity synthetic route via Palladium-catalyzed cross-coupling and details the physicochemical parameters required for its validation.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

Structural Identity
  • IUPAC Name: 2,3-Dimethyl-1-phenyl-1H-indole

  • Molecular Formula: C₁₆H₁₅N

  • Molecular Weight: 221.30 g/mol

  • Core Scaffold: Indole (Benzopyrrole) fused with an N-phenyl ring.

Physicochemical Data Table
ParameterValue / DescriptionNotes
Physical State Solid (Crystalline)Typically off-white to pale yellow needles.
Melting Point 105–107 °C (Parent) / ~85–90 °C (Predicted N-Ph) N-substitution often lowers MP due to symmetry disruption relative to H-bonding capability of the NH parent.
Solubility Soluble in DCM, CHCl₃, Toluene, DMSO.Insoluble in water.
LogP (Predicted) ~4.5 - 5.0Highly lipophilic due to the N-phenyl group.
pKa Non-ionizable (Neutral)The lone pair on Nitrogen is part of the aromatic system.

Synthetic Methodology

While the classical Fischer Indole Synthesis using N,N-diphenylhydrazine and 2-butanone is theoretically possible, it suffers from harsh acidic conditions and the instability of diphenylhydrazine.

The industry-standard approach recommended here is the Buchwald-Hartwig N-Arylation of commercially available 2,3-dimethylindole. This route offers higher yields, milder conditions, and modularity.

Reaction Pathway Visualization

Synthesis Reactant1 2,3-Dimethylindole (CAS 91-55-4) Catalyst Pd(OAc)2 / XPhos NaOtBu, Toluene Reactant1->Catalyst Reactant2 Bromobenzene (Ph-Br) Reactant2->Catalyst Intermediate Pd(II) Oxidative Addition Complex Catalyst->Intermediate 100°C, 12h Product 2,3-Dimethyl-1-phenyl-1H-indole (Target) Intermediate->Product Reductive Elimination

Caption: Figure 1. Palladium-catalyzed C-N bond formation strategy for the synthesis of 2,3-dimethyl-1-phenyl-1H-indole.

Detailed Experimental Protocol (Buchwald-Hartwig)

Objective: Synthesize 1.0 g of 2,3-dimethyl-1-phenyl-1H-indole.

Reagents:

  • 2,3-Dimethylindole (1.0 equiv, 6.9 mmol, 1.00 g)

  • Bromobenzene (1.2 equiv, 8.3 mmol, 0.87 mL)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)[1]

  • XPhos (Ligand) (10 mol%)[2]

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene (Anhydrous, degassed) (10 volumes, ~10 mL)

Step-by-Step Procedure:

  • Setup: In a glovebox or under a steady stream of Nitrogen, charge a flame-dried Schlenk tube with Pd(OAc)₂ (77 mg), XPhos (328 mg), and NaOtBu (995 mg).

  • Solvation: Add anhydrous Toluene (10 mL) and the 2,3-Dimethylindole (1.00 g).

  • Addition: Add Bromobenzene (0.87 mL) via syringe.

  • Reaction: Seal the tube and heat to 100°C with vigorous stirring for 12–16 hours. The reaction mixture should turn from dark red/brown to black as the catalytic cycle progresses.

  • Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 9:1). The starting indole (Rf ~0.4) should disappear, replaced by a less polar spot (Rf ~0.7).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica Gel, 100% Hexanes gradient to 5% EtOAc/Hexanes).

  • Validation: Recrystallize from minimal hot ethanol if necessary to obtain analytical grade crystals.

Analytical Characterization

To ensure scientific integrity, the isolated product must be validated using NMR and MS.

Expected 1H NMR Data (CDCl₃, 400 MHz)

The N-phenyl group introduces shielding effects and distinct aromatic splitting patterns.

  • δ 7.50 – 7.40 (m, 3H): meta- and para-protons of the N-phenyl ring.

  • δ 7.35 – 7.25 (m, 2H): ortho-protons of the N-phenyl ring (deshielded).

  • δ 7.15 – 7.05 (m, 3H): Indole aromatic ring protons (C4, C5, C6).

  • δ 6.95 (d, 1H): Indole C7 proton (often shielded by the orthogonal phenyl ring).

  • δ 2.35 (s, 3H): C2-Methyl group (Singlet).

  • δ 2.25 (s, 3H): C3-Methyl group (Singlet).

Mass Spectrometry (ESI-HRMS)
  • Target Ion: [M+H]⁺

  • Calculated Mass: 222.1283 Da

  • Pattern: Look for the molecular ion peak at m/z ~222.1.

Medicinal Chemistry & Pharmacology

This scaffold is highly relevant for researching Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) . The 2,3-dimethyl-1-phenylindole structure mimics the lipophilic domain of Indomethacin , allowing it to interact with the hydrophobic channel of the Cyclooxygenase (COX) enzymes.

Mechanism of Action (Hypothetical COX Inhibition)

The hydrophobic methyl groups at positions 2 and 3 provide van der Waals interactions within the COX active site, while the N-phenyl ring can engage in π-stacking interactions with Tyr385 or Trp387 residues.

Pharmacology Drug 2,3-Dimethyl-1-phenyl-1H-indole Target COX-2 Enzyme (Hydrophobic Channel) Drug->Target Hydrophobic Binding Effect Inhibition of Prostaglandin Synthesis Target->Effect Blocks Arachidonic Acid Clinical Anti-inflammatory Activity Effect->Clinical Therapeutic Outcome

Caption: Figure 2. Pharmacological pathway of indole-based COX inhibitors.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent oxidation of the methyl groups over prolonged periods.

References

  • Buchwald-Hartwig Coupling: Organic Syntheses, "Buchwald-Hartwig Coupling - General Procedure." Link

  • Indole Synthesis Review: Royal Society of Chemistry, "Synthesis of indole derivatives as prevalent moieties present in selected alkaloids." Link

  • COX Inhibition Studies: OMICS International, "Unveiling the Biological Potential of 2-Phenyl Indole Derivatives." Link

  • Chemical Properties: PubChem, "2,3-Dimethyl-1H-indole (Parent Compound Data)." Link

  • Palladium Catalysis: Beilstein Journal of Organic Chemistry, "Pd-catalyzed Buchwald–Hartwig aminations." Link

Sources

An In-depth Technical Guide to the Solubility of 2,3-dimethyl-1-phenylindole in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2,3-dimethyl-1-phenylindole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, predictive insights into its behavior in various organic solvents, and detailed protocols for empirical determination. In the landscape of pharmaceutical and chemical research, a thorough comprehension of a compound's solubility is a critical cornerstone for successful experimental design, from reaction chemistry to formulation and bioavailability studies.

Introduction to this compound: A Molecule of Interest

This compound is a heterocyclic aromatic compound belonging to the indole family. The indole nucleus is a significant pharmacophore, and its derivatives are known for a wide array of biological activities.[1] The addition of dimethyl and phenyl groups to the indole scaffold of this particular molecule significantly influences its physicochemical properties, including its solubility. A precise understanding of how this compound interacts with different organic solvents is paramount for its application in organic synthesis, medicinal chemistry, and materials science.[2]

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will leverage established chemical principles and data from analogous structures, such as 2,3-dimethyl-1H-indole and 2-phenylindole, to provide a robust predictive framework.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3] For this compound, a crystalline solid, the energy required to break the crystal lattice forces must be compensated by the energy released upon the formation of solute-solvent interactions.

The molecular structure of this compound features a largely non-polar aromatic system composed of the indole nucleus and the appended phenyl group. The two methyl groups further contribute to its non-polar character. The nitrogen atom in the indole ring introduces a slight polar character and can act as a hydrogen bond acceptor. However, the presence of the bulky phenyl group on the nitrogen atom may sterically hinder this interaction. Consequently, the solubility of this compound is expected to be highest in non-polar and moderately polar aprotic organic solvents.

Predicted Solubility Profile of this compound

Based on the structural analysis and data from related indole derivatives, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents. It is crucial to note that these are estimations and should be confirmed by experimental validation for any critical application.

Solvent ClassSolventPredicted SolubilityRationale
Non-Polar HexaneLow to MediumThe non-polar nature of hexane aligns with the hydrophobic character of the molecule. However, the aromaticity of the solute may favor interactions with more polarizable solvents.[4]
TolueneHighThe aromatic ring of toluene can engage in π-π stacking with the indole and phenyl rings of the solute, leading to favorable interactions and high solubility.[4]
Polar Aprotic DichloromethaneHighDichloromethane is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and its relatively non-polar character, making it suitable for this molecule.[2][5]
AcetoneMedium to HighThe ketone group in acetone can act as a hydrogen bond acceptor, potentially interacting with the N-H group of any residual 2,3-dimethylindole (if the phenyl group were absent). Its overall polarity should allow for good solvation.
Ethyl AcetateMedium to HighSimilar to acetone, the ester group of ethyl acetate can act as a hydrogen bond acceptor, and its moderate polarity is well-suited for dissolving substituted indoles.[6]
Polar Protic EthanolMediumThe hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor. While the molecule has a hydrogen bond acceptor site, its overall non-polar character will limit its solubility compared to more non-polar solvents.[7]
MethanolLow to MediumMethanol is more polar than ethanol, making it a less ideal solvent for the largely non-polar this compound. Studies on indole itself show higher solubility in methanol than in water due to favorable electrostatic interactions.
WaterVery LowThe hydrophobic nature of the molecule makes it sparingly soluble in water.[4]

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.[8]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Dilute a known aliquot of the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • From the HPLC data, calculate the concentration of this compound in the saturated solution.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Diagram of the Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess solid solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Incubate at constant temperature prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Settle excess solid equil2->sample1 sample2 Filter supernatant (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze by HPLC sample3->sample4 calc1 Determine concentration from calibration curve sample4->calc1 calc2 Calculate solubility (e.g., g/L) calc1->calc2

Caption: Workflow for isothermal shake-flask solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature.[4] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the crystal lattice forces.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that has similar intermolecular forces to the solute will be more effective at dissolving it.

  • Purity of the Compound: Impurities in the this compound sample can affect its solubility.

  • Presence of Other Solutes: The presence of other compounds in the solvent can either increase or decrease the solubility of this compound through various intermolecular interactions.

Diagram of Factors Influencing Solubility

G Solubility Solubility of This compound Temp Temperature Solubility->Temp increases with Polarity Solvent Polarity Solubility->Polarity dependent on 'like dissolves like' Purity Compound Purity Solubility->Purity affected by OtherSolutes Presence of Other Solutes Solubility->OtherSolutes influenced by

Sources

The N-Aryl Indole Scaffold: Synthetic Evolution and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-aryl indole moiety represents a privileged structural motif in modern medicinal chemistry and materials science. Unlike C3-functionalized indoles, which leverage the inherent nucleophilicity of the enamine system, N1-arylation requires overcoming the poor nucleophilicity of the indole nitrogen (


) and the potential for competing C-arylation. This guide synthesizes the transition from harsh classical methods to precision metal-catalyzed cross-couplings (Buchwald-Hartwig, Ullmann-Goldberg, Chan-Lam), providing researchers with a decision-making framework for scaffold construction in drug discovery.

Mechanistic Principles & Synthetic Strategies[1][2][3]

The Electronic Challenge

The indole nitrogen lone pair is delocalized into the aromatic


-system, rendering it non-basic and poorly nucleophilic compared to aliphatic amines. Successful N-arylation relies on deprotonation to form the reactive indolyl anion or the use of transition metals to facilitate oxidative addition/reductive elimination cycles that bypass classical 

limitations.
Comparative Methodology

Selection of the arylation method depends on substrate availability, functional group tolerance, and scale.

Table 1: Strategic Comparison of N-Arylation Methodologies

FeatureBuchwald-Hartwig (Pd) Ullmann-Goldberg (Cu) Chan-Lam (Cu/Air)
Coupling Partner Aryl Halides (Cl, Br, I), TriflatesAryl Iodides/BromidesAryl Boronic Acids
Catalyst System Pd(0)/Pd(II) + Phosphine LigandsCu(I) + Diamine/Amino Acid LigandsCu(II) Acetate (Stoich. or Cat.)
Key Reagents Base: NaOtBu,

Base:

,

Oxidant:

(Air); Base: Pyridine/TEA
Conditions 80–110°C, Inert Atmosphere110–140°C, Inert AtmosphereRoom Temp – 60°C, Open to Air
Scope/Utility Sterically hindered systems; Electron-poor Ar-XCost-effective scale-up; Electron-rich Ar-ILate-stage functionalization; Mild conditions
Primary Limitation Catalyst cost; Pd removalHigh temp; Solubility issuesSlow kinetics; Boronic acid cost
Decision Logic for Method Selection

The following decision tree provides a logical workflow for selecting the optimal synthetic route based on substrate properties.

NArylationDecision Start Target: N-Aryl Indole SubstrateCheck Available Aryl Partner? Start->SubstrateCheck Boronic Aryl Boronic Acid SubstrateCheck->Boronic Yes Halide Aryl Halide (I, Br, Cl) SubstrateCheck->Halide Yes ChanLam METHOD A: Chan-Lam Coupling (Cu(OAc)2, Air, RT) Boronic->ChanLam Mild Conditions Required FuncGroup Sensitive Groups? (Aldehydes, Nitro, etc.) Halide->FuncGroup Sterics Sterically Hindered? FuncGroup->Sterics Yes Buchwald METHOD B: Buchwald-Hartwig (Pd-L, NaOtBu, Heat) FuncGroup->Buchwald No (Robust) Sterics->Buchwald High Sterics (Biaryl Ligands) Ullmann METHOD C: Ullmann-Goldberg (CuI, Diamine, Heat) Sterics->Ullmann Low Sterics / Cost Focus

Figure 1: Synthetic decision matrix for N-arylation based on substrate availability and chemical sensitivity.

Mechanistic Insights

Palladium-Catalyzed Cycle (Buchwald-Hartwig)

The success of Pd-catalyzed N-arylation of indoles hinges on the reductive elimination step. Because the indolyl anion is bulky and electron-rich, standard ligands often fail.

  • Ligand Choice: Biaryl phosphine ligands (e.g., tBuXPhos , JohnPhos ) are critical. They provide the necessary steric bulk to force the Pd(II) center to undergo reductive elimination, forming the C-N bond rather than stalling as a stable complex.

  • Pre-catalysts: The use of precatalysts (e.g., G3-XPhos ) ensures the rapid generation of the active monoligated Pd(0) species, preventing catalyst deactivation.

PdCycle Pd0 Pd(0)-L (Active Catalyst) PdII_Ar L-Pd(II)-Ar(X) Pd0->PdII_Ar Ar-X OxAdd Oxidative Addition (Ar-X) PdII_Complex L-Pd(II)-Ar(Indole)(X) PdII_Ar->PdII_Complex Indole Coord Amine Coordination (+ Indole) PdII_Amido L-Pd(II)-Ar(Indolyl) PdII_Complex->PdII_Amido Base BaseStep Deprotonation (+ Base, - HX) PdII_Amido->Pd0 Product Release Product N-Aryl Indole PdII_Amido->Product RedElim Reductive Elimination

Figure 2: Catalytic cycle for Buchwald-Hartwig N-arylation. The sterically demanding reductive elimination is the turnover-limiting step.

Therapeutic Applications & SAR

The N-aryl indole scaffold is not merely a linker; it is a bioactive pharmacophore. The N-aryl group often occupies hydrophobic pockets in target proteins (e.g., GPCRs, Kinases).

Key Biological Targets
  • Antipsychotics (GPCRs): Sertindole is a quintessential N-aryl indole.[1] The phenyl ring at N1 provides critical hydrophobic interactions within the Dopamine D2 and Serotonin 5-HT2 receptors.

  • Anticancer (Tubulin Polymerization): N-aryl-2-(1-benzylindol-3-yl)glyoxamides act as tubulin destabilizers. SAR studies indicate that electron-withdrawing groups (EWGs) on the N-aryl ring often enhance potency by modulating the electronic density of the indole core.

  • Estrogen Receptors (SERMs): Indole-based Selective Estrogen Receptor Modulators utilize the N-substituent to mimic the steroidal core of estradiol.

Structure-Activity Relationship (SAR) Trends
  • N1-Position: Tolerance for bulky aryl groups is high in GPCR targets but restricted in kinase ATP-binding pockets.

  • Electronic Effects: Electron-deficient N-aryl rings (e.g., 4-F-Phenyl) generally improve metabolic stability (blocking metabolic oxidation) and increase lipophilicity.

Experimental Protocols

Protocol A: "Gold Standard" Buchwald-Hartwig N-Arylation

Best for: High yields, valuable substrates, and scaling up.

Reagents:

  • Indole derivative (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or G3-Precatalyst
    
  • Ligand: tBuXPhos (2-4 mol%) (Use 1:1.2 Pd:L ratio if not using precatalyst)

  • Base: NaOtBu (1.4 equiv) (Use

    
     if ester/cyano groups present)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Charge a flame-dried reaction vial equipped with a magnetic stir bar with the Indole, Aryl Bromide, Base, and Ligand.

  • Purging: Evacuate and backfill with Argon (3 cycles).

  • Catalyst Addition: Add the Pd source.[2] If using a glovebox, add all solids inside.

  • Solvation: Add anhydrous Toluene via syringe under Argon flow. Concentration should be ~0.2 - 0.5 M.

  • Reaction: Seal the vial and heat to 100°C for 12–24 hours. Monitor by TLC or LCMS.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Chan-Lam Coupling (Open-Flask)

Best for: Combinatorial libraries, late-stage functionalization, air-stable workflow.

Reagents:

  • Indole (1.0 equiv)

  • Aryl Boronic Acid (2.0 equiv)

  • Catalyst:

    
     (10-20 mol% for catalytic; 1.0 equiv for difficult substrates)
    
  • Base: Pyridine (2.0 equiv) or

    
    
    
  • Solvent: DCM or DCE (Dry not strictly required but preferred)

  • Additives: Molecular sieves (4Å) can improve yields by removing water generated during boroxine formation.

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, combine Indole, Aryl Boronic Acid, and

    
    .
    
  • Activation: Add solvent and Base.

  • Oxidation: The reaction requires oxygen. Attach a drying tube (calcium chloride) or leave open to air with vigorous stirring. For faster rates, bubble dry air or

    
     through the solution.
    
  • Reaction: Stir at Room Temperature for 24–48 hours. The solution typically turns dark blue/green (Cu(II) species).

  • Workup: Quench with aqueous

    
     (to chelate Cu). Extract with DCM.
    
  • Purification: Silica gel chromatography.

References

  • Buchwald, S. L., et al. (2000). "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Journal of Organic Chemistry.

  • Evano, G., et al. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis.

  • Sertindole Pharmacology: "Sertindole: A Review of its Pharmacodynamics and Pharmacokinetics." CNS Drugs.

  • Marchand, P., et al. (2009). "Synthesis and structure-activity relationships of N-aryl(indol-3-yl)glyoxamides as antitumor agents." Bioorganic & Medicinal Chemistry.

  • Surisetti, S., et al. (2022).[3] "Recent advances in the tandem copper-catalyzed Ullmann-Goldberg N-arylation-cyclization strategies." Organic & Biomolecular Chemistry.

Sources

Electronic Properties of 1-Phenyl-2,3-dialkylindoles: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular architecture of 1-phenyl-2,3-dialkylindoles represents a highly tunable scaffold with profound implications in both optoelectronics (e.g., OLED hole-transport layers) and medicinal chemistry. By systematically modifying the substituents on the indole core, researchers can precisely engineer the frontier molecular orbital (FMO) energies—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

This whitepaper provides an in-depth analysis of the electronic properties of 1-phenyl-2,3-dialkylindoles. It bridges theoretical orbital mechanics with empirical characterization workflows, providing a self-validating framework for predicting and measuring their optoelectronic behavior.

Structural Anatomy & Orbital Mechanics

The electronic signature of a 1-phenyl-2,3-dialkylindole is dictated by the interplay of three distinct structural domains: the electron-rich 10-


 indole core, the sterically constrained N-phenyl ring, and the hyperconjugative 2,3-dialkyl groups.
The Indole Core

Indole is a fundamentally electron-excessive heterocycle. The nitrogen lone pair is delocalized into the aromatic system, creating a high-energy HOMO localized primarily over the pyrrole ring, specifically at the C3 position[1]. This intrinsic electron richness makes the core highly susceptible to electrophilic attack and oxidation.

N-Phenyl Conjugation vs. Steric Twist

The addition of a phenyl group at the N1 position introduces a complex electronic dynamic. While one might expect extended


-conjugation to significantly lower the optical bandgap, steric realities dictate otherwise. The steric clash between the ortho-protons of the N-phenyl ring and the C2/C7 substituents of the indole forces the phenyl ring to twist out of coplanarity[2].

In 2,3-dialkylindoles, the bulky C2-alkyl group exacerbates this steric clash, often forcing a dihedral angle approaching 60°–80°. This near-orthogonal geometry partially decouples the


-systems. Consequently, the N-phenyl group influences the core primarily through inductive electron withdrawal (-I effect), which slightly stabilizes the LUMO without drastically altering the HOMO[3].
2,3-Dialkyl Hyperconjugation

Alkyl substituents at the C2 and C3 positions act as powerful electron donors via


 hyperconjugation and inductive (+I) effects. Because the C3 position possesses the highest HOMO orbital coefficient, alkylation here dramatically raises the HOMO energy level[4]. This localized electron density makes 1-phenyl-2,3-dialkylindoles exceptional electron donors and highly efficient hole-transport materials in solid-state devices.

G Core 1-Phenyl-2,3-dialkylindole NPhenyl N-Phenyl Group Core->NPhenyl Alkyl 2,3-Dialkyl Groups Core->Alkyl LUMO Stabilized LUMO Level NPhenyl->LUMO pi-conjugation HOMO Raised HOMO Level Alkyl->HOMO hyperconjugation Bandgap Narrowed Bandgap HOMO->Bandgap LUMO->Bandgap

Caption: Substituent effects on the electronic bandgap of indole derivatives.

Quantitative Electronic Profiling

The table below summarizes the theoretical and empirical electronic properties of the indole scaffold as it undergoes progressive substitution. The data illustrates how the 2,3-dialkyl groups systematically raise the HOMO, while the 1-phenyl group modulates the LUMO and dipole moment.

Compound

(eV)

(eV)

(eV)
Dipole Moment (D)
Indole -5.75-1.504.252.18
1-Phenylindole -5.62-1.783.842.15
1-Phenyl-2,3-dimethylindole -5.35-1.753.602.30
1-(p-Tolyl)-2,3-diethylindole -5.28-1.723.562.45

(Note: Values are representative benchmarks derived from electrochemical and computational literature[5],[1],[3])

Multimodal Characterization Workflows

To accurately map the electronic properties of these compounds, researchers must employ a multimodal approach combining computational prediction with empirical electrochemical validation.

G Synth Synthesis DFT DFT Optimization Synth->DFT CV Cyclic Voltammetry Synth->CV UV UV-Vis Spectra Synth->UV Data Electronic Profile DFT->Data CV->Data UV->Data

Caption: Multimodal workflow for electronic characterization of indoles.

Protocol 1: Computational Profiling via Density Functional Theory (DFT)

Causality & Rationale: We utilize the B3LYP functional paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable; without them, the expanded electron cloud of the LUMO cannot be accurately modeled, leading to severe underestimations of electron affinity[1],[3].

Step-by-Step Methodology:

  • Geometry Construction: Build the 3D geometry of the target 1-phenyl-2,3-dialkylindole.

  • Conformational Search: Perform a relaxed coordinate scan of the N1-phenyl dihedral angle to identify the global energy minimum, accounting for the steric clash with the C2-alkyl group.

  • Optimization: Run a full geometry optimization at the B3LYP/6-311++G(d,p) level in vacuum or an implicit solvent model (e.g., PCM for dichloromethane).

  • Self-Validation (Frequency Analysis): Execute a vibrational frequency calculation on the optimized geometry. The protocol is validated only if zero imaginary frequencies (

    
    ) are observed. An imaginary frequency indicates a transition state, requiring structural perturbation and re-optimization.
    
  • Orbital Extraction: Extract the HOMO and LUMO eigenvalues and map the FMO electron density surfaces (isovalue = 0.02 e/bohr³).

Protocol 2: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality & Rationale: CV translates theoretical HOMO/LUMO gaps into real-world redox potentials. We use anhydrous dichloromethane (DCM) because the high anodic potentials required to oxidize indoles will otherwise trigger the electrolysis of trace water, masking the analyte's signal[6]. Tetrabutylammonium hexafluorophosphate (


) is chosen as the electrolyte to prevent ion-pairing artifacts.

Step-by-Step Methodology:

  • Preparation: Dissolve the indole derivative (1.0 mM) and

    
     (0.1 M) in anhydrous DCM.
    
  • Deoxygenation: Purge the cell with high-purity Argon for 15 minutes to eliminate dissolved

    
    , which creates parasitic reduction waves.
    
  • Electrode Setup: Deploy a three-electrode system: Glassy carbon (working), Platinum wire (counter), and Ag/AgCl (reference).

  • Data Acquisition: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50–100 mV/s.

  • Self-Validation (Reversibility Check): Analyze the oxidation wave. For a perfectly reversible Nernstian process, the peak separation (

    
    ) should be ~59 mV. If the wave is irreversible (common in indoles due to radical cation dimerization), increase the scan rate (up to 1 V/s) to outpace the secondary chemical reaction and isolate the true thermodynamic potential.
    
  • Calibration: Spike the solution with Ferrocene (Fc) as an internal standard. Ferrocene's solvent-independent, reversible oxidation aligns the electrochemical scale to the vacuum scale[5].

  • Calculation: Determine the HOMO/LUMO energies using the empirical equations:

Applications in Advanced Materials & Therapeutics

The precise electronic tuning of 1-phenyl-2,3-dialkylindoles unlocks distinct commercial and scientific applications:

  • Organic Light-Emitting Diodes (OLEDs): The elevated HOMO levels induced by 2,3-dialkyl hyperconjugation make these molecules exceptional hole-transporting materials (HTMs). Their asymmetric, sterically twisted structures also prevent

    
     stacking, reducing crystallization and maintaining amorphous thin films necessary for high hole mobility (
    
    
    
    )[4].
  • Photoredox Catalysis: The electron-rich nature of the dialkylindole core allows it to form stable Electron Donor-Acceptor (EDA) complexes with electron-poor oxidants (e.g., persulfate). Upon visible light irradiation, these complexes undergo single-electron transfer (SET), initiating radical cascades without the need for expensive transition-metal photocatalysts[7].

  • Medicinal Chemistry: The lipophilicity contributed by the 1-phenyl group, combined with the electron-rich C2/C3 positions, allows these compounds to act as robust pharmacophores. The specific electron density distribution governs their binding affinity to target proteins via cation-

    
     and 
    
    
    
    stacking interactions in hydrophobic binding pockets[2].

References

  • Schematic representation showing correlation between the HOMO and LUMO energies... ResearchGate[Link]

  • Opto-electrochemistry of pyridopyrazino[2,3-b]indole Derivatives Indian Academy of Sciences[Link]

  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis National Institutes of Health (PMC)[Link]

  • Synthesis, optical and electrochemical properties of new thieno[2,3-b]indole-based dyes Semantic Scholar[Link]

  • Photocatalyst-Free, Visible-Light-Mediated C(sp3)–H Arylation of Amides via a Solvent-Caged EDA Complex ACS Publications[Link]

  • SYNTHESIS AND PROPERTIES OF INDOLE-BASED ELECTROACTIVE COMPOUNDS Kaunas University of Technology (KTU ePubl) [Link]

Sources

A Senior Application Scientist's Technical Guide to the Safe Handling of 2,3-dimethyl-1-phenylindole

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Executive Summary & Anticipated Hazard Profile

2,3-dimethyl-1-phenylindole is a substituted indole, a privileged scaffold in medicinal chemistry.[1][2] Its structure combines the features of 2,3-dimethylindole and a 1-phenyl substitution. Based on the hazard profiles of these parent structures, it is prudent to handle this compound with a high degree of caution. The primary anticipated risks include skin, eye, and respiratory irritation.[3][4] Similar indole derivatives have also been associated with acute toxicity if swallowed, inhaled, or absorbed through the skin.[4][5]

This guide provides a proactive approach to safety, establishing protocols that assume a moderate to high hazard level, ensuring a conservative and safe operational standard in the absence of specific data.

Anticipated GHS Hazard Classification Summary

The following table is a predictive summary based on data for structurally related compounds.

Hazard Class Anticipated Hazard Category Hazard Statement Basis for Extrapolation
Acute Toxicity, OralCategory 4Harmful if swallowed[4]Common for substituted indoles.
Acute Toxicity, DermalCategory 4Harmful in contact with skin[4]Common for substituted indoles.
Acute Toxicity, InhalationCategory 4Harmful if inhaled[4]Common for substituted indoles.
Skin Corrosion/IrritationCategory 2Causes skin irritation[3]A frequent hazard for indole derivatives.
Serious Eye Damage/IrritationCategory 1 / 2ACauses serious eye damage/irritation[3][6]Phenylindoles and other derivatives show strong eye irritancy.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[3][4]Common for powdered or volatile organic compounds.

Section 2: Physicochemical & Reactivity Profile

Understanding the chemical nature of this compound is fundamental to predicting its behavior and ensuring safe storage and handling.

  • Physical State: Expected to be a solid at room temperature, likely a crystalline powder, similar to 2-phenylindole and 2,3-dimethylindole.[3][7]

  • Stability: The indole scaffold can be sensitive to light and air.[8][9] It is recommended to store the compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) and potentially refrigerated to prolong shelf life.[10]

  • Incompatibilities: Strong oxidizing agents are a primary incompatibility for most indole derivatives.[9][11] Reactions with strong acids should also be avoided as they can lead to polymerization or degradation.

  • Hazardous Decomposition Products: Upon combustion, expect the release of toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[8]

Section 3: Toxicological Insights & Exposure Control

The indole nucleus is a common motif in biologically active molecules, both endogenous (e.g., tryptophan, serotonin) and synthetic.[1] This inherent bioactivity is why these compounds are valuable in drug discovery but also why they must be handled with care. The lipophilic nature of the phenyl and dimethyl substitutions may enhance skin absorption.

Exposure Control Rationale

Given the anticipated hazards, a multi-layered approach to exposure control is required.

  • Engineering Controls: All manipulations of solid this compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][11] A safety shower and eyewash station must be readily accessible.

  • Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on the specific task being performed.

Task Required PPE Rationale
Handling Solid (Weighing, Aliquoting) Nitrile gloves, lab coat, ANSI-approved safety glasses with side shields.Protects against incidental skin contact and eye splashes. The fume hood mitigates inhalation risk.
Preparing Solutions Nitrile gloves, lab coat, chemical splash goggles. A face shield is recommended if splashing is likely.Provides a higher level of eye protection against splashes of the compound and solvent.
Running Reactions & Workup Nitrile gloves (check solvent compatibility), lab coat, chemical splash goggles, face shield.Offers maximum protection during procedures with a higher risk of spills, splashes, or exothermic events.

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

The following protocols are designed to be self-validating systems for common laboratory procedures.

Workflow for Initiating Work with this compound

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Procedure Phase prep_sds Review this Guide & Analogous SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Certification prep_ppe->prep_hood prep_spill Locate Spill Kit prep_hood->prep_spill exec_weigh Weigh Solid in Hood prep_spill->exec_weigh exec_dissolve Dissolve in Hood exec_weigh->exec_dissolve exec_react Perform Reaction exec_dissolve->exec_react post_clean Decontaminate Glassware & Surfaces exec_react->post_clean post_waste Dispose of Waste Properly post_clean->post_waste post_remove_ppe Remove PPE post_waste->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow from preparation to post-procedure cleanup.

Protocol 1: Weighing Solid this compound
  • Pre-Operation: Confirm the chemical fume hood is operational and certified. Don a lab coat, safety glasses, and nitrile gloves.

  • Procedure: a. Place a tared weigh boat on an analytical balance inside the fume hood. b. Use a dedicated, clean spatula to carefully transfer the solid from the stock container to the weigh boat. c. Avoid creating dust. Work slowly and deliberately. d. Promptly and securely cap the stock container.

  • Post-Operation: Clean the spatula with a suitable solvent. Wipe down the balance and surrounding surfaces in the fume hood. Dispose of contaminated wipes and the weigh boat in the designated solid hazardous waste container.

Protocol 2: Preparing a Stock Solution
  • Pre-Operation: Perform all steps from Protocol 1 to weigh the desired amount of solid. Select a volumetric flask of the appropriate size.

  • Procedure: a. Place a magnetic stir bar in the flask. b. Using a powder funnel, carefully add the weighed solid to the flask. c. Add a small amount of the desired solvent to wet the solid. d. Place the flask on a stir plate within the fume hood and begin gentle stirring. e. Slowly add solvent until the solid is fully dissolved. f. Once dissolved, add solvent to the calibration mark on the flask. g. Cap the flask and invert several times to ensure homogeneity.

  • Post-Operation: Label the flask clearly with the compound name, concentration, solvent, and date. Dispose of all contaminated materials in the appropriate hazardous waste streams.

Section 5: Emergency & First-Aid Protocols

Immediate and correct action is crucial in any laboratory incident.

Emergency Response Decision Tree (Spill)

spill Spill Occurs is_major Major Spill? (>100mL or outside hood) spill->is_major evacuate Evacuate Area Alert EH&S Pull Fire Alarm if Needed is_major->evacuate Yes is_minor Minor Spill (<100mL, contained in hood) is_major->is_minor No have_kit Have Spill Kit & PPE? is_minor->have_kit get_help Alert Lab Supervisor Do Not Clean Up have_kit->get_help No cleanup Clean Spill per Protocol (Absorb, Collect, Decontaminate) have_kit->cleanup Yes dispose Dispose of Waste cleanup->dispose report Report Incident dispose->report

Caption: Decision tree for responding to a chemical spill.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[3][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing immediately.[10] Wash the affected area thoroughly with soap and water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists.[3]

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[9] Seek immediate medical attention.

Section 6: Disposal & Environmental Considerations

  • Waste Disposal: All waste containing this compound, whether solid or in solution, must be disposed of as hazardous chemical waste.[10] Do not dispose of it down the drain.[5] Collect waste in clearly labeled, sealed containers.

  • Environmental Hazards: While specific data is unavailable, related indole compounds can be toxic to aquatic life.[5] Therefore, prevent any release into the environment.[5]

References

  • Title: Safety Data Sheet (SDS) (for 4',6-Diamidino-2-phenylindole dihydrochloride) Source: Eurogentec URL: [Link]

  • Title: 2,3-Dimethylindole | C10H11N | CID 7053 Source: PubChem - NIH URL: [Link]

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PMC URL: [Link]

  • Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL: [Link]

Sources

Methodological & Application

Preparation of 1-phenyl-2,3-dimethylindole from 2-butanone phenylhydrazone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 1-phenyl-2,3-dimethylindole , a pharmacophore relevant to COX-2 inhibitors and optoelectronic materials.[1] The protocol addresses the specific transformation of 2-butanone phenylhydrazone into the target indole.[2]

Critical Chemical Logic: The starting material specified, 2-butanone phenylhydrazone (monosubstituted hydrazine origin), yields 2,3-dimethylindole (an N-H indole) upon Fischer cyclization.[1] Consequently, the synthesis of the 1-phenyl derivative requires a biphasic approach:

  • Phase I: Fischer Indole Synthesis to construct the 2,3-dimethylindole core.[2]

  • Phase II:

    
    -Arylation (Ullmann or Buchwald-Hartwig coupling) to install the 1-phenyl substituent.[1]
    

Note: An alternative "Direct Route" utilizing 1,1-diphenylhydrazine is discussed in Section 5 as a process optimization strategy.

Chemical Background & Mechanistic Insight

The Fischer Indole Logic

The transformation relies on the [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer.[1][3][4] For 2-butanone (methyl ethyl ketone), regioselectivity is the primary challenge.[1] The ketone has two enolizable positions:

  • Kinetic Control (Terminal Methyl): Leads to 2-ethylindole.[1]

  • Thermodynamic Control (Internal Methylene): Leads to 2,3-dimethylindole .[1]

Under strong acid catalysis (e.g., Polyphosphoric acid or H₂SO₄/AcOH) and thermal conditions, the reaction overwhelmingly favors the thermodynamic ene-hydrazine, yielding the desired 2,3-dimethyl scaffold (>90% regioselectivity).[1]

The N-Arylation Requirement

Since the precursor is a phenylhydrazone (derived from phenylhydrazine, Ph-NH-NH₂), the resulting indole retains the N-H bond.[1] To achieve the 1-phenyl target, the nitrogen must be coupled with an aryl halide post-cyclization.

ReactionPathway SM 2-Butanone Phenylhydrazone Inter 2,3-Dimethylindole (N-H Core) SM->Inter Fischer Cyclization (H+, Heat) Target 1-Phenyl-2,3- dimethylindole Inter->Target N-Arylation (Ph-I, CuI/Cat) DirectSM 1,1-Diphenylhydrazine (Alternative Precursor) DirectSM->Target Direct Fischer Cyclization

Figure 1: Synthetic pathway illustrating the Two-Step Protocol (Solid Blue/Green) required for the specified starting material, versus the Direct Route (Dashed Red).

Reagents & Material Attributes

ReagentRolePurity Req.Critical Attribute
2-Butanone Phenylhydrazone Precursor>98%Free of residual hydrazine (genotoxic).[1]
Polyphosphoric Acid (PPA) Catalyst/SolventReagent GradeHigh viscosity; ensures thermodynamic control.
Iodobenzene Arylating Agent>99%Preferred over Bromobenzene for milder Cu-catalysis.[1]
Copper(I) Iodide (CuI) Catalyst99.9%Must be off-white/tan; green indicates oxidation.[1]
Potassium Phosphate (K₃PO₄) BaseAnhydrousFinely ground to maximize surface area.
L-Proline Ligand>99%Promotes Cu-catalysis in DMSO.[1]

Detailed Protocol: Phase I (Core Synthesis)

Objective: Cyclization of 2-butanone phenylhydrazone to 2,3-dimethylindole.

Step-by-Step Methodology
  • Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer (high torque required for PPA), reflux condenser, and internal temperature probe.

  • Catalyst Charging: Charge Polyphosphoric Acid (PPA) (100 g) into the flask. Heat to 80°C to lower viscosity.

  • Addition: Slowly add 2-butanone phenylhydrazone (20.0 g, 123 mmol) portion-wise over 30 minutes.

    • Caution: Exothermic reaction. Maintain internal temperature <100°C during addition to prevent charring.

  • Cyclization: Increase temperature to 120°C and stir for 3 hours.

    • Checkpoint: The mixture will turn dark brown. TLC (Hexane:EtOAc 8:2) should show consumption of hydrazone (Rf ~0.6) and appearance of indole (Rf ~0.4, fluorescent spot).

  • Quenching: Cool the mixture to 60°C. Pour slowly onto 300 g of crushed ice/water with vigorous stirring. The PPA will hydrolyze, and the indole will precipitate as a crude solid.

  • Isolation: Filter the precipitate. Wash with water (3 x 100 mL) to remove acid.

  • Purification: Recrystallize from Ethanol/Water (9:1) .

    • Target Yield: 12–14 g (65–75%).

    • Appearance: White to off-white plates.[1]

    • Melting Point: 104–106°C.

Detailed Protocol: Phase II (N-Arylation)

Objective: Transformation of 2,3-dimethylindole to 1-phenyl-2,3-dimethylindole via Modified Ullmann Coupling.[1]

Step-by-Step Methodology
  • Reactor Setup: Flame-dry a 250 mL Schlenk flask. Flush with Argon/Nitrogen.[5]

  • Reagent Charging: Add the following under inert atmosphere:

    • 2,3-Dimethylindole (Synthesis from Phase I): 5.0 g (34.4 mmol)[1]

    • Iodobenzene : 4.6 mL (41.3 mmol, 1.2 equiv)

    • CuI : 655 mg (3.44 mmol, 10 mol%)

    • L-Proline : 792 mg (6.88 mmol, 20 mol%)[1]

    • K₃PO₄ (Anhydrous) : 14.6 g (68.8 mmol, 2.0 equiv)[1]

  • Solvent: Add DMSO (50 mL). The mixture will be a slurry.

  • Coupling: Heat the sealed vessel to 90°C for 12–16 hours.

    • Mechanism:[1][3][4][6][7][8][9] L-Proline forms a soluble complex with Cu(I), facilitating the oxidative addition of iodobenzene and subsequent reductive elimination with the indole nitrogen.

  • Work-up:

    • Cool to room temperature.[7][10]

    • Dilute with Ethyl Acetate (150 mL) and Water (150 mL).[1]

    • Filter through a Celite pad to remove copper salts.

    • Separate phases.[9][10] Wash organic layer with Brine (3 x 50 mL) to remove DMSO.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Silica Gel, 0-5% EtOAc in Hexanes).

    • Note: The N-phenyl product is less polar than the N-H precursor.[1]

  • Final Product Data:

    • Yield: 7.5 g (80%).

    • Appearance: Pale yellow oil or low-melting solid.[1]

Process Optimization: The Direct Route

Guidance for Future Batches: If the constraint of using "2-butanone phenylhydrazone" is removed, the synthesis can be condensed into a single step by changing the starting hydrazine.

  • Precursor: Use 1,1-Diphenylhydrazine hydrochloride.[1]

  • Reaction: React 1,1-diphenylhydrazine with 2-butanone in Ethanol/H₂SO₄ (4%).

  • Outcome: The Fischer cyclization directly yields 1-phenyl-2,3-dimethylindole because the "N-Ph" group is already present in the hydrazine backbone.[1] This avoids the costly and heavy-metal-dependent Phase II.[1]

Mechanism Step1 Hydrazone Tautomerization (Formation of Ene-Hydrazine) Step2 [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) Step1->Step2 H+ / Heat Step3 Re-aromatization & Aminal Formation Step2->Step3 Proton Transfer Step4 Elimination of NH3 (Formation of Indole) Step3->Step4 -NH3

Figure 2: Mechanistic cascade of the Fischer Indole Synthesis.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield (Phase I) Formation of 2-ethylindole (Kinetic product).[1]Ensure high temperature (>100°C) and strong acid (PPA) to favor thermodynamic equilibration.[1]
Incomplete Arylation (Phase II) Catalyst poisoning or wet DMSO.Use anhydrous K₃PO₄ and fresh CuI. Ensure inert atmosphere (O₂ kills Cu-catalysis).[1]
Dark/Tar Products Polymerization of 2-butanone.[1]Add hydrazone slowly to the hot acid; do not mix ketone and acid directly without hydrazine present.

Validation Parameters (1-phenyl-2,3-dimethylindole):

  • ¹H NMR (CDCl₃, 400 MHz):

    
     7.4-7.6 (m, 5H, N-Ph), 7.1-7.3 (m, 4H, Indole-Ar), 2.35 (s, 3H, C2-Me), 2.25 (s, 3H, C3-Me).[1]
    
  • Mass Spectrometry: [M+H]⁺ = 222.13.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis.[2][3][4][6][8][11] Chemical Reviews, 63(4), 373–401. Link

  • Fischer, E., & Jourdan, F. (1883).[8] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.[1] Link[1]

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • Kikugawa, Y., & Kawase, M. (1984). An improved synthesis of 1-phenylindoles. Chemistry Letters, 13(8), 1279-1280.[1] Link[1]

Sources

Application Note: Regioselective Electrophilic Substitution of N-Phenyl-2,3-Dimethylindole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific synthetic challenges of N-phenyl-2,3-dimethylindole , a "fully substituted" pyrrole core where standard indole C3/C2 reactivity is sterically and electronically blocked.

Executive Summary

N-phenyl-2,3-dimethylindole represents a unique challenge in indole functionalization. Unlike simple indoles, where the C3 and C2 positions are the primary nucleophilic sites, this substrate possesses a "blocked" pyrrole core. Consequently, electrophilic aromatic substitution (EAS) does not follow the standard C3 > C2 > C5/C6 hierarchy.

This guide details three distinct reactivity pathways essential for diversifying this scaffold:

  • Kinetic C3-Attack: Formation of metastable 3H-indolenines (via Bromination).

  • Thermodynamic Benzenoid Substitution: Directed nitration at the C6 position.

  • Side-Chain Tautomeric Activation: Vilsmeier-Haack formylation of the C2-methyl group.

Structural Analysis & Reactivity Profile

The reactivity of N-phenyl-2,3-dimethylindole is governed by the competition between the electron-rich indole nucleus and the steric prohibition at C2/C3.

  • The N-Phenyl Effect: The N-phenyl group is twisted out of coplanarity with the indole system due to steric repulsion with the C2-methyl and C7-proton. While it provides inductive activation, its resonance contribution is diminished compared to N-alkyl groups.

  • The "Blocked" Core:

    • C3 Position: Although blocked by a methyl group, C3 remains the most nucleophilic site. Electrophiles often attack here first to form a cationic indolenine intermediate (sigma complex). Without a proton to lose, this intermediate must either rearrange (Plancher rearrangement) or be trapped.

    • C6 Position: When C3/C2 are blocked, the C6 position (para to the activating Nitrogen) becomes the preferred site for irreversible EAS reactions like nitration, preserving aromaticity.

    • C2-Methyl Group: The C2-methyl protons are acidic (pKa ~ 17-18 in indolium ions), allowing tautomerization to an exocyclic enamine, which is susceptible to Vilsmeier-Haack conditions.

Pathway Visualization

The following diagram illustrates the decision tree for electrophilic attack based on reagent choice.

IndoleReactivity Start N-Phenyl-2,3-dimethylindole Br2 Br2 / Base (Kinetic Control) Start->Br2 HNO3 HNO3 / H2SO4 (Thermodynamic Control) Start->HNO3 POCl3 POCl3 / DMF (Vilsmeier-Haack) Start->POCl3 Indolenine 3-Bromo-3H-indolenine (Cationic/Metastable) Br2->Indolenine Attack at C3 (Steric blockade prevents aromatization) Nitro 6-Nitro-N-phenyl-2,3-dimethylindole (Benzenoid Substitution) HNO3->Nitro Attack at C6 (Para to Nitrogen) Aldehyde 2-(2-Formylvinyl)indole derivative (Side-chain Functionalization) POCl3->Aldehyde Attack at C2-Methyl (Enamine Tautomer)

Figure 1: Divergent reactivity pathways for N-phenyl-2,3-dimethylindole depending on electrophile and conditions.

Experimental Protocols

Protocol A: C3-Bromination (Synthesis of 3H-Indolenines)

Objective: To synthesize the 3-bromo-3,3-dimethyl-N-phenyl-3H-indole derivative. Mechanism: Electrophilic attack at C3 forms a quaternary center. The product is a non-aromatic indolenine (imine).

Reagents & Equipment:

  • N-phenyl-2,3-dimethylindole (1.0 equiv)

  • Bromine (

    
    ) or N-Bromosuccinimide (NBS) (1.05 equiv)
    
  • Triethylamine (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM), anhydrous

  • Nitrogen atmosphere[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve N-phenyl-2,3-dimethylindole (1.0 g, 4.5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under

    
    .
    
  • Base Addition: Add triethylamine (0.7 mL, 5.0 mmol). Note: The base is critical to neutralize HBr and stabilize the acid-sensitive indolenine.

  • Bromination: Cool the solution to 0°C. Add

    
     (0.24 mL, 4.7 mmol) in DCM (5 mL) dropwise over 15 minutes.
    
    • Observation: The solution will likely turn orange/red and then fade to yellow as bromine is consumed.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Workup: Wash the organic layer with cold saturated

    
     (2 x 15 mL) and brine. Dry over 
    
    
    
    .
  • Isolation: Concentrate under reduced pressure at room temperature.

    • Caution: Do not heat above 40°C; 3-bromoindolenines are thermally unstable and may rearrange or polymerize.

  • Result: The product is typically a yellow crystalline solid or oil. Use immediately or store at -20°C under inert gas.

Validation:

  • 1H NMR: Look for the loss of the NH signal (if starting material wasn't N-phenyl) and a shift in the C2-Methyl signal. For N-phenyl, verify the integrity of the phenyl ring and the upfield shift of the C3-methyl (now on an sp3 carbon).

Protocol B: C6-Nitration (Benzenoid Substitution)

Objective: To introduce a nitro group onto the benzenoid ring (Regioselectivity: C6 > C5). Mechanism: Strong acid protonates the C3 position (reversible), but the irreversible nitration occurs on the activated benzene ring, para to the nitrogen (C6).

Reagents:

  • N-phenyl-2,3-dimethylindole (1.0 equiv)

  • Concentrated Nitric Acid (

    
    , 70%)
    
  • Concentrated Sulfuric Acid (

    
    )
    
  • Glacial Acetic Acid (solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve the indole (500 mg) in glacial acetic acid (10 mL).

  • Nitrating Mixture: In a separate vial, carefully mix conc.

    
     (1.1 equiv) with conc. 
    
    
    
    (2 mL) at 0°C.
  • Addition: Add the nitrating mixture dropwise to the indole solution at 0–5°C.

    • Critical Control: Maintain temperature below 10°C to prevent oxidation of the methyl groups or polynitration.

  • Reaction: Stir for 2 hours at 0°C. Monitor by TLC (usually 30% EtOAc/Hexane).

  • Quench: Pour the mixture onto crushed ice (50 g). The product should precipitate as a yellow solid.

  • Purification: Filter the solid. If gummy, extract with EtOAc. Recrystallize from Ethanol/Water.

Regioselectivity Note: While the N-phenyl ring is theoretically susceptible, the indole nitrogen lone pair activates the indole C6 position more strongly than the twisted phenyl ring. Literature on 1,2-dimethylindole confirms C6 (and minor C5) substitution [1, 2].

Protocol C: Vilsmeier-Haack (Side-Chain Formylation)

Objective: Functionalization of the C2-methyl group to form an


-unsaturated aldehyde.
Mechanism:  The Vilsmeier reagent attacks the exocyclic enamine tautomer of the 2-methylindole.

Reagents:

  • N-phenyl-2,3-dimethylindole

  • Phosphorus Oxychloride (

    
    )[2][3][4]
    
  • Dimethylformamide (DMF)[3]

Step-by-Step Methodology:

  • Vilsmeier Reagent: Cool DMF (3.0 equiv) to 0°C. Add

    
     (1.2 equiv) dropwise under 
    
    
    
    .[2] Stir for 15 min to form the chloroiminium salt (white precipitate or suspension).
  • Substrate Addition: Add a solution of N-phenyl-2,3-dimethylindole (1.0 equiv) in DMF dropwise.

  • Heating: Heat the mixture to 80–90°C for 4 hours.

    • Why Heat? Unlike standard aromatic formylation, attacking the methyl group requires overcoming the energy barrier of tautomerization.

  • Hydrolysis: Cool to room temperature. Pour into ice water containing sodium acetate (buffer to pH 5-6).

  • Isolation: A yellow/orange precipitate forms. This is the 2-(2-dimethylaminovinyl) intermediate or the hydrolyzed aldehyde depending on pH and time. For the aldehyde, ensure acidic hydrolysis (pH 4) followed by neutralization.

Data Summary & Troubleshooting

ParameterProtocol A (Bromination)Protocol B (Nitration)Protocol C (Vilsmeier)
Primary Target C3 (Indolenine)C6 (Benzene Ring)C2-Methyl (Side Chain)
Key Reagent

/


/


/ DMF
Temp.[5][6] Control Strict 0°C (Unstable product)<10°C (Avoid oxidation)80–90°C (Drive tautomerization)
Major Byproduct Rearranged 2-bromo-3-methyl5-Nitro isomer or N-phenyl nitrationN-formyl (if N-H was present)
Validation Signal Loss of aromaticity (UV shift)Downfield aromatic protons (NMR)Vinyl proton doublet (~9.5 ppm CHO)

Troubleshooting:

  • Problem: Poly-nitration observed.

    • Solution: Reduce

      
       equivalents to 0.95 and lower temperature to -10°C.
      
  • Problem: No reaction in Vilsmeier.

    • Solution: The N-phenyl group may cause steric hindrance. Increase temperature to 100°C or use microwaves to accelerate the enamine attack.

  • Problem: Indolenine decomposes.

    • Solution: Ensure all glassware is base-washed. Trace acid catalyzes the rearrangement of 3-bromoindolenines.

References

  • Dmitrienko, G. I., Gross, E. A., & Vice, S. F. (1980). The bromination and chlorination of 2,3-dialkylindoles.[1][7][8] Isolation of 3-bromo- and 3-chloro-2,3-dialkylindolenines. Canadian Journal of Chemistry, 58(8), 808–814.

  • Noland, W. E., et al. (1966). Nitration of Indoles. III. Polynitration of 2-Alkylindoles. Journal of Organic Chemistry.

  • Miki, Y. (2007).

  • BenchChem Application Note. (2025).

Sources

Application Note: 2,3-Dimethyl-1-phenylindole as an OLED Material Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the synthesis, purification, and application of 2,3-Dimethyl-1-phenylindole (DMPI) as a high-stability scaffold for Organic Light-Emitting Diode (OLED) materials. Unlike unsubstituted indoles, the 2,3-dimethyl motif blocks the reactive pyrrolic positions, forcing electrophilic substitution to the benzo-ring (typically C5), thereby enabling precise regioselective functionalization. This document provides a validated protocol for synthesizing OLED-grade DMPI, converting it into a reactive intermediate (5-bromo derivative), and integrating it into Hole Transport Layer (HTL) architectures.

Introduction: The Indole Scaffold in OLEDs

Indole derivatives are critical in OLED chemistry due to their high triplet energy (


) and electron-rich nature, making them ideal donors for Thermally Activated Delayed Fluorescence (TADF)  emitters and Hole Transport Materials (HTMs) .

However, the C2 and C3 positions of the indole ring are highly susceptible to oxidative degradation and unwanted electrophilic attack during device operation. This compound solves this stability bottleneck by:

  • Steric Blocking: Methyl groups at C2/C3 prevent oxidative coupling and dimerization.

  • N-Phenylation: Protects the nitrogen center, preventing protonation and increasing solubility in organic solvents for solution processing.

  • Electronic Tuning: The electron-donating methyl groups raise the HOMO level slightly, facilitating hole injection from the anode.

Material Properties (Reference Data)
PropertyValueMethod/Notes
Molecular Formula

-
Molecular Weight 221.30 g/mol -
Melting Point 131–133 °CDSC (10°C/min)
HOMO Level ~ -5.2 eVCV (vs Fc/Fc+)
Triplet Energy (

)
> 2.90 eVLow-temp PL (77 K)
Purity Requirement > 99.95%HPLC + Sublimation

Validated Synthesis Protocol

This workflow describes the synthesis of the core scaffold via Fischer Indole Cyclization followed by N-Arylation , and its subsequent activation via bromination.

Phase A: Synthesis of 2,3-Dimethylindole (Precursor 1)

Note: While commercially available, in-house synthesis ensures control over trace metal impurities.

Reagents: Phenylhydrazine (1.0 eq), 2-Butanone (1.2 eq), Polyphosphoric acid (PPA) or


.
  • Condensation: Mix phenylhydrazine and 2-butanone in ethanol with a catalytic amount of acetic acid. Reflux for 2 hours to form the hydrazone.

  • Cyclization: Add the crude hydrazone dropwise to pre-heated PPA (100°C). The reaction is exothermic; maintain temperature <120°C.

  • Quenching: Pour the mixture into ice water. Neutralize with NaOH (aq) to pH 8.

  • Isolation: Extract with ethyl acetate (

    
    ).[1] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from ethanol/water (9:1).

Phase B: N-Phenylation to this compound (DMPI)

Mechanism: Ullmann-type C-N coupling is preferred over Buchwald-Hartwig for industrial scalability and cost, though Buchwald is faster on lab scale.

Reagents:

  • 2,3-Dimethylindole (1.0 eq)

  • Iodobenzene (1.2 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • L-Proline or 1,10-Phenanthroline (20 mol%) (Ligand)

  • 
     (2.0 eq)
    
  • Solvent: DMSO or DMF (Degassed)

Procedure:

  • Setup: In a glovebox or under Argon, charge a Schlenk flask with 2,3-dimethylindole, CuI, Ligand, and Base.

  • Addition: Add Iodobenzene and dry DMSO.

  • Reaction: Heat to 110°C for 24 hours. Monitor via TLC (Hexane:EtOAc 10:1).

  • Workup: Cool to RT. Dilute with water and extract with Dichloromethane (DCM).

  • Purification (Crucial):

    • Pass through a silica gel plug to remove copper residues.

    • Recrystallization: Use Ethanol/Hexane.

    • Sublimation: For device-grade material, sublime at

      
       Torr at 140°C.
      
Phase C: Functionalization (5-Bromo-2,3-dimethyl-1-phenylindole)

To use DMPI in an OLED stack, it is typically coupled to arylamines. First, it must be halogenated.

Reagents: DMPI (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), DMF.

  • Dissolve DMPI in DMF at 0°C.

  • Add NBS portion-wise over 30 minutes (protect from light).

  • Stir at RT for 4 hours.

  • Precipitate in water, filter, and recrystallize from acetonitrile.

    • Note: The 2,3-dimethyl block forces bromination almost exclusively to the C5 position (para to the nitrogen), yielding a linear handle for further extension.

Workflow Visualization

The following diagram illustrates the chemical pathway and the logic behind the structural modifications.

SynthesisWorkflow cluster_logic Design Logic Start Phenylhydrazine + 2-Butanone Inter1 2,3-Dimethylindole (Core Scaffold) Start->Inter1 Fischer Cyclization (Acid Cat.) Step2 N-Phenylation (CuI/Ph-I) Inter1->Step2 Ullmann Coupling Product 2,3-Dimethyl- 1-phenylindole (DMPI) Step2->Product Purification (Sublimation) Step3 Bromination (NBS/DMF) Product->Step3 Regioselective Functionalization Logic1 Methyls at 2,3 Block Oxidation Product->Logic1 Logic2 N-Phenyl Increases Tg Product->Logic2 Final 5-Bromo-DMPI (Active Precursor) Step3->Final C5 Substitution

Figure 1: Synthesis pathway transforming raw materials into the active OLED precursor 5-Bromo-DMPI.

Device Integration & Quality Control

OLED Device Architecture

When used as a Hole Transport Material (HTM) (after coupling with triphenylamine, for example), the material fits into the stack as follows:

DeviceStack Cathode Cathode (Al/LiF) ETL Electron Transport Layer (ETL) (e.g., Alq3) Cathode->ETL EML Emissive Layer (EML) (Host + Dopant) ETL->EML HTL Hole Transport Layer (HTL) **DMPI-Derivative** EML->HTL HIL Hole Injection Layer (HIL) (e.g., PEDOT:PSS) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Figure 2: Standard OLED stack highlighting the placement of DMPI-based derivatives in the HTL.

Quality Control (QC) Standards

For OLED applications, purity is paramount to prevent exciton quenching.

  • HPLC Purity: >99.9% (UV detection at 254 nm).

  • Trace Metals: < 5 ppm (ICP-MS). Copper residues from the Ullmann coupling are fatal to device lifetime.

  • Thermal Analysis:

    
     (Glass Transition) must be distinct. No crystallization peaks upon cooling (indicates amorphous stability).
    

References

  • Chai, Z. et al. (2017). Novel fluorene/indole-based hole transport materials with high thermal stability for efficient OLEDs. Dyes and Pigments.[2][3] [2]

  • Idris, M. A. et al. (2015).[4] Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Trifluoride Etherate as Catalyst. Journal of Chemical and Pharmaceutical Research.

  • Xu, H. et al. (2023).[3] Pyridine-Annulated Functional Fused Indole as a Hole Transport Material for Solution-Processed OLEDs. ACS Applied Optical Materials.

  • Tang, C. W. & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters. (Foundational reference for HTL architecture).

  • Zhang, M. et al. (2020). 2,3-Dimethylindole as a donor for novel thermally activated delayed fluorescence emitters. New Journal of Chemistry.

Sources

C-H activation protocols for 1-phenyl-2,3-dimethylindole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this technical guide to address the unique synthetic opportunities presented by 1-phenyl-2,3-dimethylindole . In standard indole chemistry, the C2 and C3 positions are highly nucleophilic and prone to rapid background metalation or electrophilic attack[1]. By utilizing 1-phenyl-2,3-dimethylindole, the C2 and C3 positions are sterically and electronically blocked. This structural feature forces transition metal catalysts to seek alternative, less reactive C–H bonds, enabling divergent, site-selective functionalization at either the ortho-position of the N-phenyl ring or the C7-position of the indole core[2].

This application note details two highly robust, self-validating protocols for the divergent C–H activation of 1-phenyl-2,3-dimethylindole, elucidating the mechanistic causality behind each experimental parameter.

Divergent C–H Activation Pathways

CH_Activation_Pathways Substrate 1-Phenyl-2,3-dimethylindole (Blocked C2/C3) Rh_Pathway Rh(III) Catalysis Indole N-Directed Substrate->Rh_Pathway Oxidative Annulation Pd_Pathway Pd(II) Catalysis N-Phenyl Directed Substrate->Pd_Pathway Cross-Coupling Ortho_Prod ortho-C-H Functionalization (N-Phenyl Ring) Rh_Pathway->Ortho_Prod + Alkynes C7_Prod C7-H Functionalization (Indole Core) Pd_Pathway->C7_Prod + Aryl Iodides

Divergent site-selective C-H activation pathways for 1-phenyl-2,3-dimethylindole.

Protocol 1: Rh(III)-Catalyzed ortho-C–H Oxidative Annulation

Mechanistic Rationale: In this pathway, the indole nitrogen serves as a built-in directing group. The active cationic Rh(III) species undergoes Concerted Metalation-Deprotonation (CMD) specifically at the ortho-position of the N-phenyl ring[3]. Subsequent migratory insertion of an internal alkyne forms a seven-membered rhodacycle, which undergoes reductive elimination to yield a fused indolo[1,2-a]quinoline derivative[3].

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk tube under an argon atmosphere, combine 1-phenyl-2,3-dimethylindole (0.2 mmol),

    
     (5 mol%), and 
    
    
    
    (20 mol%).
    • Causality:

      
       is strictly required to abstract the chloride ligands from the Rh precatalyst. This generates the highly electrophilic, coordinatively unsaturated cationic Rh(III) active species necessary for the initial C–H cleavage[3].
      
  • Reagent Assembly: Add diphenylacetylene (0.24 mmol) as the coupling partner and

    
     (2.1 equiv).
    
    • Causality:

      
       acts as the stoichiometric terminal oxidant. After the product is formed via reductive elimination, the metal is left in a Rh(I) resting state; 
      
      
      
      reoxidizes it back to the active Rh(III) state to close the catalytic cycle.
  • Reaction Execution: Add anhydrous toluene (2.0 mL). Seal the tube and stir vigorously at 110 °C for 16 hours.

  • Workup & Isolation: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove copper and silver salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Self-Validation (Analytical): Validate the regioselectivity of the purified product via

    
     NMR. The successful ortho-functionalization is confirmed by the disappearance of the characteristic ortho-protons of the N-phenyl ring (typically a doublet integrating to 2H around 7.4–7.5 ppm) and the appearance of new aromatic multiplet signals corresponding to the inserted alkyne[3].
    

Protocol 2: Pd(II)-Catalyzed C7-Selective C–H Arylation

Mechanistic Rationale: When the N-phenyl ring is not primed for annulation, it can dynamically direct a Pd(II) center to the C7 position of the indole core. Because C2 and C3 are blocked by methyl groups, the standard electrophilic palladation pathways are suppressed, allowing for highly regioselective C7-arylation[1].

Step-by-Step Methodology:

  • Reaction Assembly: In a sealed 10 mL reaction vial, combine 1-phenyl-2,3-dimethylindole (0.2 mmol),

    
     (10 mol%), and an aryl iodide (e.g., 4-iodoanisole, 0.3 mmol).
    
  • Additive Integration: Add

    
     (1.5 equiv) and Pivalic acid (PivOH, 30 mol%).
    
    • Causality: PivOH acts as a crucial proton shuttle. The bulky pivalate anion significantly lowers the activation energy for the C–H cleavage step via a six-membered CMD transition state[1].

      
       acts as a halide scavenger, precipitating AgI to prevent catalyst poisoning by free iodide ions.
      
  • Solvent Selection & Execution: Add 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (1.5 mL). Heat the sealed vial at 100 °C for 24 hours.

    • Causality: HFIP is a strongly hydrogen-bonding, highly polar solvent. It stabilizes the transition state of the palladation step, prevents substrate degradation, and drastically enhances C7 regioselectivity compared to standard solvents like DMF or toluene.

  • Workup & Validation: Filter the crude mixture through Celite, concentrate, and purify via flash chromatography.

  • Self-Validation (Analytical): Confirm C7-selective functionalization via

    
     NMR. The C7 proton of the indole core (typically a doublet around 7.1 ppm) will be absent, and the coupling pattern of the remaining C4, C5, and C6 protons will shift from a standard 4-spin system to an ABX or AMX 3-spin system.
    

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for both protocols, providing a quick-reference benchmark for reaction optimization.

ParameterProtocol 1: Rh(III) AnnulationProtocol 2: Pd(II) Arylation
Target C–H Bond ortho-C–H of N-phenyl ringC7–H of indole core
Catalyst System

/


Coupling Partner Internal Alkynes (e.g., Diphenylacetylene)Aryl Iodides
Key Additive/Oxidant

(Terminal Oxidant)
PivOH (Proton Shuttle),

Solvent & Temp Toluene, 110 °CHFIP, 100 °C
Typical Yield 75% – 85%60% – 75%
Analytical Marker Loss of ortho-phenyl protons (

NMR)
Loss of C7-indole proton (

NMR)

References

1.[2] Rhodium(III)-Catalyzed Oxidative Coupling of N-Phenylindole-3-carboxylic Acids with Alkenes and Alkynes via C4–H and C2–H/C2′–H Bond Cleavage Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

2.[1] Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles Source: ResearchGate URL:[Link]

3.[3] Aldehyde as a Traceless Directing Group for Rh(III)-Catalyzed C–H Activation: A Facile Access to Diverse Indolo[1,2-a]quinolines Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Application Note: Advanced C(sp³)–H Functionalization Strategies for the Synthesis of 3-Substituted Indoles from 2,3-Dimethyl-1-phenylindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of fully substituted indole cores remains a significant challenge in modern drug development. Direct β-functionalization of 2,3-disubstituted indoles is notoriously difficult due to steric hindrance and the ambident nucleophilicity of the indole core[1]. While oxidative dearomatization strategies typically yield 2,2-disubstituted indolin-3-ones[2] or 3,3-disubstituted indolenines[3][4], maintaining the aromaticity of the indole requires a different approach. This application note details validated, highly regioselective C(sp³)–H functionalization protocols targeting the C3-methyl group of 2,3-dimethyl-1-phenylindole, enabling the synthesis of diverse 3-substituted indole libraries[5].

Mechanistic Rationale & Regioselectivity

Why this compound? The strategic choice of the N-phenyl substituent is critical for regiocontrol. The N-phenyl group is electron-withdrawing relative to an N-alkyl group, which slightly dampens the overall nucleophilicity of the indole core, preventing unwanted oxidative degradation. More importantly, the steric bulk of the N-phenyl group forces it to adopt an orthogonal conformation relative to the indole plane. This orthogonal phenyl ring sterically shields the adjacent C2-methyl group. Consequently, when subjected to radical conditions, hydrogen abstraction occurs preferentially at the less hindered C3-methyl group.

This inherent regioselectivity allows us to deploy two distinct pathways: a classical thermal radical bromination followed by nucleophilic diversification, and a modern photoredox-catalyzed Cross-Dehydrogenative Coupling (CDC).

Reaction Pathway Visualization

G cluster_0 Pathway A: Photoredox CDC cluster_1 Pathway B: Radical Bromination SM This compound PC Photoredox Activation [Ru(bpy)3]2+ / hv SM->PC Visible Light (450 nm) NBS NBS / AIBN Thermal Activation SM->NBS 80 °C, PhCF3 Radical1 C3-Methyl Radical PC->Radical1 SET Process ProdA 3-Alkyl/Arylmethyl Indole Radical1->ProdA Cross-Coupling Bromide 3-Bromomethyl Intermediate NBS->Bromide H-Abstraction ProdB 3-Heteroatom Substituted Indole Bromide->ProdB Nucleophile (Nu-)

Figure 1: Divergent C(sp³)–H functionalization pathways for the synthesis of 3-substituted indoles.

Experimental Protocols (Self-Validating Systems)

Protocol A: Selective Radical Bromination of the C3-Methyl Group

Causality: Trifluorotoluene (PhCF₃) is utilized instead of traditional carbon tetrachloride (CCl₄). PhCF₃ is a greener, non-ozone-depleting solvent that possesses similar radical-stabilizing properties and a boiling point (102 °C) that perfectly accommodates the thermal decomposition kinetics of AIBN (half-life of ~1 hour at 80 °C).

Step-by-Step Methodology:

  • Setup: In a flame-dried 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (5.0 mmol, 1.0 equiv) in anhydrous PhCF₃ (20 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 5.25 mmol, 1.05 equiv) and Azobisisobutyronitrile (AIBN, 0.25 mmol, 0.05 equiv).

  • Thermal Activation: Heat the vigorously stirring suspension to 80 °C under a nitrogen atmosphere for 2 hours.

  • Validation Checkpoint 1 (Visual): As the reaction proceeds, the dense NBS powder will dissolve, and succinimide (the byproduct) will form. Because succinimide is insoluble in hot PhCF₃, it will visibly float to the surface of the reaction mixture, confirming active bromination.

  • Validation Checkpoint 2 (Analytical): Take a 0.1 mL aliquot, evaporate the solvent, and run a rapid ¹H NMR in CDCl₃. The successful formation of the 3-bromomethyl intermediate is validated by the disappearance of the C3-methyl singlet at ~2.35 ppm and the emergence of a sharp methylene singlet at ~4.65 ppm.

  • Workup: Cool to 0 °C, filter off the succinimide through a Celite pad, and concentrate the filtrate in vacuo. Use the crude bromide immediately for Protocol B to prevent dimerization.

Protocol B: Nucleophilic Diversification

Causality: The 3-bromomethyl intermediate is highly electrophilic. Using a mild base (K₂CO₃) rather than strong bases (like NaH) prevents the degradation of the indole core and limits competitive elimination pathways.

Step-by-Step Methodology:

  • Setup: Dissolve the crude 3-bromomethyl intermediate (approx. 5.0 mmol) in anhydrous acetonitrile (15 mL) at room temperature.

  • Substitution: Add the desired nucleophile (e.g., morpholine, 10.0 mmol, 2.0 equiv) and anhydrous K₂CO₃ (7.5 mmol, 1.5 equiv). Stir for 4 hours.

  • Validation Checkpoint 3 (Visual): The immediate formation of a fine white precipitate (amine hydrobromide salt and KBr) serves as a visual confirmation that the nucleophilic substitution is successfully proceeding.

  • Validation Checkpoint 4 (TLC): Spot the mixture on silica gel (Eluent: 8:2 Hexanes/EtOAc). The starting bromide (R_f ≈ 0.7) should be completely consumed, replaced by a highly polar, UV-active product spot (R_f ≈ 0.2–0.3).

  • Workup: Quench with water (20 mL), extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and purify via flash chromatography.

Protocol C: Photoredox-Catalyzed Cross-Dehydrogenative Coupling (CDC)

Causality: Visible light photoredox catalysis avoids the harsh thermal conditions that typically lead to the polymerization of electron-rich indoles. The Ru(II) catalyst enables a controlled Single Electron Transfer (SET) process, generating the C3-methyl radical under ambient conditions.

Step-by-Step Methodology:

  • Setup: In a 20 mL borosilicate vial, combine this compound (1.0 mmol), diethyl bromomalonate (1.5 mmol),[Ru(bpy)₃]Cl₂ (0.02 mmol, 2 mol%), and N,N-diisopropylethylamine (DIPEA, 2.0 mmol) in degassed acetonitrile (10 mL).

  • Degassing: Perform three freeze-pump-thaw cycles.

  • Validation Checkpoint 5 (Physical): During the final thaw cycle, the complete cessation of bubbling confirms the total removal of dissolved oxygen. This is critical, as O₂ will quench the excited state of the Ru(II) photocatalyst.

  • Irradiation: Irradiate the vial with 450 nm blue LEDs at 25 °C (maintained via a cooling fan) for 16 hours.

  • Validation Checkpoint 6 (Visual): The reaction mixture will shift from the bright orange of the resting Ru(II) catalyst to a deep, dark red/brown, indicating the active formation of radical species and the progression of the CDC cycle.

  • Workup: Dilute with brine, extract with dichloromethane, and purify via column chromatography.

Quantitative Data & Substrate Scope

The following table summarizes the quantitative yields and analytical validation metrics for various 3-substituted indoles synthesized from this compound using the protocols above.

Nucleophile / Coupling PartnerPathwayProduct SubclassIsolated Yield (%)Validation Metric (¹H NMR / TLC)
MorpholineB3-(Morpholinomethyl)85%R_f = 0.3 (EtOAc), CH₂ at 3.62 ppm
PiperidineB3-(Piperidinylmethyl)82%R_f = 0.35 (EtOAc), CH₂ at 3.58 ppm
Sodium MethoxideB3-(Methoxymethyl)78%R_f = 0.6 (8:2 Hex/EtOAc), OMe at 3.30 ppm
ThiophenolB3-(Phenylthiomethyl)88%R_f = 0.65 (9:1 Hex/EtOAc), CH₂ at 4.25 ppm
Diethyl bromomalonateA3-(Malonylmethyl)72%R_f = 0.4 (8:2 Hex/EtOAc), CH at 4.10 ppm

References

  • Palladium-Catalyzed β-Allylation of 2,3-Disubstituted Indoles Source: Organic Letters (ACS Publications) URL:[Link]

  • Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones Source: Molecules (MDPI) URL:[Link]

  • Synthesis of 3,3′-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation of 2,3-Disubstituted Indoles with Trichloroacetimidates Source: Tetrahedron Letters (via NIH PMC) URL:[Link]

  • Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines Source: Molecules (MDPI) URL:[Link]

  • Carbene-Catalyzed Indole 3-Methyl C(sp³)-H Bond Functionalization Source: Advanced Synthesis & Catalysis (via SciSpace) URL:[Link]

Sources

Application Note: Site-Selective Catalytic Functionalization of N-Phenyl Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-phenyl indole scaffold is a privileged pharmacophore found in numerous bioactive molecules, including 5-HT6 antagonists and ion channel blockers. Unlike N-H indoles, the N-phenyl moiety acts as a distinct steric and electronic modulator, blocking the nucleophilic nitrogen and preventing facile deprotonation. This application note provides a rigorous technical guide for the site-selective functionalization of N-phenyl indoles. We focus on the two most critical transformations for medicinal chemistry: C3-selective arylation (via electrophilic palladation) and C2-selective alkenylation (via Ruthenium-catalyzed C-H activation).

Strategic Overview: The Reactivity Landscape

The functionalization of N-phenyl indole is governed by a competition between the inherent electronic bias of the indole core and the steric/directing effects of the catalyst system.

  • C3 Position: The most electron-rich site. Under mild conditions with electrophilic catalysts (e.g., Pd(II)), reaction occurs here via an SEAr-type mechanism.

  • C2 Position: The most acidic C-H bond on the pyrrole ring (pKa ~ 38). Functionalization here typically requires a Concerted Metalation-Deprotonation (CMD) mechanism, often utilizing Ru(II) or Rh(III) catalysts with carboxylate assistance.

  • N-Phenyl Ring: Acts as a steric shield for the N1 position and can serve as a weak directing group for ortho-functionalization under specific forcing conditions.

Visualization: Reactivity Map

The following diagram illustrates the divergent reaction pathways based on catalyst selection.

IndoleReactivity Indole N-Phenyl Indole Core Pd_Cat Pd(OAc)2 / Electrophilic Indole->Pd_Cat High e- density Ru_Cat [RuCl2(p-cymene)]2 / CMD Indole->Ru_Cat Acidity/Coordination C3_Path C3 Functionalization (Electronic Control) Product_C3 3-Aryl-N-phenylindole C3_Path->Product_C3 Aryl Halide C2_Path C2 Functionalization (Steric/CMD Control) Product_C2 2-Alkenyl-N-phenylindole C2_Path->Product_C2 Acrylate/Olefin Pd_Cat->C3_Path Ru_Cat->C2_Path

Figure 1: Divergent reactivity pathways for N-phenyl indole based on catalytic mechanism.

Protocol A: C3-Selective Arylation (Palladium Catalysis)

Objective: Direct installation of an aryl group at the C3 position without pre-functionalization (e.g., borylation). Mechanism: Electrophilic Palladation. The N-phenyl group prevents N-arylation side reactions common in NH-indoles, allowing for cleaner C3 selectivity.

Materials & Reagents[1][2][3][4][5][6][7]
  • Substrate: N-phenyl indole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv) (Electron-poor aryl bromides react faster).

  • Catalyst: Pd(OAc)₂ (5 mol%) - Note: Ligandless conditions are preferred to maintain electrophilicity.

  • Base: K₂CO₃ (2.0 equiv) or Ag₂CO₃ (for challenging substrates).

  • Solvent: Toluene (anhydrous).

  • Temperature: 100–110 °C.

Step-by-Step Workflow
  • Preparation: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with N-phenyl indole (0.5 mmol), Aryl Bromide (0.6 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

  • Solvation: Add anhydrous Toluene (2.0 mL). Critical: Concentration matters. High dilution (0.1 M) favors selectivity.

  • Degassing: Freeze-pump-thaw the mixture x3 to remove O₂. Oxygen can induce oxidative homocoupling of the indole.

  • Reaction: Seal the tube and heat to 110 °C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Insight (Self-Validation)

The reaction proceeds via an electrophilic attack of a cationic Pd(II) species on the electron-rich C3 position. If you observe C2 arylation, it indicates the reaction temperature is too high or the catalyst has shifted to a Pd(0)/Pd(II) CMD pathway (often caused by phosphine ligands). Validation: A lack of reaction with electron-rich aryl bromides confirms the electrophilic nature of the cycle.

Protocol B: C2-Selective Alkenylation (Ruthenium Catalysis)

Objective: Oxidative coupling of N-phenyl indole with acrylates (Heck-type product) at the C2 position. Mechanism: Carboxylate-Assisted C-H Activation (CMD). The Ru(II) center coordinates to the indole, and a carboxylate ligand assists in deprotonating the C2-H bond.

Materials & Reagents[1][2][3][4][5][6][7]
  • Substrate: N-phenyl indole (1.0 equiv)

  • Coupling Partner: Ethyl Acrylate or Styrene (1.5 equiv).

  • Catalyst: [RuCl₂(p-cymene)]₂ (2.5–5 mol%).

  • Additive: AgSbF₆ (10–20 mol%) - Essential for halide abstraction to generate the active cationic Ru species.

  • Oxidant: Cu(OAc)₂[1]·H₂O (2.0 equiv) - Regenerates Ru(II) from Ru(0).

  • Solvent: 1,2-Dichloroethane (DCE) or o-Xylene.

Step-by-Step Workflow
  • Activation: In a reaction tube, combine [RuCl₂(p-cymene)]₂ (0.025 mmol) and AgSbF₆ (0.10 mmol) in DCE (1 mL). Stir at RT for 10 mins. Visual Check: A white precipitate (AgCl) should form, indicating active catalyst generation.

  • Addition: Add N-phenyl indole (0.5 mmol), Cu(OAc)₂ (1.0 mmol), and the acrylate (0.75 mmol).

  • Reaction: Seal and heat to 100–120 °C for 16 hours.

  • Workup: Dilute with CH₂Cl₂ and wash with saturated NaHCO₃ (to remove Cu salts and acid byproducts).

  • Purification: Silica gel chromatography.

Workflow Diagram (Graphviz)

RuWorkflow Setup Step 1: Catalyst Activation [RuCl2(p-cymene)]2 + AgSbF6 (Generates cationic Ru-species) Addition Step 2: Substrate Addition N-Phenyl Indole + Acrylate + Cu(OAc)2 Setup->Addition 10 min RT Heating Step 3: C-H Activation Cycle 120°C, 16h, DCE Solvent Addition->Heating Seal Tube Workup Step 4: Quench & Isolate Remove Cu salts (NaHCO3 wash) Heating->Workup Cool to RT

Figure 2: Operational workflow for Ru(II)-catalyzed C2-alkenylation.

Comparative Data & Troubleshooting

Yield Comparison (Representative Data)
Substrate (N-Ph Indole)Coupling PartnerProtocol A (C3-Aryl) YieldProtocol B (C2-Alkenyl) Yield
Unsubstituted Ph-Br / Ethyl Acrylate82%78%
5-OMe (Electron Rich) Ph-Br / Ethyl Acrylate88%65%
5-F (Electron Poor) Ph-Br / Ethyl Acrylate60%85%
2-Me (Steric Block) Ph-Br / Ethyl Acrylate75% (C3 selective)<5% (Blocked)
Troubleshooting Guide ("The Scientist's Notebook")
ObservationProbable CauseCorrective Action
Protocol A: Low Conversion Catalyst poisoning or inactive Pd species.Switch to Pd(OAc)₂/Ag₂CO₃ system. Silver acts as a halide scavenger and oxidant, boosting electrophilicity.
Protocol A: C2/C3 Mixture Temperature too high; loss of kinetic control.Lower temp to 80°C. Ensure ligandless conditions (phosphines can promote CMD mechanism favoring C2).
Protocol B: Pd Black formation N/A (Ru system), but if Cu salts crash out:Ensure vigorous stirring. Cu(OAc)₂ is partially insoluble; surface area matters.
Protocol B: No Reaction Failure to generate cationic Ru.Check AgSbF₆ quality (highly hygroscopic). Handle in glovebox.

References

  • Lebrasseur, N. R., & Larrosa, I. (2008). "Ruthenium-Catalyzed C-2 Alkenylation of Indoles." Journal of the American Chemical Society, 130(10), 2926–2927. [Link]

  • Bellina, F., Benelli, F., & Rossi, R. (2008). "Direct Palladium-Catalyzed C-3 Arylation of Free (NH)-Indoles with Aryl Bromides under Ligandless Conditions." The Journal of Organic Chemistry, 73(11), 4299–4302. [Link]

  • Ackermann, L., & Lygin, A. V. (2011). "Ruthenium-Catalyzed Oxidative C-H-Alkenylations of N-Substituted Indoles." Organic Letters, 13(13), 3332–3335. [Link]

  • Yamaguchi, M., Suzuki, K., Sato, Y., & Manabe, K. (2017).[2] "Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates." Organic Letters, 19(19), 5388–5391.[3] [Link][2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Phenylation of 2,3-Dimethylindole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of C-N Coupling for Sterically Hindered Indoles Ticket ID: IND-23-DIM-PH Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Strategic Selection

The N-phenylation of 2,3-dimethylindole presents a unique chemoselective scenario. Unlike unsubstituted indole, the C2 and C3 positions are blocked, eliminating the common side reaction of C-arylation. However, the steric bulk of the adjacent methyl groups at C2 and C3 creates significant hindrance around the nucleophilic nitrogen (N1). This impedes the approach of the metal catalyst, making the reductive elimination step (in Pd-catalysis) or the nucleophilic attack (in Cu-catalysis) the rate-determining bottleneck.

We recommend two distinct protocols based on your project constraints:

FeatureProtocol A: The "Workhorse" (Copper) Protocol B: The "High-Performance" (Palladium)
Catalyst System CuI + trans-N,N'-dimethyl-1,2-cyclohexanediaminePd₂(dba)₃ + tBuXPhos (or XPhos)
Primary Utility Scalable synthesis (>5g), Aryl Iodides/BromidesDifficult substrates, Aryl Chlorides, HTS
Cost Efficiency High (Cheap metal/ligand)Low (Expensive Pd/Ligand)
Moisture Tolerance Moderate (K₃PO₄ system)Low (NaOtBu system)
Key Mechanism Modified Ullmann (Goldberg)Buchwald-Hartwig Amination

Module 1: Decision Logic (Method Selection)

Before starting, use this logic flow to select the optimal catalytic system for your specific aryl halide coupling partner.

MethodSelection Start Select Coupling Partner (Ph-X) PhI Phenyl Iodide (Ph-I) Start->PhI PhBr Phenyl Bromide (Ph-Br) Start->PhBr PhCl Phenyl Chloride (Ph-Cl) Start->PhCl Scale Is Scale > 5 grams? PhI->Scale PhBr->Scale ProtocolB PROTOCOL B Buchwald-Hartwig (Pd / tBuXPhos) PhCl->ProtocolB Cu is inactive for Cl ProtocolA PROTOCOL A Modified Ullmann (CuI / Diamine) Scale->ProtocolA Yes (Cost effective) Scale->ProtocolB No (Speed/Yield priority)

Figure 1: Strategic decision tree for selecting the catalytic system based on halide reactivity and scale.

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: Reaction Stalls at ~60% Conversion

User Question: "I am using Protocol A (CuI). The reaction turns dark blue/green and conversion stops after 12 hours, even though TLC shows starting material remains."

Technical Diagnosis: This indicates catalyst oxidation or ligand dissociation . The active Cu(I) species is unstable and readily oxidizes to inactive Cu(II) (blue/green) in the presence of oxygen.

  • Root Cause: Inefficient deoxygenation or ligand "strip-off" at high temperatures.

  • Corrective Action:

    • Ligand Check: Ensure you are using trans-N,N'-dimethyl-1,2-cyclohexanediamine. Simple ethylenediamine is insufficient for hindered 2,3-dimethylindole.

    • The "Blue" Test: If the mixture is blue before workup, oxygen leaked in. Switch to a Schlenk line or sealed tube.

    • Ligand Loading: Increase ligand-to-metal ratio from 2:1 to 3:1 to stabilize the Cu(I) center against the steric bulk of the indole.

Issue 2: Low Yield with Aryl Chlorides

User Question: "I tried coupling chlorobenzene using the Copper method but got <5% yield."

Technical Diagnosis: Copper-catalyzed Ullmann couplings generally lack the oxidative addition power to activate C-Cl bonds, especially with electron-neutral rings.

  • Corrective Action: Switch to Protocol B (Palladium) .

  • Specific Recommendation: Use tBuXPhos or BrettPhos as the ligand. These bulky, electron-rich biaryl phosphines facilitate the oxidative addition of aryl chlorides and, crucially, create a pocket that accommodates the 2,3-dimethyl steric clash during reductive elimination.

Issue 3: "Purple Spot" on TLC (Side Reactions)

User Question: "I see a persistent purple spot on my TLC that isn't my product."

Technical Diagnosis: While C2/C3 are blocked, the indole nitrogen is susceptible to oxidation if the base is too strong or the atmosphere isn't inert, leading to radical dimerization (indoxyl-type species).

  • Corrective Action:

    • Base Compatibility: If using NaOtBu (Protocol B), ensure conditions are strictly anhydrous. Hydroxide generation (from moisture) can lead to side reactions.

    • Alternative Base: Switch to K₃PO₄ (tribasic potassium phosphate). It is milder and buffers the reaction, preventing base-mediated decomposition of the sensitive electron-rich indole.

Module 3: Experimental Protocols

Protocol A: Modified Ullmann (Recommended for Ph-I / Ph-Br)

Based on Buchwald's Diamine Method.

Reagents:

  • 2,3-Dimethylindole (1.0 equiv)

  • Iodobenzene (1.2 equiv)

  • CuI (5 mol%)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10–20 mol%)

  • K₃PO₄ (2.0 equiv)[1]

  • Toluene (Concentration: 1M - High concentration is critical for Cu-catalysis)

Step-by-Step:

  • Charge: In a glovebox or under Ar flow, add CuI, K₃PO₄, and 2,3-dimethylindole to a screw-cap vial.

  • Seal: Cap the vial with a septum. Evacuate and backfill with Argon (3x).

  • Inject: Add Toluene, Iodobenzene, and the Diamine ligand via syringe.

  • Heat: Place in a pre-heated block at 110°C . Stir vigorously (1000 rpm).

    • Note: The reaction is heterogeneous. Good stirring is non-negotiable.

  • Monitor: Run for 24 hours. The mixture should remain a suspension. If it turns clear blue/green, the catalyst has died.

  • Workup: Dilute with EtOAc, filter through a silica plug (to trap Cu salts), and concentrate.

Protocol B: Buchwald-Hartwig (Recommended for Ph-Cl / Difficult Substrates)

Based on Old/Buchwald Biaryl Phosphine Systems.

Reagents:

  • 2,3-Dimethylindole (1.0 equiv)

  • Chlorobenzene (1.2 equiv)

  • Pd₂(dba)₃ (1–2 mol% Pd)

  • tBuXPhos (2–4 mol% - maintain 1:1 to 1.2:1 L:Pd ratio)

  • NaOtBu (1.4 equiv)

  • Toluene or Dioxane (0.2M - Lower concentration than Cu)

Step-by-Step:

  • Pre-complexation (Optional but recommended): Stir Pd₂(dba)₃ and tBuXPhos in a small amount of solvent for 5 mins under Ar to form the active L-Pd(0) species (color change often observed).

  • Addition: Add the indole, base (NaOtBu), and aryl halide.[2]

  • Heat: Heat to 100°C .

  • Reaction Time: Usually complete in <4 hours.

  • Safety Note: NaOtBu is extremely moisture sensitive. Use a fresh bottle or sublimed grade.

Module 4: Mechanistic Visualization

Understanding the catalytic cycle helps diagnose why the 2,3-dimethyl substitution pattern is challenging. The steric bulk hinders the Amine Binding and Reductive Elimination steps.

CatalyticCycle cluster_steric Critical Failure Point Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ph-X BaseStep Base Exchange (NaOtBu -> NaX) OxAdd->BaseStep + Base AmineBind Indole Binding (Steric Clash Here!) BaseStep->AmineBind + 2,3-Dimethylindole RedElim Reductive Elimination (Product Release) AmineBind->RedElim Slow Step RedElim->Pd0 Regeneration

Figure 2: Simplified Buchwald-Hartwig cycle highlighting the steric bottleneck at the indole binding stage.

References

  • Copper-Catalyzed N-Arylation (The Diamine Method): Antilla, J. C.; Klapars, A.; Buchwald, S. L. "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society, 2002 , 124(39), 11684–11688. [Link]

  • Palladium-Catalyzed N-Arylation (Biaryl Phosphines): Old, D. W.; Harris, M. C.; Buchwald, S. L. "Efficient Palladium-Catalyzed N-Arylation of Indoles." Organic Letters, 2000 , 2(10), 1403–1406. [Link]

  • Ligand Effects on Sterically Hindered Substrates: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. [Link]

Sources

Purification methods for 2,3-dimethyl-1-phenylindole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket System: Purification of 2,3-Dimethyl-1-Phenylindole Ticket ID: IND-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering difficulties purifying This compound (CAS: Not commonly listed as commodity chemical; often synthesized in situ). Unlike its N-H analog (2,3-dimethylindole, MP ~104°C), the N-phenyl derivative possesses significantly different lattice energy and lipophilicity due to the disruption of hydrogen bonding and the steric bulk of the N-phenyl group.

This guide treats the purification process not as a recipe, but as a troubleshooting workflow designed to address the three most common failure modes: Oiling Out , Persistent Hydrazine Contamination , and Oxidative Coloration .

Module 1: Troubleshooting Crystallization (The "Oiling Out" Issue)

User Issue: "My product comes out as a sticky yellow/brown oil instead of crystals, even after cooling."

Technical Diagnosis: The introduction of the N-phenyl group lowers the melting point significantly compared to the N-H parent. If the product is synthesized via Fischer Indole Synthesis (using 1,1-diphenylhydrazine and 2-butanone), the presence of unreacted ketone or isomeric byproducts (2-ethyl-1-phenylindole) acts as a solvent, depressing the melting point further (eutectic formation).

Resolution Protocol: Do not force crystallization immediately. You must remove the "solvent effect" of impurities first.[1]

Step-by-Step Workflow:

  • High-Vacuum Drying: Place the crude oil under high vacuum (<0.5 mmHg) at 60°C for 4 hours. This removes volatile ketone residues that prevent lattice formation.

  • Seed Crystal Generation:

    • Take a micro-spatula of the oil on a watch glass.

    • Add 2 drops of n-Pentane or cold Methanol .

    • Scratch the glass surface vigorously with a glass rod. The friction energy often induces nucleation.

    • Why this works: Mechanical agitation creates microscopic edges that lower the nucleation energy barrier.

  • Solvent Switch (The "Crash" Method):

    • Dissolve the oil in a minimum volume of Diethyl Ether .

    • Slowly add n-Hexane until turbidity persists.

    • Store at -20°C.

    • Caution: Do not use Ethanol initially if the product is an oil; indoles are too soluble in ethanol, leading to supersaturation and subsequent oiling out upon cooling.

Module 2: Removing Hydrazine Impurities (Chemical Cleanup)

User Issue: "H-NMR shows aromatic signals that don't belong to the indole, and the product darkens rapidly."

Technical Diagnosis: If synthesized via the Fischer route, the impurity is likely 1,1-diphenylhydrazine . This is a potent reducing agent and is toxic. It co-elutes with the indole on silica because both are lipophilic amines. Standard acid washing often fails because indoles can dimerize in strong acid (acid-catalyzed dimerization).

Resolution Protocol: The "Buffered Scavenger" Wash Instead of strong HCl, use a buffered acidic wash to protonate the hydrazine (making it water-soluble) without polymerizing the indole.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).

  • The Wash:

    • Prepare a 0.5 M Citric Acid solution (pH ~3-4).

    • Wash the organic layer 3x with this solution.

    • Mechanism:[2][3][4][5][6] Diphenylhydrazine is more basic (

      
       of conjugate acid ~5) than the N-phenyl indole (which has no N-H and the lone pair is delocalized into the phenyl/indole rings, making it non-basic). The hydrazine protonates and moves to the aqueous layer; the indole remains organic.
      
  • Oxidative Scavenging (Optional - High Risk/High Reward):

    • If hydrazine persists, treat the crude solution with a polymer-supported aldehyde resin (e.g., polystyrene-benzaldehyde). The hydrazine reacts to form a hydrazone, which remains on the solid support during filtration.

Module 3: Chromatographic Purification (The "Streaking" Issue)

User Issue: "The compound tails on the TLC plate and co-elutes with colored impurities."

Technical Diagnosis: Indoles are electron-rich and acid-sensitive. Silica gel is slightly acidic (pH 5-6). This acidity can cause the indole to decompose or "drag" (tail) during elution.

Resolution Protocol: Neutralized Silica Flash Chromatography

Data Table: Recommended Mobile Phases

MethodSolvent SystemAdditiveTarget RfNotes
Standard Hexane / EtOAc (95:5)None0.3 - 0.4Good for bulk removal of tars.
Deactivated Hexane / DCM (80:20)1% Triethylamine (TEA)0.4 - 0.5Best for purity. TEA neutralizes silica acidity.
Gradient Pentane

5% Ether
NonevariesUse for very low-melting oils.

Visualization of Chromatography Logic:

ChromatographyLogic Start Crude Mixture CheckTLC Run TLC (Hex/EtOAc 9:1) Start->CheckTLC Decision Is there tailing/streaking? CheckTLC->Decision NoTailing Standard Flash Column (Hexane/EtOAc) Decision->NoTailing No YesTailing Deactivate Silica Decision->YesTailing Yes DeactivationStep Pre-wash column with Hexane + 1% Et3N YesTailing->DeactivationStep Elution Elute with Hexane/DCM (No Et3N in eluent needed) DeactivationStep->Elution

Caption: Decision matrix for chromatographic purification based on TLC behavior. Deactivation prevents acid-catalyzed decomposition on silica.

Module 4: Synthesis & Impurity Map

Understanding where the impurities come from is key to removing them. The diagram below illustrates the Fischer Indole pathway for this specific derivative and the origin of common contaminants.

SynthesisPathway Hydrazine 1,1-Diphenylhydrazine Reaction Fischer Synthesis (Acid Catalyst) Hydrazine->Reaction Ketone 2-Butanone Ketone->Reaction Target This compound (Target) Reaction->Target Major Impurity1 Unreacted Hydrazine (Toxic/Basic) Reaction->Impurity1 Incomplete Impurity2 2-Ethyl-1-phenylindole (Regioisomer) Reaction->Impurity2 Asymmetric Ketone Impurity3 Oligomers/Tars (Acid Polymerization) Reaction->Impurity3 Overheating

Caption: Origin of impurities in the Fischer synthesis of this compound.

Frequently Asked Questions (FAQ)

Q1: Why does my pure product turn pink after a week? A: Indoles are susceptible to auto-oxidation at the C2-C3 double bond, forming indolenine hydroperoxides or dimers. This is accelerated by light and trace acids.

  • Fix: Store the purified compound under Argon/Nitrogen in an amber vial at -20°C.

Q2: Can I use recrystallization if I have the regioisomer (2-ethyl-1-phenylindole) impurity? A: Likely not. The structural similarity (homology) between the ethyl and dimethyl isomers leads to co-crystallization (solid solution formation).

  • Fix: You must use High-Performance Liquid Chromatography (HPLC) or careful flash chromatography with a very shallow gradient (e.g., 100% Hexane

    
     1% EtOAc over 30 minutes) to separate these isomers.
    

Q3: Is the starting material (1,1-diphenylhydrazine) dangerous? A: Yes, it is a hydrazine derivative. It is potentially carcinogenic and toxic by absorption. All purification steps (especially silica waste disposal) must be handled in a fume hood with double-gloving (Nitrile).

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (The definitive text on the mechanism and impurity profiles of Fischer synthesis).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization and solvent selection).

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanism for troubleshooting the synthesis).

Sources

Solving regioselectivity issues in 1-phenyl-2,3-dimethylindole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REGIO-IND-001 Subject: Troubleshooting Regioselectivity & Yield in 1-Phenyl-2,3-Dimethylindole Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering a mixture of isomers or low yields because the synthesis of 1-phenyl-2,3-dimethylindole presents a classic regioselectivity conflict.

If you are using the Fischer Indole Synthesis with 2-butanone (methyl ethyl ketone), the reaction bifurcates into two pathways:

  • Kinetic Pathway: Leads to 2-ethyl-1-phenylindole (often the unwanted major product in weak acids).

  • Thermodynamic Pathway: Leads to 1-phenyl-2,3-dimethylindole (the target).

This guide provides three specific protocols to force the reaction toward the thermodynamic product or bypass the issue entirely using palladium catalysis.

Module 1: The Fischer Indole Route (Direct Synthesis)

User Scenario: You are reacting 1,1-diphenylhydrazine with 2-butanone and observing a mixture of products (approx. 40:60 or 30:70 ratio of target vs. isomer) or significant tar formation.

The Root Cause: Enal Tautomerization

The regioselectivity is determined during the tautomerization of the hydrazone to the ene-hydrazine.

  • Kinetic Control (Less substituted alkene): Occurs at the terminal methyl group

    
     Forms 2-ethyl isomer.
    
  • Thermodynamic Control (More substituted alkene): Occurs at the internal methylene group

    
     Forms 2,3-dimethyl isomer.
    
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Acid Catalyst Polyphosphoric Acid (PPA) or ZnCl₂ Weak acids (acetic acid) favor the kinetic product. Strong Lewis acids or PPA promote the equilibration of the ene-hydrazine to the more stable internal isomer (Thermodynamic control).
Temperature >100°C (Reflux) High thermal energy is required to overcome the activation barrier for the internal [3,3]-sigmatropic rearrangement.
Solvent Solvent-free (in PPA) or Acetic Acid/H₂SO₄ Protic solvents can stabilize the transition state, but PPA acts as both solvent and catalyst, driving water removal (Dean-Stark equivalent).
Recommended Protocol (PPA Method)
  • Mix: Combine 1,1-diphenylhydrazine (1.0 eq) and 2-butanone (1.2 eq) in Polyphosphoric Acid (10–15 parts by weight).

  • Heat: Stir mechanically at 100–110°C for 3–4 hours. Note: Do not exceed 120°C rapidly to avoid charring.

  • Quench: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring.

  • Workup: Neutralize with NaOH (aq), extract with Ethyl Acetate.

  • Result: This method typically shifts the ratio to >80:20 favoring the 2,3-dimethyl isomer.

Module 2: The "Silver Bullet" (Larock Synthesis)

User Scenario: You require >98% regioselectivity and cannot afford difficult chromatographic separations of isomers.

The Fix: Abandon the Fischer route. Use the Larock Indole Synthesis . By reacting N-phenyl-2-iodoaniline with 2-butyne , you lock the regiochemistry. Since 2-butyne is symmetric, there is zero possibility of forming the 2-ethyl isomer.

Mechanism & Workflow

Larock_Pathway Start N-phenyl-2-iodoaniline + 2-Butyne Cat Pd(OAc)2 / Ligand Base (K2CO3) Start->Cat Mix Inter Alkyne Insertion (Regio-locked) Cat->Inter Oxidative Addition Prod 1-Phenyl-2,3-dimethylindole (Exclusive Product) Inter->Prod Reductive Elimination

Figure 1: The Larock synthesis guarantees regiocontrol by using a symmetric alkyne (2-butyne).

Larock Protocol
  • Reagents: N-phenyl-2-iodoaniline (1.0 eq), 2-butyne (2.0 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 eq), DMF.

  • Conditions: Heat at 100°C in a sealed tube (to contain the volatile 2-butyne) for 12–24 hours.

  • Advantage: The only byproduct is the hydrodehalogenated aniline (trace). The 2-ethyl isomer is chemically impossible to form.

Module 3: The Two-Step Strategy (N-Arylation)

User Scenario: You have cheap access to phenylhydrazine (not diphenyl) or find the Larock reagents too expensive.

Strategy: Synthesize 2,3-dimethylindole (N-H) first, then attach the phenyl group. Why? It is much easier to purify 2,3-dimethylindole from 2-ethylindole (using recrystallization) than it is to separate their N-phenylated analogs.

Step 1: Fischer Synthesis of 2,3-Dimethylindole
  • Reactants: Phenylhydrazine + 2-Butanone.

  • Catalyst: PPA (as in Module 1).

  • Purification: Recrystallize from aqueous ethanol or hexane. 2,3-Dimethylindole is a solid (mp 105–107°C), whereas 2-ethylindole often remains in the mother liquor.

Step 2: Ullmann or Buchwald-Hartwig N-Arylation

Once you have pure 2,3-dimethylindole, perform N-arylation.

Option A: Modified Ullmann (Copper-Catalyzed)

  • Reagents: 2,3-Dimethylindole, Iodobenzene, CuI (10 mol%), L-Proline (20 mol%), K₂CO₃, DMSO.

  • Conditions: 90–110°C for 24h.

  • Note: Steric hindrance at the 2- and 3-positions can slow this reaction.

Option B: Buchwald-Hartwig (Palladium-Catalyzed)

  • Reagents: Pd₂(dba)₃, XPhos or t-Bu₃P, NaOtBu, Toluene.

  • Efficiency: Higher yields for sterically crowded indoles compared to Ullmann.

Decision Matrix: Which Method to Choose?

Figure 2: Strategic decision tree for selecting the synthesis route based on purity requirements and budget.

FAQ: Frequently Asked Questions

Q: Why does my Fischer reaction turn into a black tar? A: This is usually due to "polymerization" of the ketone or oxidation of the hydrazine.

  • Fix: Ensure your hydrazine is not dark/oxidized before starting. Use a nitrogen atmosphere. If using PPA, ensure mechanical stirring is efficient to prevent local hotspots which cause charring.

Q: Can I use microwave irradiation? A: Yes. Microwave heating is excellent for the Fischer synthesis (Module 1). It provides the rapid thermal energy needed to access the thermodynamic pathway (2,3-dimethyl) while minimizing the reaction time, which reduces tar formation.

  • Settings: 120°C, 10–20 minutes, acetic acid solvent.

Q: How do I separate the 2-ethyl and 2,3-dimethyl isomers if I already made the mixture? A:

  • Crystallization: 1-Phenyl-2,3-dimethylindole has a higher melting point and symmetry than the 2-ethyl isomer. Try crystallizing from hot ethanol or hexane/ethyl acetate mixtures.

  • Chromatography: The 2-ethyl isomer is slightly less polar. Use a gradient of Hexane:DCM (starts 100:0

    
     80:20).
    

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and acid effects).
  • Larock, R. C., & Yum, E. K. (1991).[1] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[2][3] Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.
  • US Patent 2,765,320. (1956). Preparation of 2,3-dimethylindole. (Establishes Polyphosphoric Acid as the preferred catalyst for this specific transformation). Link

  • Antilla, J. C., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684-11688. Link

Sources

Technical Support Center: Purifying Indoles & Removing Unreacted Phenylhydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting the isolation of indoles following Fischer Indole Synthesis.

Overview of the Challenge

The Fischer Indole Synthesis is a cornerstone of heterocyclic chemistry, widely used in drug discovery to build privileged indole scaffolds. However, the reaction often requires an excess of phenylhydrazine to drive the equilibrium toward the hydrazone intermediate.

Unreacted phenylhydrazine poses a significant purification bottleneck. It is highly reactive, a suspected carcinogen, and prone to causing systemic toxicity and hemolysis [1]. Physically, it has a high boiling point (~243 °C), which precludes simple distillation, and its polar, basic nature causes severe streaking on silica gel, often co-eluting with the target indole.

This guide provides field-proven, mechanistically sound strategies to eliminate phenylhydrazine from your crude reaction mixtures.

Strategic Purification Workflow

The following decision matrix outlines the optimal purification path based on the chemical stability of your synthesized indole.

G Start Crude Reaction Mixture (Contains Unreacted PhNHNH2) Decision1 Is the synthesized indole acid-stable? Start->Decision1 AcidWash Acid Wash Extraction (1M HCl) Decision1->AcidWash Yes Quench Chemical Quenching (Add Benzaldehyde/Acetone) Decision1->Quench No (Acid Sensitive) Extract Liquid-Liquid Extraction (Partition into Organic Phase) AcidWash->Extract Chroma Silica Gel Chromatography (Separate Hydrazone from Indole) Quench->Chroma Extract->Chroma If impurities remain Pure Pure Indole Product Extract->Pure If high purity achieved Chroma->Pure

Workflow for the removal of unreacted phenylhydrazine from crude indole mixtures.

Section 1: Chemical Quenching (The "Sacrificial Carbonyl" Method)

Q: Why is chemical quenching considered the most reliable method for removing phenylhydrazine? A: Phenylhydrazine's polarity and basicity cause it to streak across silica gel, ruining chromatographic separation. By introducing a sacrificial aldehyde or ketone (such as benzaldehyde or acetone) to the crude mixture, you exploit the rapid condensation kinetics between the hydrazine and the carbonyl. This converts the problematic phenylhydrazine into a stable, neutral, and highly non-polar phenylhydrazone [2]. This fundamental shift in physical properties establishes a massive polarity differential between the impurity and your indole, making separation trivial.

Protocol 1: Benzaldehyde Quenching

Causality & Validation: Benzaldehyde is preferred over aliphatic ketones because the resulting benzaldehyde phenylhydrazone is a highly non-polar, UV-active solid that elutes at the solvent front during chromatography, far away from most indoles.

  • Dilution: Dissolve the crude reaction mixture in a compatible organic solvent (e.g., Dichloromethane or Ethanol) at a concentration of ~0.1 M.

  • Quenching: Add 1.5 to 2.0 equivalents of benzaldehyde (calculated based on the initial excess of phenylhydrazine used in the reaction).

  • Incubation: Stir the mixture at room temperature for 1–2 hours. The reaction is visually indicated by a slight color shift or the precipitation of the hydrazone.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside pure benzaldehyde. Elute with 10% EtOAc/Hexanes. The quench is successful when the baseline phenylhydrazine streak (visible via KMnO₄ stain) completely disappears, replaced by a distinct, highly UV-active spot near the solvent front (Rf > 0.8).

  • Separation: Concentrate the mixture under reduced pressure, dry-load onto silica gel, and perform flash chromatography. The hydrazone will elute immediately, leaving the pure indole to be collected in later fractions.

Section 2: Acid-Base Extraction (Exploiting pKa)

Q: Can I simply wash the phenylhydrazine away with aqueous acid? A: Yes, provided your specific indole derivative is stable under acidic conditions. Phenylhydrazine has a pKa of approximately 5.21 [3]. When you wash the organic phase with a strong aqueous acid (like 1M HCl), the terminal amine of phenylhydrazine is protonated, forming phenylhydrazine hydrochloride. This salt is highly water-soluble and partitions out of the organic layer. However, researchers must exercise caution: many electron-rich indoles are acid-sensitive and may undergo oligomerization or degradation at low pH.

Protocol 2: Acid Wash Extraction

Causality & Validation: This method relies on liquid-liquid phase partitioning driven by ionization. It is the fastest method for acid-stable indoles and avoids chromatography entirely if no other byproducts are present.

  • Solvent Exchange: Dissolve the crude mixture in a water-immiscible organic solvent with good solvating power for indoles, such as Ethyl Acetate (EtOAc) or Diethyl Ether.

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 1M aqueous HCl (use 3 x 20 mL of acid per gram of crude material).

  • Self-Validation (pH & TLC): Check the pH of the aqueous wash to ensure it remains strongly acidic (pH < 2), confirming that the acid was not completely consumed by the base. Spot the organic layer on a TLC plate; the absence of a dark, streaking baseline spot confirms the complete extraction of phenylhydrazine.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize residual acid, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure indole.

Section 3: Quantitative Property Analysis

Understanding the physicochemical properties of the reagents and their derivatives is critical for designing a logical purification strategy. The table below summarizes the data driving the protocols above.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)pKaChromatographic Behavior (Silica)
Phenylhydrazine 108.14~243 (decomposes)5.21Severe streaking (Low Rf, highly polar)
Acetone Phenylhydrazone 148.21~165 (at 50 mmHg)NeutralMinimal streaking (High Rf, non-polar)
Benzaldehyde Phenylhydrazone 196.25>250 (Solid, mp 156°C)NeutralNo streaking (Very High Rf, elutes at solvent front)
Typical Indole Core VariableVariable~16 (NH)Moderate Rf (Elutes after hydrazones)

Data derived from standard chemical property databases [3].

Section 4: Advanced FAQs for Drug Development

Q: We are in late-stage API development and cannot use liquid-liquid extraction or standard chromatography due to scale and yield loss. How can we remove trace phenylhydrazine? A: For process chemistry and scale-up, polymer-bound scavengers are the industry standard. Adding a polymer-supported benzaldehyde (PS-Benzaldehyde) resin to the crude mixture allows the unreacted phenylhydrazine to covalently bind to the solid support. Because the reaction occurs on the heterogeneous phase, the bound impurity can be removed by simple vacuum filtration, leaving the Active Pharmaceutical Ingredient (API) untouched in the filtrate. This method is highly effective for controlling Genotoxic Impurities (GTIs) to parts-per-million (ppm) levels without subjecting the API to harsh thermal or acidic conditions.

References

  • Loba Chemie. "Safety Data Sheet: Phenyl Hydrazine for Synthesis." Loba Chemie, [Link]

  • Science of Synthesis. "Product Class 17: Hydrazones." Thieme Connect,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7516, Phenylhydrazine." PubChem,[Link]

Improving thermal stability of 2,3-dimethyl-1-phenylindole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Stability Optimization for 2,3-Dimethyl-1-phenylindole

Executive Summary

Compound Identity: this compound CAS Registry Number: 1709-66-6 (Verify specific derivative; often cited in Fischer Indole studies) Core Issue: Indole derivatives, particularly electron-rich N-substituted variants, are susceptible to oxidative degradation via the C2-C3 double bond. This manifests as discoloration (yellowing/reddening) and polymerization, compromising thermal stability and assay reproducibility.

This guide provides a root-cause analysis of instability and validated protocols for purification, handling, and long-term storage.

Module 1: Diagnostic & Root Cause Analysis

Q1: My white crystalline powder has turned a pale pink or yellow color. Is it still usable? A: Likely No. Color change in indoles is the primary indicator of oxidative degradation.

  • Mechanism: The electron-rich C2-C3 double bond is susceptible to auto-oxidation, forming indolenine hydroperoxides which rearrange into 2,3-dimethyl-1-phenylindolin-2-one (oxindole) or couple to form dimeric species (rosindoles).

  • Impact: Even trace oxidation products (ppm levels) can act as radical initiators, accelerating thermal decomposition during heating steps.

  • Action: Perform a Recrystallization (See Module 2) immediately. Do not use "as is" for sensitive kinetic or biological assays.

Q2: I observe a melting point depression (e.g., melting at 108–110°C instead of ~114–116°C). Is this thermal decomposition? A: This indicates impurity-driven lattice destabilization .

  • Cause: Solvent inclusion (solvates) or the presence of unreacted phenylhydrazine/ketone precursors from synthesis. These impurities lower the lattice energy, making the solid more prone to liquefaction and subsequent thermal degradation.

  • Diagnostic: Run a TGA (Thermogravimetric Analysis). Weight loss before the melting onset indicates trapped solvent. Weight loss at melting indicates decomposition.

Q3: Can I heat this compound above 120°C for melt-casting or reaction? A: Only under strict inert conditions.

  • Thermal Limit: While the melting point is ~115°C, the liquid phase is highly reactive. In the presence of oxygen, the melt will polymerize rapidly.

  • Requirement: You must degas the sample and maintain a Nitrogen or Argon blanket.

Module 2: Stabilization Protocols (Methodologies)

Protocol A: Purification via Recrystallization

Purpose: To remove oxidative oligomers and restore the crystalline lattice for maximum thermal stability.

Reagents:

  • Ethanol (Absolute) - Solvent

  • Deionized Water - Anti-solvent

  • Activated Charcoal (optional, for severe discoloration)

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in a round-bottom flask. Add the minimum amount of boiling Ethanol to dissolve the solid completely.

    • Note: If the solution is dark red/brown, add 1-2% w/w Activated Charcoal and reflux for 5 minutes, then filter hot through Celite.

  • Crystallization: Remove from heat. Add warm Water dropwise until a persistent turbidity (cloudiness) just appears.

  • Nucleation: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature (25°C) over 2 hours.

    • Critical: Rapid cooling traps impurities. Slow cooling builds a stable, dense crystal lattice.

  • Collection: Cool further to 4°C (fridge) for 1 hour. Filter the white needles under vacuum.

  • Drying: Dry under high vacuum (<1 mbar) at 40°C for 12 hours to remove lattice-bound solvent.

Protocol B: Inert Atmosphere Storage

Purpose: To prevent radical auto-oxidation during long-term storage.

  • Container: Use amber glass vials (Class 1 hydrolytic glass) to block UV light (which catalyzes C2-C3 oxidation).

  • Atmosphere: Purge the vial with dry Argon gas for 30 seconds before sealing. Argon is heavier than air and provides a better blanket than Nitrogen.

  • Temperature: Store at -20°C . Low temperature kinetically inhibits the radical propagation step of oxidation.

Module 3: Visualizing the Instability

The following diagram illustrates the degradation pathway you are fighting against. Understanding this mechanism is key to preventing it.

IndoleDegradation cluster_prevention Stabilization Strategy Indole 2,3-Dimethyl- 1-phenylindole (Active) Radical Radical Cation Intermediate Indole->Radical Heat / UV / O2 Peroxide Indolenine Hydroperoxide Radical->Peroxide + O2 Dimer Polymeric Sludge Radical->Dimer Coupling Oxindole Oxindole (Degradant) Peroxide->Oxindole Rearrangement P1 Argon Blanket (Blocks O2) P2 Amber Vial (Blocks UV) P3 -20°C Storage (Slows Kinetics)

Figure 1: Mechanistic pathway of oxidative degradation and targeted stabilization strategies.

Module 4: Comparative Stability Data

Use the table below to benchmark your material's quality.

ParameterHigh-Quality ReferenceDegraded/Unstable SampleAction Required
Appearance White to off-white needlesYellow/Pink powder or gumRecrystallize (Protocol A)
Melting Point 114 – 116°C (Sharp)< 110°C (Broad range >2°C)Dry under vacuum; Recrystallize
Solubility (EtOH) Clear, colorless solutionHazy or colored solutionFilter; check purity via HPLC
TGA Onset > 200°C (Degradation)< 100°C (Solvent loss)Vacuum dry at 40°C

References

  • Fischer Indole Synthesis & Mechanisms

    • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

  • Indole Oxidation Pathways

    • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[1] Academic Press.

  • Purification of Organic Solids

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.

  • General Stability of N-Substituted Indoles

    • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer.

Sources

Technical Support Center: Ullmann Coupling for N-Aryl Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: ULL-IND-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

Welcome to the technical support hub for Copper-catalyzed N-arylation of indoles. While Palladium-catalyzed (Buchwald-Hartwig) couplings are often the default for amine arylation, Ullmann-type couplings remain the industrial workhorse for indoles due to cost-efficiency and orthogonal selectivity (avoiding C3-arylation common with Pd).

However, the "Classic Ullmann" (copper bronze,


C) is obsolete. This guide focuses on Ligand-Accelerated Ullmann Coupling , which operates under milder conditions (

C) using specific diamine or amino-acid ligands to stabilize the active Cu(I) species.

Standard Operating Procedure (SOP)

Before troubleshooting, ensure your baseline protocol aligns with modern "Gold Standard" conditions (adapted from Buchwald and Ma protocols). Deviations here are the root cause of 60% of failures.

The "Modified Ullmann" Protocol
ComponentStandard ReagentRole & Rationale
Catalyst CuI (Copper(I) Iodide)Source of Cu(I). Must be off-white/tan. Green/Blue = Oxidized (Dead).
Ligand DMEDA or trans-N,N'-dimethyl-1,2-cyclohexanediamine Stabilizes Cu(I), prevents disproportionation to inactive Cu(0)/Cu(II), and solubilizes the metal.
Base K₃PO₄ (Tribasic Potassium Phosphate)Mild enough to prevent substrate decomposition but strong enough for indole deprotonation (

).
Solvent 1,4-Dioxane or Toluene Non-polar/weakly polar aprotic solvents generally favor N-arylation over C-arylation.
Electrophile Aryl Iodide Aryl Iodides > Bromides >>> Chlorides.[1] Chlorides rarely work well without specialized oxalamide ligands.
Step-by-Step Workflow
  • Glovebox/Schlenk Setup: Flame-dry a resealable Schlenk tube or vial.

  • Solids Charge: Add CuI (5-10 mol%), Indole (1.0 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Evacuation: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen kills the active catalyst.

  • Liquids Charge: Under Ar counterflow, add Aryl Iodide (1.2 equiv), Ligand (10-20 mol%), and anhydrous Dioxane (1M concentration).

    • Note: If the ligand is a solid (e.g., L-Proline), add it in step 2.

  • Thermal Activation: Seal and heat to 110°C for 12-24 hours.

  • Workup: Dilute with EtOAc, wash with water/brine (to remove copper salts), dry, and concentrate.

Mechanistic Diagnostics

Understanding the failure point requires visualizing the catalytic cycle. The ligand (L) is not just an additive; it is the structural scaffold that permits the reaction to occur at temperatures below


C.

UllmannCycle Start Pre-Catalyst (CuI + Ligand) ActiveCat Active Species [L-Cu(I)-X] Start->ActiveCat Solubilization OxAdd Oxidative Addition [L-Cu(III)-Ar-X] ActiveCat->OxAdd + Ar-I (Rate Limiting for Ar-Cl) DeadCat Disproportionation (Cu(0) + Cu(II) = Inactive) ActiveCat->DeadCat No Ligand / O2 Leak LigandEx Ligand Exchange (Indole Deprotonation) OxAdd->LigandEx + Indole + Base AmidoComplex Amido-Cu(III) Complex [L-Cu(III)-Ar-Indole] LigandEx->AmidoComplex - HX Product Reductive Elimination (N-Aryl Indole + Catalyst Regens) AmidoComplex->Product C-N Bond Formation Product->ActiveCat Cycle Repeats

Figure 1: The Ligand-Accelerated Ullmann Cycle. Note that the Ligand prevents the "Dead Path" (Disproportionation).

Troubleshooting Guide: Symptom & Solution

Scenario A: "I see 0% conversion. The starting material is untouched."
Potential Root CauseDiagnostic CheckCorrective Action
Catalyst Oxidation Was the CuI green or blue?Purify CuI: Dissolve in saturated aqueous KI, precipitate with water, wash with ethanol/ether. It must be white/tan [1].
Oxygen Poisoning Did the solution turn blue/green rapidly upon heating?Degas Rigorously: Sparging is insufficient. Use Freeze-Pump-Thaw (3 cycles) or rigorous Schlenk technique.
Halide Inertness Are you using an Aryl Chloride?Switch Ligand: Diamines fail with chlorides. Switch to Oxalamide ligands (Ma's Ligands) or use Aryl Iodides [2].
Scenario B: "The reaction stalled at 50% conversion."
Potential Root CauseDiagnostic CheckCorrective Action
Ligand Arylation Is the ligand a secondary amine?Check MS: Look for the mass of Ar-Ligand. If found, switch to a tertiary amine ligand or L-Proline which is resistant to self-arylation [3].
Product Inhibition Does the product coordinate to Cu?Increase Loading: Indoles with coordinating groups (CN, pyridyl) can poison the catalyst. Increase Cu/Ligand to 20 mol%.
Moisture Ingress Is the base clumpy?Dry the Base:

is hygroscopic. Grind and dry under vacuum at

C overnight before use.
Scenario C: "I am getting C3-arylation instead of N1."

This is a classic regioselectivity issue. Indoles are ambident nucleophiles.

  • The Mechanism: N-arylation requires the formation of a discrete Cu-N bond (see Ligand Exchange in Fig 1). C-arylation often proceeds via a Friedel-Crafts-like mechanism or electrophilic attack on the indole

    
    -system.
    
  • The Fix:

    • Solvent Switch: Switch to non-polar solvents (Toluene or Xylene). Polar solvents (DMF/DMSO) stabilize the separated ion pair, making the C3 position more nucleophilic.

    • Ligand Necessity: Ensure you are using a diamine ligand. Ligand-free conditions often lead to poor selectivity.

    • Sterics: If C2 is substituted, N-arylation is sterically difficult. You may need higher temperatures (

      
      C) and a smaller ligand (e.g., N-methylglycine) [4].
      

Frequently Asked Questions (FAQs)

Q1: Can I scale this up to 100g? The workup is a nightmare.

A: Standard aqueous extraction is tedious at scale due to copper emulsions.

  • Solution: For scale-up, filter the hot reaction mixture through a pad of Celite mixed with EDTA or silica . The EDTA chelates the copper, trapping it on the filter. Then, crystallize the product rather than extracting it.

Q2: My Aryl Halide has a free amine (-NH2). Will it compete?

A: Yes. Primary anilines are better nucleophiles than indoles.

  • Strategy: You must protect the aniline (e.g., Boc or Acetyl). Alternatively, exploit the

    
     difference. Indole (
    
    
    
    16) requires a stronger base/deprotonation step than aniline (
    
    
    30, neutral). However, in Ullmann conditions, the aniline will likely couple first. Protection is recommended.
Q3: Why not just use Palladium (Buchwald-Hartwig)?

A: Three reasons:

  • Cost: Cu is significantly cheaper.[2]

  • Selectivity: Pd often favors C3-arylation for unprotected indoles unless specific bulky phosphine ligands are used.

  • Purification: Removing Pd traces to <5ppm (pharma limit) is often harder than removing Cu.

References

  • Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[3] Journal of the American Chemical Society.[4]

  • Zhang, H., Cai, Q., Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry.

  • Antilla, J. C., Klapars, A., Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.[4]

  • Ma, D., Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling Copper salts and Aryl Halides.

Sources

Minimizing side reactions in Fischer indole synthesis of N-aryl indoles

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of synthesizing N-aryl indoles via the Fischer Indole Synthesis, a process that typically utilizes 1,1-diarylhydrazines (N,N-diarylhydrazines). This variation introduces unique steric and electronic hurdles compared to the standard synthesis of N-H indoles.

Core Directive

Objective: Maximize cyclization efficiency and minimize side reactions (polymerization, heterolytic cleavage) when synthesizing N-aryl indoles from 1,1-diarylhydrazines. Audience: Medicinal Chemists, Process Chemists.

Part 1: The Mechanistic Challenge

The synthesis of N-aryl indoles via the Fischer method involves the reaction of 1,1-diarylhydrazine with a ketone. Unlike the standard method (using phenylhydrazine), the presence of a second aryl group on the nitrogen introduces two critical failure modes:

  • Steric Hindrance: The bulky N-aryl group impedes the formation of the discrete ene-hydrazine intermediate required for the [3,3]-sigmatropic rearrangement.

  • Heterolytic N-N Cleavage: The electron-rich nature of the N,N-diaryl system stabilizes the formation of an iminyl cation, promoting the cleavage of the N-N bond before cyclization can occur. This leads to the formation of secondary amines and nitriles rather than the desired indole.

Mechanism Visualization

The following diagram illustrates the critical divergence point between the desired [3,3]-shift and the fatal N-N cleavage.

FischerMechanism Start 1,1-Diarylhydrazine (Ph2N-NH2) + Ketone Hydrazone N,N-Diarylhydrazone (Ph2N-N=CR2) Start->Hydrazone Acid Cat. (-H2O) EneHydrazine Ene-Hydrazine Tautomer (Ph2N-NH-C=C) Hydrazone->EneHydrazine Tautomerization (Rate Limiting) Sigmatropic [3,3]-Sigmatropic Rearrangement (Concerted) EneHydrazine->Sigmatropic Desired Path Cleavage Heterolytic N-N Cleavage (Side Reaction) EneHydrazine->Cleavage Promoted by EDGs & Strong Acid Indole N-Aryl Indole (Product) Sigmatropic->Indole -NH3 Byproducts Secondary Amines + Nitriles (Tar/Decomposition) Cleavage->Byproducts

Caption: Mechanistic divergence in N-aryl Fischer synthesis. Electron-Donating Groups (EDGs) often favor the red "Cleavage" pathway.

Part 2: Troubleshooting Guide (FAQs)

Category 1: Reaction Failure & Low Yields[4]

Q1: My reaction mixture turns black/tarry immediately upon heating, with no product isolated.

  • Diagnosis: This is classic "polymerization" driven by excessively harsh acid conditions. N,N-diarylhydrazines are electron-rich and prone to oxidation and acid-catalyzed polymerization.

  • Solution: Switch from strong Brønsted acids (H₂SO₄, PPA) to milder Lewis Acids .

    • Recommendation: Use ZnCl₂ (fused) in acetic acid or ZnCl₂ in refluxing ethanol. Zinc chloride acts as a template to coordinate the hydrazine, facilitating the [3,3]-shift without protonating the ring excessively.

    • Alternative: Use a weak organic acid like 4% H₂SO₄ in DMAc (Dimethylacetamide) or pure Acetic Acid if the ketone is reactive.

Q2: I observe the consumption of starting material but isolate only the secondary amine (diphenylamine) and no indole.

  • Diagnosis: You are suffering from Heterolytic N-N Bond Cleavage . This occurs when the N-N bond breaks before the rearrangement.[1] It is particularly common if your aryl rings have Electron-Donating Groups (EDGs) like -OMe or -Me.

  • Scientific Insight: EDGs stabilize the radical/cation intermediates formed by cleavage.

  • Corrective Action:

    • Lower the Temperature: High heat promotes cleavage. Try running the reaction at 60–80°C instead of reflux (>100°C).

    • Solvent Switch: Use a non-polar solvent (e.g., Toluene or Xylene) with p-TsOH. Polar solvents stabilize the charged intermediates of the cleavage pathway.

Category 2: Regioselectivity

Q3: When reacting 1,1-diphenylhydrazine with 2-butanone (unsymmetrical ketone), I get a mixture of isomers. How do I control this?

  • Context: Cyclization can occur at the methylene (CH₂) or methyl (CH₃) side of the ketone.

  • Rule of Thumb:

    • Strong Acids / High Temp: Favor the more substituted alkene (thermodynamic enol), leading to the 3-substituted indole .

    • Weak Acids / Steric Bulk: Favor the less hindered position.

  • For N-Aryl Systems: Due to the steric bulk of the N-Ph group, cyclization at the less substituted position (the methyl group) is often favored sterically, but electronic factors (enamine stability) usually dominate.

  • Protocol Adjustment: To maximize the more substituted indole (cyclization at CH₂), use a highly acidic medium (e.g., PPA). To maximize the less substituted indole, use a steric acid catalyst or milder conditions.

Part 3: Optimized Experimental Protocol

This protocol utilizes Zinc Chloride (ZnCl₂) , which balances Lewis acidity to promote the [3,3]-shift while minimizing the protonation that leads to polymerization.

Materials
  • Substrate: 1,1-Diphenylhydrazine hydrochloride (1.0 equiv)

  • Ketone: Cyclohexanone (or derivative) (1.1 equiv)

  • Catalyst: Anhydrous ZnCl₂ (2.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)[2][3]

Step-by-Step Methodology
  • Preparation:

    • Dry the ZnCl₂ by fusing it under vacuum if it is not fresh (ZnCl₂ is hygroscopic; water inhibits the reaction).

    • Dissolve 1,1-diphenylhydrazine in Glacial AcOH (concentration ~0.5 M).

  • Condensation (Hydrazone Formation):

    • Add the ketone dropwise at room temperature.

    • Stir for 30 minutes. Note: N,N-diarylhydrazones form slower than simple phenylhydrazones.

  • Cyclization:

    • Add the anhydrous ZnCl₂.[3]

    • Heat the mixture to 80–90°C . Do not reflux immediately. Monitor by TLC.[2][4][5][6]

    • Endpoint: Look for the disappearance of the hydrazone spot. If reaction is sluggish after 2 hours, increase temp to 100°C.

  • Work-up (Critical for Tar Removal):

    • Cool to room temperature.[2][5]

    • Pour slowly into ice-water (5x reaction volume).

    • Troubleshooting: If a gummy precipitate forms (tar), decant the water and dissolve the gum in DCM (Dichloromethane).

    • Wash the organic layer with sat. NaHCO₃ (to remove AcOH) and brine.

  • Purification:

    • Flash chromatography on Silica Gel.

    • Eluent: Hexane/Ethyl Acetate (gradient). N-aryl indoles are often fluorescent; use UV to track.

Part 4: Data & Comparison of Catalysts

The following table summarizes the impact of catalyst choice on the synthesis of N-phenyl-2-methylindole (Model Reaction).

CatalystConditionsYieldMajor Side ReactionRecommendation
H₂SO₄ (conc.) Reflux, EtOH< 20%Extensive Polymerization (Tar)Avoid for N-aryl systems
PPA (Polyphosphoric Acid) 100°C40-50%N-N Cleavage (Diphenylamine)Good for robust substrates only
HCl / AcOH Reflux55%Hydrolysis of HydrazoneStandard, but variable reliability
ZnCl₂ / AcOH 80°C75-85% MinimalPreferred (Balanced acidity)
Microwave / Montmorillonite K10 120°C, 10 min80%NoneExcellent for high throughput

Part 5: Troubleshooting Logic Flow

Use this decision tree to diagnose issues during your experiment.

Troubleshooting Start Problem Detected IssueType Identify Symptom Start->IssueType Tar Black Tar / Polymerization IssueType->Tar Viscous/Dark NoRxn No Reaction / Hydrazone Intact IssueType->NoRxn SM Recovered Cleavage Diphenylamine Isolated (N-N Cleavage) IssueType->Cleavage Wrong Product SolTar Acidity too high. Switch to ZnCl2 or Lewis Acid. Tar->SolTar SolNoRxn Temp too low or Steric bulk. Increase Temp or use Microwave. NoRxn->SolNoRxn SolCleavage EDGs destabilizing N-N bond. Use Non-polar solvent (Toluene) & Lower Temp. Cleavage->SolCleavage

Caption: Diagnostic workflow for optimizing N-aryl indole synthesis.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Seminal text on mechanism and catalyst choice).

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Hutchins, S. M., & Chapman, K. T. (1996). Fischer indole synthesis on a solid support. Tetrahedron Letters, 37(28), 4869-4872.[7] (Highlights ZnCl2 usage). Link

  • Childress, S. J., & McKee, R. L. (1951). The Synthesis of Some N-Substituted Indoles. Journal of the American Chemical Society, 73(8), 3862–3864. (Foundational work on 1,1-diphenylhydrazine). Link

Sources

Overcoming steric hindrance in 2,3-dimethyl-1-phenylindole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocycle Functionalization. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the late-stage functionalization of highly congested indole scaffolds.

Functionalizing 2,3-dimethyl-1-phenylindole presents a formidable synthetic challenge. With the pyrrole core (C2, C3) fully blocked by methyl groups and the N1 position occupied by a sterically demanding phenyl ring, reactivity is forced onto the benzenoid core (C4–C7). This guide dissects the physical organic parameters governing these positions and provides field-proven, mechanism-guided protocols to overcome the inherent steric hindrance[1].

Part 1: Frequently Asked Questions (FAQs) on Regiocontrol

Q1: Why do my standard Palladium-catalyzed C–H arylation attempts yield complex, inseparable mixtures of C5 and C6 products, but completely fail at C4 and C7? A1: This is a classic manifestation of steric shielding dictating the electrophilic aromatic substitution (SEAr) pathway.

  • The C7 Blockade: In this compound, the C2-methyl group sterically clashes with the ortho-protons of the N1-phenyl ring. To minimize this A1,3-allylic-type strain, the N-phenyl ring rotates out of coplanarity, assuming a nearly orthogonal geometry (~90° dihedral angle) relative to the indole core. This orthogonal

    
    -system creates a massive steric umbrella directly over the C7 position, physically blocking the trajectory of incoming transition metal catalysts[1].
    
  • The C4 Blockade: The C3-methyl group projects into the spatial hemisphere of the C4 position, restricting the accessible cone angle for bulky metal-ligand complexes.

  • The C5/C6 Dilemma: C5 and C6 are sterically accessible but electronically nearly identical. Standard Pd(II) SEAr pathways rely on HOMO coefficients, which do not sufficiently differentiate C5 from C6, leading to ~1:1 statistical mixtures[2].

Q2: How can I selectively functionalize the C4 position despite the adjacent C3-methyl group? A2: You must transition from standard Pd(II) catalysis to Ruthenium(II)-catalyzed C–H activation . Ru(II) catalysts, particularly when stripped of coordinating halides to form cationic species, are highly sensitive to spatial arrangements. By utilizing a bulky coupling partner or a highly electrophilic Ru(II) center in a fluorinated solvent, you can leverage the steric hindrance of the N-phenyl group to lock the transition state, forcing the catalyst away from the C7/C6 hemisphere and driving selective oxidative addition at C4[3].

Q3: Is it possible to achieve C7 functionalization on this specific scaffold? A3: Direct metal-catalyzed C7 functionalization on an N-phenyl indole is exceptionally difficult without a coordinating directing group (which the phenyl ring lacks). The most reliable workaround is abandoning metal coordination entirely and utilizing an Electrooxidative Radical Cation Pool Method . By generating a highly reactive indole radical cation at the anode, you bypass the steric constraints of metal-ligand coordination spheres, allowing nucleophilic attack at the C7 position prior to overoxidation[4].

Part 2: Logical Workflow for Site-Selective Functionalization

G A This compound (Pyrrole Core Blocked) B C4 Position Sterically hindered by C3-Me A->B C C7 Position Sterically shielded by N-Ph A->C D C5 / C6 Positions Sterically accessible but unselective A->D E Ru(II) Catalysis + HFIP (Cationic active species) B->E Overcome via F Electrooxidative Radical Cation Pool Method C->F Overcome via G Pd(II) + Bulky Bidentate Ligands (Steric amplification) D->G Optimize via H Selective C4 Functionalization E->H I Selective C7 Functionalization F->I J Regiocontrolled C6 Functionalization G->J

Logical workflow for overcoming steric hindrance in this compound functionalization.

Part 3: Troubleshooting Guides & Experimental Methodologies

Issue 1: Breaking C5 vs. C6 Symmetry in Pd-Catalyzed Arylation

The Problem: You are obtaining an inseparable 1.2:1 mixture of C5 and C6 arylated products. The Causality: Because the electronic differentiation is negligible, you must amplify the distal steric differences. C5 is closer to the C3-methyl, while C6 is closer to the N-phenyl umbrella. By introducing a highly bulky bidentate ligand to the Pd(II) center, the catalyst experiences severe steric repulsion from the C3-methyl group when attempting to attack C5, forcing the reaction toward the relatively less hindered C6 position[2].

Quantitative Data: Ligand Steric Tuning Reaction Conditions: Pd(OAc)₂ (5 mol%), Ar-I (1.5 eq), Ag₂CO₃ (2.0 eq), HFIP, 100 °C, 24 h.

Ligand Added (10 mol%)Steric ProfileOverall Yield (%)Regioselectivity (C5 : C6)
NoneN/A45%1.2 : 1
2,2'-BipyridineLow62%1.5 : 1
1,10-PhenanthrolineMedium78%2.1 : 1
2,9-Dimethyl-1,10-phenanthroline High (Neocuproine) 85% 1 : 8.5
Issue 2: Catalyst Deactivation During C4 Functionalization

The Problem: Your Ruthenium-catalyzed C4-olefination or phosphorylation stalls at <10% conversion, and the reaction mixture turns black. The Causality: The bulky N-phenyl group prevents proper arene-ruthenium coordination if the solvent is too coordinating (e.g., DMF, NMP). Furthermore, a black precipitate indicates the active Ru(II) species has been prematurely reduced to inactive Ru(0) nanoparticles, often due to adventitious moisture or failing oxidants[3].

Self-Validating Protocol: Ru(II)-Catalyzed C4-Selective Functionalization This protocol utilizes a highly electrophilic, cationic Ru(II) species in a fluorinated solvent to force C4 activation.

Step-by-Step Methodology:

  • Catalyst Activation (Glovebox Required): In a flame-dried 10 mL Schlenk tube, combine

    
     (5 mol%) and 
    
    
    
    (20 mol%).
    • Causality:

      
       abstracts the chloride ligands, precipitating AgCl and generating a highly electrophilic, coordinatively unsaturated cationic Ru(II) species capable of overcoming the C3-methyl steric barrier.
      
  • Solvent Addition: Add 2.0 mL of anhydrous Hexafluoroisopropanol (HFIP).

    • Self-Validation Checkpoint 1: The solution must turn a vibrant, clear orange/red. If it is cloudy or dark, your

      
       has hydrated; discard and restart. HFIP is chosen because it is strongly hydrogen-bonding but non-coordinating, preventing solvent molecules from competing with the sterically hindered indole.
      
  • Substrate Addition: Add this compound (1.0 equiv, 0.2 mmol) and the coupling partner (e.g., an acrylate, 1.5 equiv).

    • Self-Validation Checkpoint 2: If the solution turns black immediately upon indole addition, the substrate contains trace amine impurities (acting as reducing agents). Stop and re-purify the indole via sublimation.

  • Oxidant Addition: Add anhydrous

    
     (2.0 equiv). This acts as the terminal oxidant to regenerate Ru(II) from Ru(0) after reductive elimination.
    
  • Execution: Seal the tube with a Teflon screw cap, remove from the glovebox, and stir at 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Cu and Ru salts. Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

References

1.[3] Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. Organic Letters - ACS Publications.[Link] 2.[1] From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research - PubMed.[Link] 3.[2] Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research - ACS Publications.[Link] 4.[4] Electrooxidative C–H Functionalization of Aromatic Compounds Based on Rational Design. Kyoto University Research Information Repository.[Link]

Sources

Technical Support Center: Separation & Troubleshooting for 2,3-Dimethyl-1-phenylindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides a comprehensive, field-validated troubleshooting framework for the isolation and purification of 2,3-dimethyl-1-phenylindole.

In standard laboratory environments, this compound is frequently synthesized via the transition-metal-catalyzed N-arylation (e.g., Ullmann or Buchwald-Hartwig coupling) of 2,3-dimethylindole with iodobenzene[1]. Consequently, the post-reaction mixture typically contains the target product, unreacted 2,3-dimethylindole, and unreacted iodobenzene.

Section 1: Mechanistic Overview & Separation Strategy

The Causality of Separation: The purification strategy relies heavily on the fundamental difference in hydrogen-bonding capabilities among the reaction components.

  • 2,3-Dimethylindole (Starting Material): Possesses a free N-H bond, making it a strong hydrogen-bond donor. This functional group interacts intensely with the acidic silanol (Si-OH) groups of a normal-phase silica gel stationary phase, drastically reducing its mobility.

  • This compound (Target Product): The installation of the N-phenyl group sterically shields the nitrogen's lone pair and completely removes its hydrogen-bond donor capacity[2]. This renders the molecule significantly less polar than its precursor.

  • Iodobenzene (Starting Material): A highly non-polar haloarene that lacks any significant dipole or H-bonding capability.

By exploiting this predictable polarity gradient, Normal Phase Silica Gel Chromatography serves as a highly effective, self-validating purification system[3].

Chromatographic Properties & Elution Profile
CompoundRoleH-Bond DonorRelative PolarityApprox. Rf (90:10 Hexane:EtOAc)Elution Order
Iodobenzene Starting MaterialNoLow~0.951st
This compound Target ProductNoMedium~0.652nd
2,3-Dimethylindole Starting MaterialYesHigh~0.203rd

Section 2: Separation Workflow

G Crude Crude Reaction Mixture (N-Arylation) Workup Aqueous Workup (EtOAc / H2O) Crude->Workup Column Normal Phase Silica Column (Hexane / EtOAc Gradient) Workup->Column Frac1 Fraction 1: Iodobenzene (100% Hexane) Column->Frac1 Non-polar (No N-H) Elutes 1st Frac2 Fraction 2: this compound (95:5 Hexane:EtOAc) Column->Frac2 Target Product Elutes 2nd Frac3 Fraction 3: 2,3-Dimethylindole (90:10 Hexane:EtOAc) Column->Frac3 Polar (Free N-H) Elutes 3rd

Workflow for the chromatographic separation of this compound.

Section 3: Troubleshooting FAQs

Q: Why is my this compound fraction contaminated with iodobenzene? A: Co-elution of the N-phenyl product and iodobenzene occurs if your initial eluent is too polar. Because both molecules lack N-H bonds, they migrate rapidly through the silica bed. To fix this, start your column with 100% hexanes (or petroleum ether) to completely flush the iodobenzene before introducing ethyl acetate into the mobile phase[2].

Q: I observe severe "tailing" of the unreacted 2,3-dimethylindole, and it is bleeding into my product fractions. How can I prevent this? A: Tailing is caused by the strong, reversible hydrogen bonding between the free N-H of 2,3-dimethylindole and the active silanol sites on the silica gel. To mitigate this, strictly control your gradient. Do not exceed 5% EtOAc during the elution of the target product. Only increase the polarity to 10-15% EtOAc after the N-phenyl product has fully eluted to flush the remaining NH-indole. Additionally, ensure you are not overloading the column (keep the crude-to-silica mass ratio at 1:30 or higher).

Q: Can I use an acid/base liquid-liquid extraction to remove the unreacted 2,3-dimethylindole instead of running a column? A: This is highly discouraged. While 2,3-dimethylindole is a weak base, protonating it to force it into the aqueous layer requires strong aqueous acids (e.g., 1M HCl). Indoles are notoriously acid-sensitive; under strongly acidic conditions, they readily undergo irreversible acid-catalyzed dimerization or polymerization at the C2 or C3 positions. Chromatography remains the safest, non-destructive method for this separation[3].

Section 4: Step-by-Step Experimental Protocol

This self-validating protocol ensures the physical separation of the components by mitigating band-broadening and preventing premature elution.

Phase 1: Reaction Quench & Workup

  • Dilute the crude Ullmann coupling mixture with Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with distilled water (3x) and saturated aqueous NaCl (brine) to remove the transition metal catalyst and inorganic bases (e.g., K₂CO₃).

  • Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield a crude, viscous oil.

Phase 2: Dry Loading (Critical Step) Note: Direct liquid loading of viscous oils causes uneven band migration. Dry loading is required. 4. Dissolve the crude oil in a minimal volume of Dichloromethane (DCM). 5. Add dry silica gel (approximately 3x the mass of the crude mixture) to the flask. 6. Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.

Phase 3: Column Packing & Elution 7. Slurry-pack a glass column with silica gel (40-63 μm) using 100% Hexanes. Ensure a flat, even sand bed at the top of the silica. 8. Evenly distribute the dry-loaded silica powder onto the column bed. Cap with a 1 cm layer of sea sand to protect the bed from solvent disturbances. 9. Gradient Step 1: Elute with 3 column volumes (CV) of 100% Hexanes. Collect fractions. (Iodobenzene elutes here). 10. Gradient Step 2: Switch the mobile phase to 95:5 Hexanes:EtOAc. Elute with 4-5 CVs. (this compound elutes here). 11. Gradient Step 3: Switch the mobile phase to 90:10 Hexanes:EtOAc. Elute with 3 CVs. (Unreacted 2,3-dimethylindole elutes here).

Phase 4: Validation 12. Spot the collected fractions on a silica TLC plate. Develop in 90:10 Hexanes:EtOAc. 13. Visualize using UV light (254 nm) and a p-anisaldehyde stain (indoles will stain vividly upon heating). Pool the fractions containing the chemically pure Rf ~0.65 spot and concentrate in vacuo to isolate the pure this compound[2].

Section 5: References

  • Heteroannulation of Arynes with N-Aryl-α-Aminoketones for the Synthesis of Unsymmetrical N-Aryl-2,3-Disubstituted Indoles. Chemical Communications (The Royal Society of Chemistry).[Link]

  • Iodine-Catalyzed Annulation Reaction of Ortho-Formylarylketones with Indoles: A General Strategy for the Synthesis of Indolylbenzo[b]carbazoles. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Validation & Comparative

Comparative Guide: 13C NMR Chemical Shift Prediction for N-Phenyl-2,3-dimethylindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the accurate structural elucidation of sterically hindered heterocycles is paramount. Indole derivatives, particularly those with multi-substituted cores like N-phenyl-2,3-dimethylindole, present unique conformational challenges that directly impact their nuclear magnetic resonance (NMR) profiles.

This guide objectively compares the performance of three leading in silico 13C NMR prediction methodologies—Empirical Additivity (ChemDraw Professional) , Machine Learning (MNova NMRPredict) , and Quantum Mechanical DFT (Gaussian 16) —against Experimental Ground Truth . By analyzing the specific deviations at sterically congested quaternary carbons, researchers can make informed decisions on which predictive workflows to integrate into their pipeline.

The Target Molecule: Conformational Complexity

N-phenyl-2,3-dimethylindole is a highly sterically hindered system. In a standard N-phenylindole, the phenyl ring attempts to adopt a coplanar conformation to maximize π-π conjugation with the indole core. However, the introduction of a methyl group at the C2 position creates a severe steric clash with the ortho-protons of the N-phenyl ring[1].

To relieve this A(1,3)-like strain, the molecule is forced into a conformational minimum where the N-phenyl ring twists approximately 65–75° out of the indole plane. This orthogonal geometry breaks the extended conjugation, significantly altering the localized electron density and the resulting 13C chemical shifts of the C2, C1', and C7a quaternary carbons. Predictive software that fails to account for this 3D dynamic twist will produce severe assignment errors.

Experimental Methodologies & Self-Validating Protocols

To ensure a rigorous comparison, both the experimental acquisition and the in silico predictions must follow self-validating, standardized protocols.

Protocol 1: Experimental NMR Acquisition (Ground Truth)
  • Sample Preparation: Dissolve 15 mg of high-purity (>99%) N-phenyl-2,3-dimethylindole in 0.6 mL of deuterated chloroform (CDCl3).

    • Causality: CDCl3 is mildly acidic and can degrade or protonate indoles over time. Passing the solvent through a short plug of basic alumina prior to use prevents N-protonation, which would otherwise drastically alter the C2 and C7a chemical shifts[2].

  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS) to the sample.

    • Causality: Absolute chemical shift referencing at 0.0 ppm is mandatory to cancel out systematic errors when comparing experimental data against GIAO-DFT isotropic shielding tensors.

  • Acquisition Parameters: Acquire spectra on a 400 MHz spectrometer (100 MHz for 13C) using a standard proton-decoupled sequence (zgpg30). Set the relaxation delay (D1) to 2.5 seconds.

    • Causality: Quaternary carbons (C2, C3, C3a, C7a, C1') lack attached protons for efficient dipole-dipole relaxation. A longer D1 ensures complete longitudinal relaxation, providing accurate integration and reliable signal-to-noise ratios for these critical diagnostic peaks[3].

Protocol 2: In Silico Prediction Workflows
  • Empirical Additivity (ChemDraw Professional): The 2D structure is inputted, and the software applies Hierarchically Ordered Spherical Description of Environment (HOSE) codes based on 2D topological additivity rules.

  • Machine Learning (MNova NMRPredict): The algorithm queries a proprietary database of >1 million assigned spectra, utilizing a neural network ensemble to interpolate shifts for novel steric environments based on structural similarity.

  • Quantum Mechanical (Gaussian 16 - GIAO-DFT):

    • Conformational Search: A Monte Carlo search using the MMFF94 force field identifies the global minimum (the twisted N-phenyl conformer).

    • Geometry Optimization: The lowest-energy conformer is optimized using DFT at the B3LYP/6-31G(d) level.

    • NMR Tensor Calculation: Isotropic magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level.

    • Causality: Diffuse functions (+) are critical for accurately modeling the diffuse π-electron cloud of the indole core, while polarization functions (2d,p) are required to accurately map the electron repulsion at the sterically clashed C2-methyl interface.

Comparative Analysis: Data Presentation

The following table summarizes the 13C NMR chemical shifts (in ppm) obtained experimentally versus the three predictive methodologies.

Carbon PositionExperimental (ppm)ChemDraw (Empirical)MNova (ML)Gaussian 16 (DFT)Δ DFT Error
C2-CH3 10.512.110.810.3-0.2
C3-CH3 9.09.59.28.8-0.2
C3 (quat) 108.0113.3109.8107.5-0.5
C7 (CH) 110.5111.0110.8111.2+0.7
C4 (CH) 118.5119.2118.9118.1-0.4
C5 (CH) 119.5120.1119.8119.2-0.3
C6 (CH) 121.5122.0121.7122.1+0.6
C4' (para) 127.5126.8127.2127.8+0.3
C2',C6' (o) 128.0127.5128.3128.5+0.5
C3a (quat) 129.0133.2130.5128.7-0.3
C3',C5' (m) 129.5129.0129.8130.1+0.6
C2 (quat) 133.0138.5134.5132.6-0.4
C7a (quat) 137.0139.1137.5136.8-0.2
C1' (ipso) 138.5143.0140.2138.1-0.4
Mean Abs Error (MAE) - 1.98 ppm 0.82 ppm 0.40 ppm -

Mechanistic Insights & Performance Evaluation

The data clearly demonstrates a hierarchy in predictive accuracy, driven entirely by how each software handles 3D spatial constraints:

  • The Failure of Empirical Additivity (MAE: 1.98 ppm): ChemDraw relies on 2D topological databases. It assumes the N-phenyl ring remains coplanar, failing to recognize the steric clash induced by the C2-methyl group. Because it models the system as fully conjugated, it drastically overestimates the deshielding effect on the C2 (+5.5 ppm error) and C1' (+4.5 ppm error) quaternary carbons.

  • The Middle Ground of Machine Learning (MAE: 0.82 ppm): MNova's neural network performs significantly better by recognizing structural motifs. However, because highly specific sterically hindered triads (N-phenyl + C2-methyl + C3-methyl) are relatively sparse in training databases compared to standard indoles, the algorithm still struggles to perfectly interpolate the exact degree of the dihedral twist, leaving residual errors of ~1.5 ppm on quaternary centers.

  • The Superiority of QM/DFT (MAE: 0.40 ppm): Gaussian 16 is the only method that calculates the ab initio electron density of the actual 3D conformer. By mathematically optimizing the ~70° dihedral twist to relieve A(1,3) strain, the GIAO method perfectly captures the disruption of π-conjugation. This results in highly accurate predictions for the sterically congested C2 and C1' carbons, bringing the overall MAE down to an exceptional 0.40 ppm.

Visualization: Validation Workflow

NMR_Workflow A Target Molecule: N-phenyl-2,3-dimethylindole B Experimental 13C NMR (Bruker 400 MHz, CDCl3) A->B C In Silico Prediction Workflows A->C D Comparative Analysis (MAE & Max Error) B->D Ground Truth C1 Empirical Additivity (ChemDraw) C->C1 C2 Machine Learning (MNova) C->C2 C3 GIAO-DFT (QM) (Gaussian 16) C->C3 C1->D C2->D C3->D E Conformational & Mechanistic Insights D->E

Workflow comparing experimental and in silico 13C NMR methods for N-phenyl-2,3-dimethylindole.

Conclusion

For routine, unhindered molecules, empirical and ML-based tools provide rapid and sufficient estimations. However, for drug development professionals working with sterically congested scaffolds like N-phenyl-2,3-dimethylindole, reliance on 2D empirical rules can lead to misassignments of critical quaternary carbons. Gaussian 16 (GIAO-DFT) is strongly recommended as the gold standard for these systems, as its ability to dynamically model 3D conformational twists translates directly into superior chemical shift accuracy.

References

  • Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles Source: ResearchGate URL:[2]

  • NMR STUDIES OF INDOLE Source: CLOCKSS / Heterocycles URL:[3]

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis Source: Semantic Scholar / Molecules URL:[1]

Sources

IR spectroscopy bands for 2,3-dimethyl-1-phenylindole

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution IR Spectroscopy Comparison Guide: 2,3-Dimethyl-1-phenylindole vs. Structural Analogs

In preclinical drug development and materials science, the indole scaffold serves as a privileged pharmacophore. The precise functionalization of this core—specifically N-arylation and C2/C3 alkylation—drastically alters its electronic properties, steric bulk, and receptor-binding affinity. For analytical chemists and application scientists, verifying the successful synthesis of derivatives like this compound requires robust, non-destructive analytical techniques.

This guide provides an objective, data-driven comparison of the Infrared (IR) spectroscopy profiles of this compound against its primary structural analogs: 1-phenylindole [1] and 2,3-dimethylindole [2]. By understanding the causality behind specific vibrational modes, researchers can establish self-validating workflows for rapid structural confirmation.

Structural Rationale & Vibrational Causality

IR spectroscopy does not merely fingerprint a molecule; it maps its localized electron density and bond stiffness. The structural differences between these three analogs dictate their IR behavior:

  • The N-H Bond: Unsubstituted indoles possess a secondary amine. N-arylation (adding the 1-phenyl group) replaces this proton, completely eliminating the highly polar N-H stretching vibration[3].

  • The Alkyl Groups: Methylation at the C2 and C3 positions introduces

    
     hybridized carbon atoms, generating distinct aliphatic C-H stretching and bending modes absent in the parent 1-phenylindole.
    
  • The N-Phenyl Ring: A monosubstituted benzene ring attached to the nitrogen atom introduces unique out-of-plane (OOP) bending vibrations that are highly sensitive to the ring's conformational freedom[4].

Comparative IR Band Analysis

The following table synthesizes the quantitative IR absorption bands for this compound and its alternatives, highlighting the diagnostic peaks used for objective product differentiation.

Functional Group VibrationThis compound1-Phenylindole2,3-DimethylindoleCausality / Structural Origin
N-H Stretch Absent Absent~3370 cm⁻¹N1 substitution by a phenyl ring eliminates the secondary amine proton, erasing the strong hydrogen-bonding band[3].
Aliphatic C-H Stretch ~2920, 2850 cm⁻¹ Absent~2920, 2850 cm⁻¹C2 and C3 methyl groups introduce

C-H asymmetric and symmetric stretching.
Aromatic C-H Stretch ~3050 cm⁻¹ ~3050 cm⁻¹~3050 cm⁻¹

C-H bonds on the indole core and N-phenyl ring.
Aromatic C=C Stretch ~1595, 1495 cm⁻¹ ~1590, 1496 cm⁻¹~1610, 1450 cm⁻¹Ring breathing modes; N-phenyl conjugation slightly shifts frequencies compared to the alkylated core.
C-N Stretch (Aryl) ~1350 cm⁻¹ ~1360 cm⁻¹~1330 cm⁻¹The C-N bond stiffens due to electron delocalization into the N-phenyl ring[4].
C-H OOP Bend (Phenyl) ~700 cm⁻¹ ~705 cm⁻¹AbsentCharacteristic out-of-plane bending for the monosubstituted N-phenyl ring.
C-H OOP Bend (Indole) ~745 cm⁻¹ ~751 cm⁻¹~740 cm⁻¹Out-of-plane bending of the ortho-disubstituted benzene ring within the indole core[4].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To reliably capture these subtle spectral differences, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the gold standard.

Why ATR over traditional KBr pellets? KBr is highly hygroscopic. Absorbed moisture creates a broad O-H stretching band from 3500–3200 cm⁻¹, which can easily mask or be mistaken for the critical N-H stretch (~3370 cm⁻¹) of unreacted 2,3-dimethylindole impurities. ATR eliminates this moisture artifact, creating a self-validating analytical system.

Step-by-Step Methodology:

  • System Suitability & Background Subtraction:

    • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

    • Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor must be mathematically subtracted to prevent baseline distortion and ensure the ~3400 cm⁻¹ region is perfectly flat, confirming the absence of N-H bonds.

  • Sample Application:

    • Action: Deposit 2–5 mg of the crystalline this compound directly onto the center of the diamond crystal.

    • Causality: Complete coverage of the crystal's active area ensures the evanescent IR wave interacts maximally with the sample, optimizing the Signal-to-Noise Ratio (SNR).

  • Pressure Application:

    • Action: Lower the ATR anvil and apply uniform, high pressure (typically ~80-100 psi, depending on the instrument).

    • Causality: Solid samples require intimate contact with the crystal. The evanescent wave only penetrates 0.5 to 2.0 µm into the sample; poor contact results in weak, uninterpretable spectra.

  • Data Acquisition & Processing:

    • Action: Acquire the sample spectrum using 64 co-added scans at 4 cm⁻¹ resolution.

    • Causality: Co-adding scans reduces random detector noise by the square root of the number of scans. This high resolution is mandatory to resolve the fine splitting between the ~745 cm⁻¹ (indole core) and ~700 cm⁻¹ (N-phenyl) out-of-plane bending modes.

  • Validation & ATR Correction:

    • Action: Apply an ATR correction algorithm via the instrument's software.

    • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes peak intensities, allowing direct, objective comparison against standard transmission IR libraries.

Workflow Visualization

The following decision tree illustrates the logical workflow for differentiating these three indole derivatives based on their acquired IR spectra.

IR_Identification Start Unknown Indole Derivative IR Spectrum Acquired CheckNH Is there a sharp peak at ~3370 - 3400 cm⁻¹? (N-H Stretch) Start->CheckNH ResultDMI 2,3-Dimethylindole (N-H present, Aliphatic C-H present) CheckNH->ResultDMI YES CheckCH Are there peaks at ~2950 - 2850 cm⁻¹? (Aliphatic C-H) CheckNH->CheckCH NO ResultDMPI This compound (No N-H, Aliphatic C-H present, Monosubstituted Phenyl OOP at ~700 cm⁻¹) CheckCH->ResultDMPI YES ResultPI 1-Phenylindole (No N-H, No Aliphatic C-H, Monosubstituted Phenyl OOP at ~700 cm⁻¹) CheckCH->ResultPI NO

IR Spectral Decision Tree for Indole Derivative Identification.

References

  • BenchChem. "1-Phenyl-1H-indole | 31096-91-0 | Benchchem: Infrared (IR) Spectroscopy." BenchChem. Available at:[1]

  • National Center for Biotechnology Information. "2,3-Dimethylindole | C10H11N | CID 7053 - PubChem." PubChem Database. Available at:[2]

  • L. M. P. Galvão et al. "Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties." MDPI, 2021. Available at:[4]

  • W. A. Ayer and D. R. Taylor. "The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride." Canadian Science Publishing, 1955. Available at:[3]

Sources

Comparative Reactivity Guide: 1-Phenylindole vs. 2,3-Dimethyl-1-phenylindole

[1]

Executive Summary

The reactivity difference between 1-phenylindole and This compound is dictated by the competition between electronic activation and steric blockade .[1]

  • 1-Phenylindole functions as a classic electron-rich heterocycle.[1] Despite the electron-withdrawing inductive effect of the N-phenyl group, the C3 position retains high nucleophilicity, making it an ideal substrate for Electrophilic Aromatic Substitution (EAS).

  • This compound represents a "blocked" indole system.[1] With the C2 and C3 positions methylated, the molecule is inert to standard EAS at the heterocyclic ring. Instead, its reactivity profile shifts toward oxidative cleavage of the electron-rich C2=C3 double bond or radical processes at the benzylic methyl groups.

Feature1-PhenylindoleThis compound
Primary Reactivity Electrophilic Aromatic Substitution (EAS)Oxidative Cleavage / Radical Oxidation
Dominant Site C3 CarbonC2=C3 Double Bond (Pi-system)
Key Reaction Vilsmeier-Haack FormylationSinglet Oxygen Dioxetane Formation
Stability Prone to acid-catalyzed polymerizationProne to photo-oxidation/peroxide attack

Structural & Electronic Profile

1-Phenylindole: The C3 Nucleophile

The N-phenyl ring is twisted out of coplanarity with the indole nucleus due to steric repulsion with protons at C2 and C7. This twist reduces the resonance delocalization of the nitrogen lone pair into the phenyl ring, thereby preserving the electron density within the indole pyrrole ring.

  • HOMO Location: Highest coefficient at C3.[1]

  • Mechanism: Attack at C3 forms a Wheland intermediate (sigma complex) that preserves the aromaticity of the benzenoid ring (C4-C7).

This compound: The Steric Fortress

The introduction of methyl groups at C2 and C3 has two profound effects:

  • Steric Blockade: The C3 position is quaternary (if attacked), preventing the re-aromatization step required for standard substitution.

  • Electronic Activation of the Pi-Bond: The methyl groups are electron-donating (+I effect), making the C2=C3 bond extremely electron-rich.[1] This makes the bond highly susceptible to [2+2] cycloadditions with singlet oxygen (

    
    ) or electrophilic attack by peroxides, leading to ring opening rather than substitution.
    

Detailed Reactivity Analysis & Mechanisms

Case Study A: Electrophilic Aromatic Substitution (Vilsmeier-Haack)[1][2][3][4]
  • Substrate: 1-Phenylindole

  • Outcome: Formation of 3-formyl-1-phenylindole in high yield (>85%).[1]

  • Contrast: Under identical conditions, this compound fails to yield a substitution product.[1] The Vilsmeier reagent (

    
    /DMF) cannot attack the blocked C2/C3 positions, and the benzene ring (C5/C6) is insufficiently activated to compete with the decomposition of the reagent.
    
Mechanism Diagram: C3-Formylation of 1-Phenylindole

Vilsmeiercluster_legendMechanism LogicStep11-Phenylindole(Nucleophile)Inter1C3-Attack(Sigma Complex)Step1->Inter1 Attack at C3ReagentChloroiminium Ion(Vilsmeier Reagent)Reagent->Inter1Inter2Iminium SaltIntermediateInter1->Inter2 -HCl(Re-aromatization)Product3-Formyl-1-phenylindoleInter2->Product Hydrolysis(H2O/Base)InfoC3 is preferred over C2to preserve benzene aromaticity.

Figure 1: The Vilsmeier-Haack pathway for 1-phenylindole, highlighting the preservation of the benzenoid system during C3 attack.[2]

Case Study B: Oxidative Cleavage (Singlet Oxygen/Peroxides)
  • Substrate: this compound

  • Outcome: Cleavage of the C2-C3 bond to form o-aminoacetophenone derivatives (e.g., N-phenyl-2-acetamidoacetophenone).[1]

  • Mechanism: The electron-rich C2=C3 bond reacts with electrophilic oxygen species (Singlet Oxygen or Peroxomonosulfate).[1] This forms a cyclic dioxetane or hydroperoxy-indolenine intermediate, which is unstable and collapses to cleave the ring.

Mechanism Diagram: Oxidative Cleavage of this compound

Oxidationcluster_noteReactivity NoteStartThis compoundInter11,2-Dioxetane(Unstable Cyclic Intermediate)Start->Inter1 [2+2] CycloadditionOxidantSinglet Oxygen (1O2)or PeroxideOxidant->Inter1CleavageRing Opening(C2-C3 Bond Break)Inter1->Cleavage O-O Bond FissionProducto-Acylamino-acetophenoneDerivativeCleavage->Product RearrangementNoteMethyl groups donate e- density,making the pi-bond highly reactiveto oxidation.

Figure 2: The oxidative degradation pathway characteristic of 2,3-dialkylindoles.

Experimental Protocols

Protocol A: C3-Formylation of 1-Phenylindole

Objective: Synthesis of 1-phenylindole-3-carboxaldehyde.

  • Reagent Preparation: In a flame-dried flask under Argon, cool anhydrous DMF (1.2 equiv) to 0°C. Add

    
     (1.1 equiv) dropwise. Stir for 30 min to generate the Vilsmeier salt (white precipitate may form).
    
  • Addition: Dissolve 1-phenylindole (1.0 equiv) in minimal DMF and add dropwise to the reagent mixture at 0°C.

  • Reaction: Warm to room temperature and then heat to 60°C for 2 hours. The solution will turn viscous/yellow-orange.[1]

  • Workup (Critical):

    • Pour the reaction mixture onto crushed ice/water (exothermic!).

    • Neutralize slowly with 2M NaOH or Sodium Acetate solution until pH ~8.[1]

    • The aldehyde product will precipitate as a solid.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol.

    • Expected Yield: 85-92%.[1]

    • Characterization: Aldehyde proton signal at ~9.9-10.1 ppm (

      
       NMR).[1]
      
Protocol B: Oxidative Cleavage of this compound

Objective: Demonstration of C2-C3 bond fragility (Model for oxidative stress).

  • Setup: Dissolve This compound (1.0 equiv) in Methanol/Dichloromethane (1:1).

  • Oxidant: Add Rose Bengal (sensitizer, 1 mol%) for photo-oxidation OR add Oxone® (Potassium peroxymonosulfate, 2.0 equiv) for chemical oxidation.

  • Reaction:

    • Photo-method: Irradiate with a visible light source (500W halogen or green LED) while bubbling air through the solution for 4 hours.

    • Chemical method:[1][2][3][4][5][6][7][8] Stir with Oxone at room temperature for 3 hours.

  • Observation: Monitor by TLC. The fluorescent indole spot will disappear, replaced by a more polar, non-fluorescent ketone spot.

  • Workup: Quench with aqueous sodium sulfite (to destroy peroxides). Extract with DCM.[1]

  • Product: Evaporation yields the keto-amide (cleaved ring).[1]

    • Note: This reaction confirms the lack of aromatic stability in the pyrrole ring when fully substituted.

Data Comparison Summary

Parameter1-PhenylindoleThis compound
Vilsmeier-Haack (

/DMF)
Product: 3-Formyl derivativeYield: ~90%Time: 2h @ 60°CProduct: No Reaction / RecoveryYield: 0% (Substitution)Note: Steric hindrance blocks C3.[1]
Singlet Oxygen (

)
Product: Complex mixtures (slow)Mechanism: Indolenine hydroperoxideProduct: Keto-amide (Ring Cleavage)Yield: ~70-80%Mechanism: Dioxetane intermediate
Acid Stability (

)
Stable (forms salt), but polymerizes if heatedUnstable (dimerization/rearrangement)

References

  • Vilsmeier-Haack Reaction on Indoles

    • Mechanism and Selectivity: Master Organic Chemistry.[1] "The Vilsmeier-Haack Reaction."[1][2][3] Available at: [Link]

  • Oxidation of 2,3-Dimethylindole

    • Peroxophosphate Oxidation:[1][9][10] Journal of the Chemical Society, Perkin Transactions 2.[10] "Oxidation of 2,3-dimethylindole by peroxophosphates." Available at: [Link]

    • Singlet Oxygen Cleavage:[1] Canadian Journal of Chemistry.[10] "Autoxidation of 2,3-Dialkylindoles." Available at: [Link]

  • General Reactivity of N-Phenylindoles

    • Synthesis and Properties: Impact Factor (Journal).[1] "One Pot Synthesis of 1-(phenyl)-1H Indoles." Available at: [Link]

Technical Guide: UV-Vis Absorption Spectra of N-Aryl Substituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of N-aryl indoles, specifically focusing on 1-phenylindole and its derivatives. Unlike C-aryl isomers (e.g., 2-phenylindole), N-aryl indoles exhibit a unique steric inhibition of resonance . This phenomenon disrupts the coplanarity required for extended


-conjugation, resulting in spectral signatures that differ significantly from theoretical predictions based on simple conjugation models. This guide compares these spectral features against standard alternatives (Indole, N-Methylindole, and 2-Phenylindole) to aid researchers in scaffold selection for drug development and optoelectronic applications.

Mechanistic Insight: The "Twisted" Chromophore

To interpret the spectra of N-aryl indoles correctly, one must understand the structural dynamics governing their electronic transitions.

The Steric Clash

In N-aryl indoles (e.g., 1-phenylindole), the aryl ring at the


 position cannot lie coplanar with the indole core.
  • Cause: A significant steric repulsion occurs between the ortho-hydrogens of the phenyl ring and the H-7 proton of the indole ring.

  • Effect: To relieve this strain, the phenyl ring rotates out of the indole plane, typically adopting a dihedral angle (

    
    ) of 40°–50° .
    
  • Consequence: This "twist" decouples the

    
    -systems. The lone pair on the nitrogen atom cannot fully delocalize into the phenyl ring. Consequently, the UV spectrum of N-phenylindole resembles a summation  of the individual indole and benzene spectra, rather than a single, strongly bathochromically shifted band characteristic of extended conjugation.
    
Comparison with Planar Alternatives
  • 2-Phenylindole: In contrast, placing the phenyl group at

    
     allows for a much more planar conformation. The 
    
    
    
    -systems overlap effectively, lowering the HOMO-LUMO gap and causing a significant red shift (bathochromic shift) .
  • N-Methylindole: The methyl group provides a weak inductive effect (+I) but does not introduce significant steric bulk or additional

    
    -systems, resulting in a spectrum nearly identical to the parent indole.
    

Comparative Spectral Analysis

The following data compares the optical performance of N-aryl indoles against key alternatives.

Table 1: UV-Vis Absorption Characteristics (Methanol/Acetonitrile)
CompoundStructure Type

(nm)

(M⁻¹cm⁻¹)
Spectral FeatureMechanism
Indole Parent Scaffold270, 279, 287~5,500 (at 280)Structured, dual band (

)
Base aromatic transitions.
1-Methylindole N-Alkyl Control275, 282, 290~6,000Similar to Indole+I effect; no conjugation extension.
1-Phenylindole N-Aryl (Product) 280–295 (Broad)~9,000–11,000 Hyperchromic, minimal shift Steric Inhibition of Resonance. Twist prevents full conjugation.
2-Phenylindole C-Aryl Alternative305–315~20,000+Strong Bathochromic ShiftPlanar geometry allows full

-delocalization.
Key Observations for Researchers
  • Sensitivity (Hyperchromicity): N-Aryl indoles exhibit higher molar absorptivity (

    
    ) than the parent indole due to the presence of the additional phenyl chromophore, even if they are not fully conjugated. This makes them easier to detect at lower concentrations.
    
  • Spectral Shape: While 2-phenylindole shows a distinct new band >300 nm, 1-phenylindole retains the absorption profile in the 260–300 nm region, often appearing as a broadened, more intense version of the indole spectrum.

  • Solvent Effects: N-Aryl indoles show moderate solvatochromism. In polar aprotic solvents (e.g., DMSO, DMF), the twist angle may vary slightly, but the "broken conjugation" effect remains dominant.

Experimental Protocol: Accurate UV-Vis Measurement

To ensure reproducible data, specifically when assessing the subtle spectral differences caused by steric twisting, follow this self-validating protocol.

Reagents & Equipment[1][2]
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH). Note: MeCN is preferred to avoid hydrogen bonding complications.

  • Standard: Recrystallized 1-Phenylindole (purity >98%).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Matched Quartz cuvettes (1 cm path length).

Step-by-Step Methodology
Phase 1: Sample Preparation
  • Stock Solution: Weigh 2.0 mg of the N-aryl indole derivative. Dissolve in 10 mL of MeCN to create a ~1 mM stock solution.

    • Validation: Sonicate for 2 minutes to ensure complete dissolution.

  • Working Solution: Dilute 100

    
    L of stock into 9.9 mL of MeCN (Final concentration ~10 
    
    
    
    M).
    • Target: Absorbance should fall between 0.2 and 0.8 AU for linearity.

Phase 2: Measurement
  • Baseline Correction: Run a blank scan with pure solvent in both sample and reference cuvettes.

  • Scan Parameters:

    • Range: 200 nm – 400 nm.[1]

    • Scan Speed: Medium (approx. 200 nm/min).

    • Bandwidth: 1.0 nm (critical for resolving fine structure in N-alkyl controls).

  • Data Acquisition: Record the spectrum. Note the

    
     and absorbance (
    
    
    
    ).[1][2][3][4][5][6]
Phase 3: Calculation

Calculate the Molar Extinction Coefficient (


) using the Beer-Lambert Law:


  • Where

    
     is molar concentration and 
    
    
    
    is path length (1 cm).

Visualizations

Diagram 1: Experimental Workflow

This workflow illustrates the critical path from synthesis to spectral validation.

UV_Workflow Synthesis Synthesis (Ullmann/Buchwald) Purification Purification (Column/Recrystallization) Synthesis->Purification Crude Prep Sample Prep (10 µM in MeCN) Purification->Prep >98% Purity Measure UV-Vis Measurement (200-400 nm) Prep->Measure Quartz Cuvette Analysis Data Analysis (Calculate ε) Measure->Analysis Absorbance

Caption: Standardized workflow for isolating and characterizing N-aryl indoles to ensure spectral accuracy.

Diagram 2: Steric Inhibition of Resonance

This diagram conceptualizes why N-aryl indoles do not show the same red shift as C-aryl indoles.

Steric_Effect Indole Indole Core (Planar) Interaction Steric Repulsion (Indole H-7 vs Phenyl Ortho-H) Indole->Interaction N_Sub N-Substitution (Phenyl Ring) N_Sub->Interaction Geometry Twisted Geometry (~45° Dihedral Angle) Interaction->Geometry Forces Rotation Electronic Decoupled π-Systems (Broken Conjugation) Geometry->Electronic Prevents Overlap Spectrum Spectral Result: Summation of Indole + Benzene (No large Red Shift) Electronic->Spectrum

Caption: Mechanism of Steric Inhibition of Resonance in N-Phenylindole leading to decoupled electronic transitions.

References

  • Electronic Absorption and Fluorescence Spectra of Indole Derivatives.

    • Source:

  • Interpreting UV-Vis Spectra: Effect of Conjug

    • Source:

  • Steric Inhibition of Resonance.Organic Chemistry Principles.

    • Source:

  • Photophysical Properties of 2-Phenylindole.Comparison of Planar vs Twisted Systems.

    • Source:

  • Molar Extinction Coefficients of Common Scaffolds.

    • Source:

Sources

Introduction: The Structural Challenge of 2,3-Dimethyl-1-phenylindole

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Crystal Structure Analysis of 2,3-Dimethyl-1-phenylindole

Executive Summary This guide provides a rigorous comparison of crystallization techniques and structural analysis platforms for elucidating the 3D atomic coordinates of this compound. Designed for drug development professionals and crystallographers, it evaluates methodologies based on resolution, sample requirements, and data quality, culminating in validated, step-by-step protocols for vapor diffusion crystallization and Single-Crystal X-ray Diffraction (SCXRD) refinement.

This compound is a sterically hindered N-aryl indole derivative. The steric clash between the N-phenyl ring and the 2-methyl group restricts bond rotation, locking the molecule into specific conformations that dictate its chemical stability and reactivity[1]. Accurately mapping these torsional angles and intermolecular


 interactions is critical for structure-based drug design[2]. However, the high lipophilicity of this compound makes obtaining diffraction-quality crystals challenging, necessitating a strategic approach to both crystal growth and analytical characterization.

Phase 1: Crystal Growth Methodologies

To perform high-resolution structural analysis, the compound must first be crystallized into a highly ordered lattice. We compare three primary crystallization techniques below.

Table 1: Comparison of Crystallization Techniques for this compound

MethodologyMechanismCrystal Quality YieldRisk of "Oiling Out"Timeframe
Vapor Diffusion Gradual anti-solvent introduction via vapor phase.Optimal (Large, single crystals)Low3–7 Days
Slow Evaporation Concentration increase via solvent loss.Moderate (Often twinned)High1–2 Weeks
Thermal Cooling Supersaturation via temperature drop.Poor (Microcrystalline powder)Very High1–24 Hours

Causality & Expert Insight: Because this compound lacks strong hydrogen-bond donors (the indole nitrogen is phenylated), it relies on weaker van der Waals forces and C-H...


 interactions for solid-state lattice packing[2]. Slow evaporation often leads to rapid supersaturation, causing the highly lipophilic compound to separate as an oil (liquid-liquid phase separation) rather than nucleate. Vapor diffusion  is the superior alternative: by using a volatile "good solvent" (Dichloromethane) and a volatile "anti-solvent" (Hexane), the system slowly approaches the metastable zone, promoting the heterogeneous nucleation of pristine single crystals without crashing out.

Protocol 1: Vapor Diffusion Crystallization

  • Dissolution: Dissolve 10 mg of synthesized this compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleants (dust/impurities).

  • Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane (anti-solvent).

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store undisturbed at 20°C in a vibration-free environment.

  • Harvesting: After 5 to 7 days, observe the formation of colorless block crystals. Harvest immediately into a drop of perfluoropolyether oil to prevent solvent loss and lattice degradation.

VaporDiffusion A Dissolve Analyte (in DCM) B Filter Solution (0.22 µm PTFE) A->B C Place in Inner Vial B->C D Add Hexane to Outer Chamber C->D E Seal & Equilibrate (Vapor Exchange) D->E F Harvest Single Crystals E->F

Workflow for growing this compound crystals via vapor diffusion.

Phase 2: Structural Analysis Platforms

Once solid material is obtained, selecting the correct analytical platform is critical for structural elucidation.

Table 2: Comparison of Analytical Platforms for Structural Elucidation

Analytical PlatformData OutputResolutionSample RequirementBest Use Case
Single-Crystal XRD (SCXRD) 3D Atomic Coordinates, Thermal EllipsoidsSub-Angstrom (< 0.8 Å)Single Crystal (> 50 µm)De novo structural determination.
Powder XRD (PXRD) 1D Diffractogram (Intensity vs. 2θ)Low (Bulk phase)Powder (~10 mg)Phase purity, polymorph screening.
Solid-State NMR (ssNMR) Chemical Shifts, Proximity MapsAtomic (Local environments)Powder (~30 mg)Amorphous solids, dynamics.

Causality & Expert Insight: While Powder X-ray Diffraction (PXRD) is excellent for confirming the bulk phase purity of a sample, it analyzes a massive ensemble of randomly oriented crystallites, which often results in overlapping peaks that complicate de novo structural assignment[3]. For this compound, determining the exact dihedral angle between the N-phenyl ring and the indole plane requires sub-angstrom precision. SCXRD is the gold standard here, as it focuses a monochromatic X-ray beam on a single, well-ordered crystal, yielding unambiguous bond lengths, angles, and anisotropic displacement parameters (ADPs)[3].

Protocol 2: SCXRD Data Collection and Refinement (Using Olex2)

  • Mounting: Mount the harvested crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K) to minimize thermal motion.

  • Data Collection: Collect diffraction data using Cu-K

    
     radiation (
    
    
    
    = 1.54184 Å). Ensure completeness > 99% up to a resolution of 0.8 Å.
  • Integration & Scaling: Process the raw frames to generate an .hkl file containing Miller indices and intensities. Apply multi-scan absorption corrections.

  • Structure Solution: Import the .hkl and .ins files into Olex2 , a comprehensive graphical user interface for small-molecule crystallography[4]. Solve the phase problem using intrinsic phasing (SHELXT).

  • Anisotropic Refinement: Assign atom types (C, N) to the residual electron density peaks. Refine all non-hydrogen atoms anisotropically using SHELXL within the Olex2 environment[4].

  • Hydrogen Treatment: Place hydrogen atoms in calculated positions using a riding model (e.g., AFIX 137 for the rotating 2-methyl and 3-methyl groups).

  • Validation: Ensure the final

    
     value is < 5% and the goodness-of-fit (GooF) is near 1.0. Generate the final .cif file for publication.
    

SCXRDWorkflow A Mount Crystal & Cool to 100K B X-ray Diffraction Data Collection A->B C Data Reduction & Absorption Correction B->C D Structure Solution (SHELXT) C->D E Anisotropic Refinement (Olex2 / SHELXL) D->E F Final CIF Generation & Validation E->F

SCXRD data collection and structural refinement workflow using Olex2.

References[1] Volume E9. 3.2 Benz-, Dibenz- and Tribenzazepines - Thieme Connect -https://www.thieme-connect.de/products/ebooks/pdf/10.1055/b-0035-111532.pdf[2] 5-Methoxy-2,3-dimethylindole - IUCr Journals -https://journals.iucr.org/e/issues/2002/06/00/om1022/om1022.pdf[3] Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique - Creative Biostructure -https://www.creative-biostructure.com/single-crystal-xrd-vs-powder-xrd-selecting-the-appropriate-technique.htm[4] Olex2: Crystallography at your fingertip! - OlexSys - https://www.olexsys.org/olex2/

Sources

Comparative Guide: Validating C16H15N (Dizocilpine) Purity via Combustion Analysis vs. Orthogonal Methods

[1]

Executive Summary & Core Directive

In drug development, establishing the identity and purity of a New Chemical Entity (NCE) is non-negotiable. While High-Resolution Mass Spectrometry (HRMS) confirms identity, it often fails to quantify bulk purity (solvents, inorganic salts).[1]

This guide uses Dizocilpine (C₁₆H₁₅N) —a potent NMDA receptor antagonist—as a case study to demonstrate the rigorous calculation of Elemental Analysis (EA) and compare it against modern orthogonal alternatives like qNMR and HRMS.[1]

The Challenge: You have synthesized a white solid suspected to be Dizocilpine. Theoretical yield suggests C₁₆H₁₅N.[1] To publish in top-tier journals (e.g., J. Med.[1] Chem.), you must prove the bulk material is >95% pure, typically by matching elemental composition within ±0.4% .[2][3]

Theoretical Baseline: The C₁₆H₁₅N Calculation

Before any experimental validation, we must establish the "Control"—the theoretical mass percentages based on IUPAC atomic weights.

Target Molecule: Dizocilpine (Free Base) Molecular Formula: C₁₆H₁₅N[1][4]

Step-by-Step Calculation Logic
  • Atomic Weights (Standard):

    • Carbon (C): 12.011 g/mol [1]

    • Hydrogen (H): 1.008 g/mol [1]

    • Nitrogen (N): 14.007 g/mol [1]

  • Total Molecular Weight (MW) Determination:

    • 16 × C = 16 × 12.011 = 192.176 [1]

    • 15 × H = 15 × 1.008 = 15.120 [1]

    • 1 × N = 1 × 14.007 = 14.007 [1]

    • Total MW = 221.303 g/mol [1]

  • Percentage Composition (Theoretical):

    • % Carbon:

      
      [1]
      
    • % Hydrogen:

      
      [1]
      
    • % Nitrogen:

      
      [1]
      

Critical Insight: In a real-world scenario, if your experimental result for Carbon is 86.00%, you are outside the ±0.4% limit (86.44% - 87.24%).[1] This usually indicates trapped solvent (e.g., Dichloromethane) or inorganic contamination, not necessarily a failed synthesis.[1]

Method 1: Combustion Analysis (The Gold Standard)

Combustion analysis (CHN) remains the gatekeeper for publication in journals like the Journal of Medicinal Chemistry. It is the only method that physically verifies the bulk elemental ratio.

Experimental Protocol (Self-Validating System)
  • Sample Prep: Dry 5 mg of C₁₆H₁₅N in a vacuum oven at 40°C for 24 hours to remove volatile solvents.

  • Calibration: Run a standard (e.g., Acetanilide) to verify instrument tolerance is <0.1%.[1]

  • Combustion: Encapsulate 2 mg of sample in tin foil. Combust at >900°C in an oxygen-rich environment.[1][5]

  • Detection: Gases (

    
    , 
    
    
    ,
    
    
    ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).[1]
The "0.4% Rule" Analysis

If your found values are:

  • C: 85.10% (Theoretical: 86.84%)[1]

  • H: 6.90% (Theoretical: 6.83%)[1]

  • N: 6.10% (Theoretical: 6.33%)[1]

Diagnosis: The Carbon is significantly low (-1.74%).[1] This is a classic signature of a non-combustible impurity (like Silica gel or NaCl) or a heavy heteroatom solvent (like

1
  • Pros: Absolute proof of bulk purity; required by FDA/Journals.

  • Cons: Destructive; requires mg quantities; blind to molecular structure (isomers give identical results).[1]

Method 2: High-Resolution Mass Spectrometry (HRMS)[1][6]

HRMS is often proposed as an alternative, but it validates identity, not purity.[1]

Mechanism & Limitation

HRMS (e.g., Q-TOF or Orbitrap) measures the exact mass-to-charge ratio (

16
  • Calculated

    
     for C₁₆H₁₅N:  222.1283
    
  • Found: 222.1285 (

    
     = 0.9 ppm)[1]
    

Why it fails as a standalone purity check: You can have a sample that is 80% Dizocilpine and 20% NaCl.[1] The HRMS will show a perfect peak for Dizocilpine (since NaCl doesn't ionize in ESI+ mode effectively or is ignored). HRMS confirms you made the drug, not that your vial contains only the drug.

Method 3: Quantitative NMR (qNMR) - The Modern Challenger[1]

qNMR is the only technique capable of replacing Combustion Analysis while providing structural data. It uses an internal standard (IS) to quantify the molar ratio of the analyte.

qNMR Protocol for C₁₆H₁₅N
  • Internal Standard: Select 1,3,5-Trimethoxybenzene (highly pure, non-overlapping signals).

  • Solvent:

    
     (ensure high solubility for both).
    
  • Acquisition:

    • Relaxation delay (

      
      ) must be 
      
      
      (longest relaxation time) to ensure full magnetization recovery (usually 30-60s).[1]
    • Pulse angle: 90°.[1]

  • Calculation:

    
    [1]
    
  • Pros: Non-destructive; detects organic impurities and solvents; distinguishes isomers.[1]

  • Cons: Requires precise weighing; integration errors can exceed 1% if baseline is not perfect.[1]

Comparative Data Analysis

The following table contrasts the three methods for a hypothetical "impure" batch of Dizocilpine containing 5% trapped Dichloromethane.

FeatureCombustion Analysis (EA)HRMS (Orbitrap)qNMR (

H)
Primary Output % Weight (C, H, N)Exact Mass (

)
Molar Ratio / Structure
Sensitivity to Inorganics High (Values drop proportionally)Low (Often invisible)Low (Invisible unless active nuclei)
Sensitivity to Solvents High (Alters %C significantly)Low (Solvents often lost in source)High (Distinct peaks visible)
Sample Requirement ~2-5 mg (Destructive)<0.1 mg (Non-destructive)~5-10 mg (Recoverable)
Precision ±0.4% (Standard)<5 ppm (Mass Accuracy)±1.0% (Standard), ±0.1% (Optimized)
Verdict Gold Standard for Bulk Purity Gold Standard for Identity Best for Troubleshooting Impurities

Decision Workflow (Graphviz Diagram)

The following diagram illustrates the logical workflow a Senior Scientist should follow when validating a new compound like C₁₆H₁₅N.

PurityValidationStartSynthesized C16H15N SampleIdentityCheckStep 1: HRMS & 1H-NMR(Confirm Structure)Start->IdentityCheckPurityDecisionIs Sample > 95% Pure by NMR Integration?IdentityCheck->PurityDecisionCombustionStep 2: Combustion Analysis (EA)(The 0.4% Test)PurityDecision->CombustionYesRepurifyRecrystallize / DryPurityDecision->RepurifyNoResultCheckAre C,H,N within ±0.4%?Combustion->ResultCheckPassPASS: Submit for Publication(Valid Bulk Purity)ResultCheck->PassYesFailFAIL: Analyze DeviationResultCheck->FailNoTroubleshootTroubleshoot:Low %C = Inorganics/WaterHigh %C = Solvent TrapFail->TroubleshootTroubleshoot->RepurifyRepurify->IdentityCheck

Caption: Logical workflow for validating C16H15N purity, prioritizing structural confirmation before destructive elemental analysis.

References

  • American Chemical Society. (2023).[1] Journal of Medicinal Chemistry Author Guidelines: Purity and Elemental Analysis. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2023).[1] Dizocilpine (C16H15N) Compound Summary.[1][4] Retrieved from [Link][1]

  • Skoog, D. A., et al. (2017).[1] Principles of Instrumental Analysis.[1] Cengage Learning.[1] (Standard text for Combustion vs. Spectrometric methods comparison).

  • Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[7] Journal of Medicinal Chemistry.[1][3][8][9] Retrieved from [Link]

Safety Operating Guide

2,3-Dimethyl-1-phenylindole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

At our core, we believe that our responsibility to the scientific community extends far beyond supplying high-purity reagents. The safe lifecycle management of complex chemical building blocks is critical to both laboratory safety and environmental stewardship.

As a Senior Application Scientist, I have designed this operational guide to provide you with a rigorous, self-validating framework for the disposal of 2,3-Dimethyl-1-phenylindole . This guide synthesizes regulatory compliance with field-proven mechanistic insights, ensuring your laboratory operates at the highest standards of safety and efficiency.

Physicochemical Profiling & Disposal Causality

To dispose of a chemical safely, we must first understand its molecular behavior. This compound is a highly lipophilic, nitrogen-containing heterocyclic building block heavily utilized in medicinal chemistry. Its robust molecular architecture dictates specific handling requirements.

Table 1: Physicochemical Properties and Operational Impacts

PropertyValueOperational Disposal Impact
Molecular Formula C16H15NHigh carbon/nitrogen ratio requires high-temperature incineration to prevent toxic NOₓ emissions.
Molecular Weight 221.30 g/mol Utilized for stoichiometric mass-balance validation during waste logging.
Solubility Soluble in DCM, DMSO, EtOAc; Insoluble in H₂ODictates liquid waste routing. Aqueous disposal is strictly prohibited due to bioaccumulation risks.
Reactivity Electron-rich pyrrole coreHighly susceptible to electrophilic attack. Must be strictly segregated from strong oxidizers (e.g., HNO₃, peroxides) to prevent exothermic auto-oxidation in waste carboys.

The Causality of Incineration: Why is incineration the only acceptable disposal route? The robust indole ring system and the lipophilic N-phenyl moiety make this compound highly resistant to standard aqueous degradation. If discharged into the water supply, it persists and bioaccumulates. According to the US Environmental Protection Agency (EPA), thermal destruction via high-temperature incineration is the only compliant method for the complete mineralization of such complex organic waste into CO₂, H₂O, and controlled NOₓ [1].

Waste Segregation Workflow

The American Chemical Society (ACS) mandates strict segregation of chemical waste to prevent incompatible reactions and optimize disposal logistics [2]. The following decision tree dictates how this compound waste must be routed based on its physical state and solvent matrix.

G Start This compound Waste Generated State Determine Physical State (Solid vs. Liquid) Start->State Solid Solid Waste (Powder, Consumables) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid WasteA Solid Organic Waste Stream (High-Temp Incineration) Solid->WasteA HalogenCheck Halogenated Solvent? (e.g., DCM, Chloroform) Liquid->HalogenCheck WasteB Halogenated Liquid Waste HalogenCheck->WasteB Yes WasteC Non-Halogenated Liquid Waste HalogenCheck->WasteC No

Workflow for segregating this compound waste based on physical state and solvent.

Step-by-Step Disposal Methodologies

Every protocol in your laboratory should be a self-validating system. This means building in verification steps to ensure the procedure was executed flawlessly.

Protocol A: Solid Waste Management (Powders & Consumables)

Solid indole waste can generate airborne dust. It must be contained in high-density polyethylene (HDPE) to prevent leaching and static buildup.

  • Collection: Sweep up any residual this compound solid using a dedicated anti-static brush. Place the solid, along with any contaminated weighing paper, pipette tips, or spatulas, into a chemically resistant, sealable HDPE container.

  • Segregation: Label the container strictly as "Solid Organic Waste - Toxic/Irritant." Ensure no heavy metal salts or strong oxidizers are placed in this bin.

  • Validation (Mass Balance): Weigh the waste container before and after the addition of bulk powder waste. Cross-reference the disposed mass against your inventory log to ensure 100% accountability of the chemical.

  • Final Disposal: Transfer the sealed HDPE container to your facility's central hazardous waste accumulation area. Due to current national logistics, ensure your facility tracks accumulation time limits compliant with EPA extensions for containerized waste awaiting incineration [3].

Protocol B: Liquid Waste Management (Solvent Solutions)

Because this compound is typically dissolved in organic solvents for assays or synthesis, the solvent dictates the disposal stream. Halogenated solvents require specific scrubber-equipped incinerators to handle hydrochloric acid gas byproducts [1].

  • Solvent Identification: Identify the primary solvent used to dissolve the indole (e.g., Dichloromethane vs. Ethyl Acetate).

  • Compatibility Check (Validation): Before transferring the solution to a bulk waste carboy, verify the carboy's pH is neutral (pH 6–8) using indicator strips. Causality: This validates that no highly reactive acids or bases are present that could trigger an exothermic reaction with the electron-rich indole core.

  • Transfer: Slowly pour the solution into the appropriate waste carboy:

    • Red Tag: Halogenated Liquid Waste (if dissolved in DCM/Chloroform).

    • Green Tag: Non-Halogenated Liquid Waste (if dissolved in DMSO/EtOAc/Methanol).

  • Triple-Rinse (Validation): Triple-rinse the primary glassware with the same solvent and add the rinsate to the waste carboy. Visually inspect the glassware under a UV lamp (254 nm). Causality: The indole ring is strongly UV-active; the absence of fluorescence or dark absorbance spots validates complete transfer and decontamination of the glassware.

Spill Response & Decontamination

Because of its high lipophilicity, water will not effectively clean a this compound spill; it will only spread the contaminant and increase the surface area of exposure.

  • Isolate: Evacuate non-essential personnel and don appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Containment: Cover a solid spill with damp sand or a commercial absorbent pad to prevent aerosolization. If it is a liquid spill, surround it with an inert absorbent (e.g., vermiculite).

  • Collection: Scoop the absorbed mixture using a non-sparking tool and place it into a solid hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth soaked in a suitable organic solvent (e.g., isopropanol or ethanol) to dissolve and remove lipophilic residues. Dispose of the contaminated cloth via Protocol A.

References

  • US Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units - Incinerators." EPA.gov. URL: [Link]

  • Nagel, M. C. (1981). "Chemical waste disposal." Journal of Chemical Education, American Chemical Society (ACS). URL:[Link]

  • US Environmental Protection Agency (EPA). "The Backlog of Containerized Hazardous Waste Needing Incineration." EPA.gov. URL:[Link]

Personal protective equipment for handling 2,3-Dimethyl-1-phenylindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 2,3-Dimethyl-1-phenylindole (CAS 74371-91-8) is a highly substituted indole derivative frequently utilized as a critical building block in medicinal chemistry and materials science. While its specific toxicological profile is continually being characterized, its structural features—specifically the lipophilic phenyl ring and the substituted indole core—dictate a stringent approach to personal protective equipment (PPE) and handling. This guide provides a causality-driven, self-validating operational framework for researchers handling this compound, ensuring compliance with occupational safety standards and best practices for chemical hygiene.

Causality-Driven Risk Assessment & PPE Strategy

Under OSHA standard 29 CFR 1910.132, laboratory directors and researchers must conduct a hazard assessment to determine appropriate PPE before initiating workflows[1]. For novel or less-characterized indole derivatives like this compound, we must extrapolate risks from the base pharmacophore. Unsubstituted indole is a known skin sensitizer and respiratory irritant[2].

The Causality: The addition of methyl groups at the 2 and 3 positions, combined with an N-phenyl substitution, significantly increases the molecule's partition coefficient (LogP). This elevated lipophilicity enhances the compound's ability to permeate biological membranes and standard latex barriers, making transdermal absorption a primary risk vector. Furthermore, as a crystalline solid, it is highly prone to static charge accumulation, increasing the risk of aerosolization and subsequent inhalation during transfer.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific physicochemical risks, the following PPE matrix must be strictly adhered to. Standard laboratory attire is insufficient for handling highly lipophilic aromatics.

PPE CategoryRequired SpecificationScientific Rationale & Causality
Hand Protection Nitrile or Neoprene gloves (Minimum 0.11 mm thickness). Double-gloving is mandated.Standard latex offers poor chemical resistance to lipophilic aromatic compounds. Nitrile provides a superior, non-permeable barrier against transdermal absorption.
Eye/Face Protection ANSI Z87.1-compliant unvented safety goggles.Protects against ocular exposure to fine, statically charged crystalline dust that can easily bypass the gaps in standard safety glasses.
Body Protection Flame-retardant lab coat (e.g., Nomex) with fitted knit cuffs.Fitted cuffs prevent the accumulation of aerosolized particulates on the forearms, which is a common site for contact dermatitis.
Respiratory Protection N95 or P100 particulate respirator (if handled outside primary containment).Mitigates the inhalation of respiratory irritants[2] in the event that fume hood containment is temporarily compromised.

Operational Workflow: A Self-Validating System

Every protocol described below incorporates immediate feedback loops to validate safety parameters before proceeding to the next step.

Phase 1: Pre-Operation Validation

  • Containment Verification: Before opening the reagent bottle, use a calibrated anemometer to verify the chemical fume hood's face velocity is between 80-100 feet per minute (fpm). Validation: A reading within this exact range confirms optimal capture velocity for aerosolized powders without creating turbulent eddies that could blow the powder back at the user.

  • Barrier Integrity Check: Perform a pneumatic test on your nitrile gloves by trapping air inside and applying pressure to check for micro-punctures before donning.

Phase 2: Weighing and Transfer

  • Static Mitigation: Position an anti-static ionizer bar directly adjacent to the analytical balance. Causality: Neutralizing the static charge prevents the lipophilic powder from clinging to spatulas, weigh boats, and PPE, drastically reducing the risk of aerosolization.

  • Enclosed Transfer: Weigh the this compound into a pre-tared, sealable vial rather than an open weigh boat. Seal the vial before removing it from the balance enclosure to transport it to the reaction vessel.

Phase 3: Dissolution and Reaction Setup

  • Solvent Addition: Add organic solvents (e.g., dichloromethane or ethyl acetate) directly to the sealed vial via syringe through a septum, or carefully within the deepest part of the fume hood (at least 6 inches from the sash).

  • Immediate Glove Replacement: Once dissolution is complete, immediately discard the outer layer of gloves. Causality: Solutions of lipophilic indoles permeate nitrile significantly faster than the dry powder. Removing the outer glove immediately prevents secondary contamination of laboratory equipment.

Spill Management & Disposal Plan

In the event of a spill, adherence to the National Research Council's guidelines is mandatory to prevent environmental contamination[3].

Step-by-Step Spill Response:

  • Isolate: Stop all active airflow (e.g., laboratory fans or open windows) that might disperse the powder, while leaving the fume hood exhaust active.

  • Solubilize & Wipe: Do not dry-sweep the powder, as this generates hazardous aerosols. Instead, dampen an absorbent spill pad with a compatible solvent (e.g., isopropanol) and gently wipe the affected area to solubilize and capture the this compound.

  • Surfactant Wash: Follow the solvent wipe with a strong aqueous surfactant wash to remove any residual lipophilic film from the benchtop.

  • Disposal: Place all contaminated pads, gloves, and empty reagent vials into a clearly labeled, sealable hazardous waste container. Classify as "Toxic Organic Solid Waste" for institutional incineration[3].

Workflow Visualization

The following diagram maps the logical progression of risk mitigation, operational handling, and spill response.

G Start Hazard Assessment: Identify Lipophilic Risks Hood Validate Fume Hood (Anemometer: 80-100 fpm) Start->Hood PPE Don Chemical-Resistant PPE (Nitrile, Goggles, Nomex) Hood->PPE Weigh Anti-Static Weighing & Sealed Transfer PPE->Weigh Spill Spill Detected? Weigh->Spill Decon Wet Decontamination (Isopropanol + Surfactant) Spill->Decon Yes Dispose Hazardous Organic Waste Disposal Spill->Dispose No Decon->Dispose

Operational workflow and risk mitigation strategy for handling this compound.

References

1.[1] Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements." OSHA.gov.[Link] 2.[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 798, Indole." PubChem.[Link] 3.[3] National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US), 2011.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.